Product packaging for 5-chloro-1H-indole-2-carboxamide(Cat. No.:CAS No. 21109-01-3)

5-chloro-1H-indole-2-carboxamide

Cat. No.: B1608859
CAS No.: 21109-01-3
M. Wt: 194.62 g/mol
InChI Key: GZILZCCGDNKAAV-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1608859 5-chloro-1H-indole-2-carboxamide CAS No. 21109-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILZCCGDNKAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406442
Record name 5-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21109-01-3
Record name 5-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Architectural Significance of the 5-Chloro-1H-indole-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2-carboxamide Derivatives

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring structural motif found in a vast array of pharmacologically active compounds.[1][2] The strategic functionalization of this core allows for the fine-tuning of biological activity. The this compound framework, in particular, has emerged as a cornerstone for the development of novel therapeutics. The introduction of a chlorine atom at the 5-position often enhances metabolic stability and lipophilicity, while the carboxamide group at the 2-position provides a versatile handle for introducing diverse substituents, profoundly influencing target binding and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis of this vital scaffold and its derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform a successful synthetic campaign. We will explore the construction of the core indole ring system, delve into the robust methods for amide bond formation, and detail the necessary protocols for purification and characterization, grounding every step in established, authoritative methodologies. This scaffold has been integral to the discovery of agents with potent antitubercular, antihyperlipidemic, and antiproliferative activities, making its efficient synthesis a critical skill for the modern medicinal chemist.[3][4][5][6]

Part 1: Constructing the Core Intermediate: 5-Chloro-1H-indole-2-carboxylic Acid

The most direct and widely adopted strategy for synthesizing this compound derivatives begins with the preparation of the key precursor, 5-chloro-1H-indole-2-carboxylic acid. The venerable Fischer indole synthesis is the most reliable and common method for assembling this chlorinated indole core.[7][8][9][10]

The Fischer Indole Synthesis: A Mechanistic Approach

The Fischer indole synthesis is an acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[8] For our target, this involves the reaction of (4-chlorophenyl)hydrazine with an ethyl pyruvate derivative.

The mechanism proceeds through several key stages:

  • Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions (e.g., polyphosphoric acid or zinc chloride), the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and breaks the nitrogen-nitrogen bond.[7][8]

  • Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by a cyclization step where a nitrogen atom attacks an imine carbon.

  • Elimination: Finally, the elimination of ammonia yields the aromatic indole ring system, in this case, ethyl 5-chloro-1H-indole-2-carboxylate.[8]

Fischer_Indole_Synthesis Start 4-Chlorophenylhydrazine + Ethyl Pyruvate Step1 Condensation Start->Step1 Intermediate1 Phenylhydrazone Intermediate Step1->Intermediate1 Step2 Acid-Catalyzed [3,3]-Sigmatropic Rearrangement Intermediate1->Step2 Intermediate2 Di-imine Intermediate Step2->Intermediate2 Step3 Cyclization & Ammonia Elimination Intermediate2->Step3 Product_Ester Ethyl 5-Chloro-1H- indole-2-carboxylate Step3->Product_Ester

Caption: Workflow for the Fischer Indole Synthesis of the core ester intermediate.

Saponification to the Carboxylic Acid

With the ethyl ester in hand, the final step to obtaining the key precursor is a straightforward hydrolysis (saponification) of the ester group. This is typically achieved under basic conditions, for example, by stirring with lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF), ethanol, and water.[11][12] Acidification of the reaction mixture then precipitates the desired 5-chloro-1H-indole-2-carboxylic acid.

Part 2: The Amide Coupling - Forging the Final Linkage

The conversion of 5-chloro-1H-indole-2-carboxylic acid into its diverse carboxamide derivatives is the cornerstone of generating a chemical library for drug discovery. This transformation hinges on the formation of an amide bond, a reaction that has become the most frequently used in medicinal chemistry.[13] The primary challenge is activating the carboxylic acid to make it susceptible to nucleophilic attack by the chosen amine.

The Power of Coupling Reagents

The most versatile and widely employed method for amide bond formation involves the use of specialized coupling reagents in a one-pot procedure.[5][14] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate that is readily attacked by the amine.

Commonly used coupling systems include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a workhorse in this category. It is often used in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][11] The additive's role is crucial: it traps the activated acid as an active ester, which minimizes side reactions and suppresses racemization if chiral centers are present.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reaction times and high yields.[5]

These reactions are almost always carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acids formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[4][12]

Amide_Coupling_Pathways cluster_0 Method 1: Coupling Reagents cluster_1 Method 2: Acid Chloride Acid 5-Chloro-1H-indole- 2-carboxylic Acid Coupling EDC/HOBt or HATU + DIPEA Acid->Coupling ActiveEster Activated Ester Intermediate Coupling->ActiveEster Product 5-Chloro-1H-indole- 2-carboxamide Derivative ActiveEster->Product Amine Primary or Secondary Amine (R1R2NH) Amine->ActiveEster Acid2 5-Chloro-1H-indole- 2-carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ Acid2->SOCl2 AcidChloride 5-Chloroindole- 2-carbonyl Chloride SOCl2->AcidChloride Product2 5-Chloro-1H-indole- 2-carboxamide Derivative AcidChloride->Product2 Amine2 Primary or Secondary Amine (R1R2NH) Amine2->AcidChloride

Caption: Key synthetic pathways for amide bond formation.

The Acid Chloride Route: A More Reactive Alternative

For less reactive amines or when coupling reagents prove ineffective, a two-step approach via an acid chloride intermediate can be employed. The carboxylic acid is first converted to the highly reactive 5-chloro-1H-indole-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate is then reacted with the desired amine, often in the presence of a base to scavenge the HCl byproduct, to yield the final carboxamide. While effective, this method's harshness can be incompatible with sensitive functional groups elsewhere in the molecule.

Part 3: Purification and Structural Characterization

Rigorous purification and characterization are non-negotiable for ensuring the integrity of synthesized compounds for biological evaluation.

Purification Protocols
  • Column Chromatography: This is the most common method for purifying the crude product after the reaction work-up. A silica gel stationary phase is typically used, with a mobile phase consisting of a gradient of ethyl acetate in a non-polar solvent like hexane.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[15][16] The choice of solvent is critical and must be determined empirically; common systems include ethanol, methanol, or mixtures like dichloromethane/hexane.

Analytical Characterization

The identity and purity of the final this compound derivatives must be confirmed using a suite of spectroscopic techniques.

TechniquePurposeExpected Observations for this compound Core
¹H NMR Structural elucidation and confirmation of proton environments.A singlet for the indole N-H (typically > 11 ppm), distinct aromatic signals for the indole ring protons, and signals corresponding to the amide substituent.[4]
¹³C NMR Confirmation of the carbon skeleton.A signal for the amide carbonyl (C=O) carbon (typically 160-170 ppm), along with signals for the aromatic carbons of the indole core.[3]
Mass Spec (MS) Determination of molecular weight.The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[17]
IR Spectroscopy Identification of key functional groups.Characteristic stretching frequencies for the indole N-H bond (around 3300 cm⁻¹) and the amide C=O bond (around 1650 cm⁻¹).[3]
HPLC Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity.[17]

Part 4: Validated Experimental Protocols

The following protocols are generalized from established literature procedures and provide a robust starting point for synthesis.

Protocol 1: Synthesis of 5-Chloro-1H-indole-2-carboxylic Acid

This protocol combines the Fischer indole synthesis and subsequent saponification.

Step A: Ethyl 5-chloro-1H-indole-2-carboxylate

  • To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring the formation of the hydrazone intermediate by TLC.

  • Cool the reaction mixture and slowly add it to pre-heated polyphosphoric acid (PPA) at 100-120°C.[12]

  • Maintain the temperature for 20-30 minutes until the cyclization is complete (monitored by TLC).

  • Carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step B: Saponification

  • Dissolve the ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) from Step A in a 3:1:1 mixture of THF:Methanol:Water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir the mixture at room temperature for 3-5 hours or until TLC indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-indole-2-carboxylic acid as a solid.

Protocol 2: General Amide Coupling Procedure (EDC/HOBt)

This is a general method for coupling the carboxylic acid with a primary or secondary amine.

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the suspension.[4][12]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexane) to afford the desired this compound derivative.

References

biological screening of 5-chloro-1H-indole-2-carboxamide library

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of a 5-Chloro-1H-Indole-2-Carboxamide Library

Executive Summary

The this compound scaffold represents a "privileged" chemical structure in modern medicinal chemistry, consistently yielding compounds with diverse and potent biological activities. Its derivatives have shown promise as anti-cancer, anti-mycobacterial, and anti-inflammatory agents, as well as modulators of key neurological targets.[1][2][3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic biological screening of a novel this compound library. It moves beyond simple protocols to explain the underlying rationale for experimental design, ensuring a robust and efficient path from a large compound collection to validated, developable lead candidates. We will detail a multi-tiered screening cascade, emphasize the principles of data integrity, and integrate early-stage absorption, distribution, metabolism, and excretion (ADME) profiling to maximize the translational potential of identified hits.

The Privileged Scaffold: Therapeutic Potential of 5-Chloro-1H-Indole-2-Carboxamides

The indole-2-carboxamide core is a versatile pharmacophore, and the addition of a chlorine atom at the 5-position significantly influences its electronic properties and binding interactions, often enhancing potency and modulating selectivity.[5] The value of screening a library based on this scaffold is underscored by the breadth of validated biological targets and therapeutic areas where its derivatives have shown significant activity.

Known Biological Activities:

  • Antimycobacterial: A significant body of research highlights indole-2-carboxamides as potent inhibitors of the essential mycobacterial transporter MmpL3, which is crucial for mycolic acid transport.[6][7] This makes them highly promising candidates for new treatments against Mycobacterium tuberculosis, including drug-resistant strains.[7][8][9]

  • Oncology: Derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2] Mechanisms include the dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][10]

  • Neuromodulation: The scaffold is well-established as a source of allosteric modulators for the Cannabinoid Receptor 1 (CB1), offering a nuanced approach to targeting the endocannabinoid system for therapeutic benefit.[5][11]

  • Anti-inflammatory: Certain analogues have been shown to effectively inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models.[3]

  • Antiplasmodial: The 5-chloroindole-2-carboxamide core has been identified as a promising starting point for the development of new anti-malarial agents.[12]

This diverse activity profile justifies a broad yet targeted screening approach. The initial selection of assays should be guided by the specific structural motifs present in the library and the strategic therapeutic focus of the research program.

The Screening Cascade: A Funnel-Based Strategy for Hit Identification

A successful screening campaign is not a single experiment but a strategic, multi-stage process designed to efficiently triage a large library, eliminate artifacts, and progressively generate more detailed information on a smaller number of promising compounds. This "funnel" approach conserves resources and focuses efforts on the most viable candidates.

G cluster_0 Screening Cascade Library Compound Library (10,000s of compounds) HTS Tier 1: Primary HTS (Single Concentration) Library->HTS  10 µM Screen Confirmation Tier 2: Hit Confirmation & Potency Determination HTS->Confirmation  ~1-3% Hit Rate (100s of compounds) Characterization Tier 3: Lead Characterization (Selectivity & ADME) Confirmation->Characterization  Confirmed & Potent Hits (10-50 compounds) Lead Lead Candidate (1-3 compounds) Characterization->Lead  Optimized Profile

Caption: The tiered biological screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly and cost-effectively identify "hits"—compounds that show activity in a target-specific assay—from the entire library. This is typically performed at a single high concentration (e.g., 10-20 µM).

Causality in Assay Choice: The selection of the primary assay is the most critical decision in the campaign. Given the known targets of the scaffold, a relevant choice would be a kinase inhibition assay, such as one targeting EGFR. Biochemical assays are often preferred for primary screens over cell-based assays because they are less prone to non-specific cytotoxicity artifacts and offer a cleaner system to detect direct target engagement. Luminescence-based ATP detection assays are an industry standard due to their high signal-to-background ratio and sensitivity.

Protocol: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the activity of a kinase (e.g., EGFR) by quantifying the amount of ATP remaining in solution after the kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human EGFR kinase.

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide).

  • ATP.

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT).

  • Test compounds dissolved in 100% DMSO.

  • Positive control inhibitor (e.g., Erlotinib).

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each test compound from the library plate into the wells of a 384-well assay plate. Also dispense DMSO (negative control) and Erlotinib (positive control) into designated control wells.

  • Enzyme Addition: Add 5 µL of a 2X kinase/substrate solution (containing EGFR and peptide substrate in kinase buffer) to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final concentration in the 10 µL reaction should be, for example, 50 ng/well EGFR and 10 µM ATP (at the Kₘ for the enzyme).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Readout: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.[13]

Data Analysis & Hit Criteria (Trustworthiness):

  • Normalization: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl).

  • Quality Control: The assay's robustness is determined by the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for HTS.

  • Hit Selection: A common criterion for hit selection is any compound exhibiting inhibition greater than three standard deviations from the mean of the negative controls (DMSO wells). A simpler cutoff, such as ≥50% inhibition, is also frequently used.

Tier 2: Hit Confirmation and Potency Determination

The objective of Tier 2 is twofold: to confirm that the activity observed in the primary screen is real and not an artifact, and to determine the potency of these confirmed hits.

1. Hit Confirmation (Orthogonal Assay):

  • Rationale: Primary hits must be tested in an orthogonal assay, which measures the same biological endpoint but uses a different detection technology. This is a critical self-validating step to eliminate false positives arising from compound interference with the primary assay's detection system (e.g., compounds that inhibit the luciferase enzyme in the Kinase-Glo® reagent). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay would be an excellent orthogonal choice.

2. Potency Determination (Dose-Response):

  • Rationale: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is essential for prioritizing compounds and initiating structure-activity relationship (SAR) studies.

Protocol: Dose-Response IC₅₀ Determination

  • Prepare 10-point serial dilutions of each confirmed hit compound in DMSO.

  • Perform the same kinase assay as described in Tier 1, but instead of a single concentration, dispense the full dilution series for each compound.

  • Calculate % Inhibition for each concentration point.

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Tier 3: Lead Characterization & Selectivity

Compounds that are confirmed and potent (e.g., IC₅₀ < 1 µM) are advanced to Tier 3 for more in-depth profiling. The goal here is to understand their mechanism, selectivity, and initial drug-like properties.

1. Selectivity Profiling:

  • Rationale: A promising drug candidate should be selective for its intended target to minimize off-target effects. Hits should be screened against a panel of related kinases (a "kinase panel") to assess their selectivity profile. A compound that inhibits the target of interest with high potency but is significantly weaker against other kinases is considered selective.

2. Mechanism of Action (MoA):

  • Rationale: Understanding how a compound inhibits its target (e.g., competitive with ATP, allosteric) provides crucial information for lead optimization. This can be investigated through enzyme kinetics studies.

G cluster_0 Hypothetical EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Chloro-1H-indole- 2-carboxamide Hit Inhibitor->EGFR  Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a hit compound.

3. In Vitro ADME & Initial Toxicology Profiling:

  • Rationale: Excellent potency is meaningless if a compound cannot reach its target in the body or is toxic. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties is essential for selecting leads with a higher probability of success in later in vivo studies.[14][15] This step provides a crucial, self-validating feedback loop for medicinal chemists.

Key In Vitro ADME Assays:

ParameterAssayPurposeDesired Outcome
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Predicts passive intestinal absorption.[15]High Permeability (Pₑ > 10 x 10⁻⁶ cm/s)
Metabolism Liver Microsomal StabilityMeasures metabolic breakdown by key liver enzymes.[16][17]High Stability (t½ > 30 min)
Metabolism CYP450 InhibitionAssesses potential for drug-drug interactions by inhibiting major CYP enzymes (e.g., 3A4, 2D6).[16][18]Low Inhibition (IC₅₀ > 10 µM)
Distribution Plasma Protein Binding (Rapid Equilibrium Dialysis)Determines the fraction of compound bound to plasma proteins, as only unbound drug is active.[18]Moderate Binding (Low unbound fraction can limit efficacy)
Safety/Tox hERG Inhibition (Patch Clamp or Binding Assay)Screens for potential cardiac toxicity (QT prolongation).[12][16]Low Inhibition (IC₅₀ > 10 µM)
Safety/Tox Cytotoxicity (e.g., against HepG2 cells)Provides a general measure of cell health impact.[13]Low Cytotoxicity (CC₅₀ > 20 µM)
Physicochemical Kinetic/Thermodynamic SolubilityMeasures how well the compound dissolves, which impacts absorption and formulation.[16][18]High Solubility (> 50 µM)

Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade is the foundation of SAR analysis.[11] By comparing the chemical structures of active compounds with their corresponding biological data (potency, selectivity, ADME properties), medicinal chemists can deduce which molecular features are critical for activity.

For the this compound library, SAR exploration would focus on modifications at:

  • The amide substituent (R¹) : This position often dictates interactions with the solvent-exposed region of a binding pocket and is a key driver of potency and physical properties.

  • The indole C3-position (R²) : Substituents here can influence the orientation of the core within the binding site.[11]

  • Other positions on the indole ring : While the 5-chloro is fixed, exploring other positions could further refine activity.

Example SAR Table (Hypothetical Data):

Compound IDR¹ (Amide)R² (C3-position)EGFR IC₅₀ (nM)Microsomal t½ (min)
Lib-001 4-Morpholinophenethyl-H85045
Lib-002 4-Piperidinophenethyl-H62038
Lib-003 4-Morpholinophenethyl-CH₃9555
Lib-004 4-Piperidinophenethyl-CH₃45 51

From this hypothetical data, a clear SAR emerges: adding a methyl group at the C3-position dramatically improves potency (compare Lib-001 vs. Lib-003), suggesting a beneficial interaction in a hydrophobic pocket of the EGFR active site. This insight provides a clear, data-driven strategy for the synthesis of the next generation of more potent and optimized compounds.

Conclusion and Forward Look

The biological screening of a this compound library is a systematic endeavor that requires careful planning, robust execution, and integrated data analysis. By employing a tiered screening cascade that incorporates orthogonal assays for hit validation and early in vitro ADME profiling, researchers can efficiently identify and prioritize lead compounds with a high potential for further development. The true power of this process lies not just in identifying active molecules, but in generating a rich dataset that fuels the iterative cycle of design, synthesis, and testing that is the hallmark of modern drug discovery. The lead candidates emerging from this workflow will have a solid, data-supported foundation for advancement into more complex cellular and in vivo models.

References

Unraveling the Multifaceted Mechanisms of 5-chloro-1H-indole-2-carboxamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-1H-indole-2-carboxamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and pathways implicated in various disease states. This in-depth technical guide provides a comprehensive overview of the prominent mechanisms of action associated with this privileged chemical structure. We will delve into the experimental methodologies used to elucidate these mechanisms, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

A Scaffold of Diverse Biological Activity

The indole-2-carboxamide core, and specifically its 5-chloro substituted analogs, has been the subject of extensive research, leading to the discovery of compounds with potent antitubercular, anticancer, anti-inflammatory, and neuromodulatory properties.[1][2][3][4] The chlorine atom at the 5-position often enhances the lipophilicity and metabolic stability of these molecules, contributing to their favorable pharmacokinetic profiles.[1][5] This guide will explore the key mechanistic pathways influenced by derivatives of this scaffold.

Antitubercular Activity: Targeting MmpL3

A significant area of investigation for indole-2-carboxamide derivatives has been in the development of novel treatments for tuberculosis. Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as a primary target for this class of compounds.[1][6]

The Role of MmpL3 in Mycobacterium tuberculosis

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors from the cytoplasm to the periplasm. This process is crucial for the formation of the mycobacterial outer membrane, a key protective barrier for the bacterium. Inhibition of MmpL3 disrupts the integrity of this membrane, leading to bacterial cell death.

Elucidating the MmpL3-Inhibitory Mechanism

The following experimental workflow is designed to confirm and characterize the MmpL3-inhibitory activity of a novel this compound derivative.

G cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Functional Confirmation cluster_3 Cellular Consequence MIC Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv Docking In Silico Docking Studies with MmpL3 Crystal Structure MIC->Docking Potent compounds Binding Direct Binding Assay (e.g., Surface Plasmon Resonance) Docking->Binding Favorable binding pose TMM [14C]-TMM Accumulation Assay Binding->TMM Confirmed binding Lipid Lipid Profile Analysis (TLC or Mass Spectrometry) TMM->Lipid Inhibition of TMM transport G EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation CyclinE_CDK2 Cyclin E/CDK2 Proliferation->CyclinE_CDK2 Upregulation G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition G1_S_Transition->Proliferation Compound 5-chloro-1H-indole- 2-carboxamide derivative Compound->EGFR Inhibits Compound->CyclinE_CDK2 Inhibits G cluster_0 Cytotoxicity Screening cluster_1 Target Inhibition cluster_2 Cellular Effects cluster_3 Molecular Pathway Analysis MTT MTT Assay on a Panel of Cancer Cell Lines EGFR_Assay In Vitro Kinase Assay (EGFR & CDK2) MTT->EGFR_Assay Active compounds CellCycle Cell Cycle Analysis (Flow Cytometry) EGFR_Assay->CellCycle Confirmed inhibition Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellCycle->Apoptosis WesternBlot Western Blot for Apoptotic Markers (Caspases, Bcl-2, Bax) Apoptosis->WesternBlot Induction of apoptosis G cluster_0 Binding Affinity cluster_1 Functional Activity Radioligand Radioligand Binding Assay (e.g., [3H]CP55,940) GTPgS [35S]GTPγS Binding Assay Radioligand->GTPgS Modulation of agonist binding Calcium Calcium Mobilization Assay GTPgS->Calcium Functional effect on G-protein coupling

References

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-1H-indole-2-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The indole-2-carboxamide moiety is a prevalent structural motif in numerous biologically active compounds, and the introduction of a chloro-substituent at the 5-position significantly influences its electronic and lipophilic character, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This document delves into the structural elucidation, key physicochemical parameters, and established methodologies for their determination. By synthesizing available data with theoretical insights, this guide aims to equip researchers with the foundational knowledge necessary for the effective utilization and further development of this compound-based compounds.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with diverse pharmacological activities. The carboxamide functional group at the 2-position of the indole ring is a crucial linker, capable of participating in hydrogen bonding interactions with biological targets. The strategic placement of a chlorine atom at the 5-position of the indole ring is a common tactic in drug design to modulate the compound's properties. The electron-withdrawing nature of chlorine can influence the acidity of the indole N-H, while its lipophilic character can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

This guide will systematically explore the fundamental physicochemical properties of this compound, providing both a theoretical framework and practical insights for researchers in the field.

Structural Elucidation and Spectroscopic Profile

The unambiguous structural confirmation of this compound is paramount for any research endeavor. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Core Structure

The foundational structure of this compound consists of a bicyclic indole ring system with a chlorine atom at position 5 and a primary carboxamide group at position 2.

indole C1=CC=C2C(=C1)C(=CN2)C(=O)N Cl Cl

Caption: Molecular structure of this compound.

Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the protons of the carboxamide group. The electron-withdrawing chlorine at C5 will influence the chemical shifts of the protons on the benzene ring. The N-H proton of the indole typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The amide protons (-CONH₂) would likely appear as two distinct broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the nine carbon atoms of the this compound core. The carbon atom attached to the chlorine (C-5) and the carbonyl carbon of the carboxamide group (C=O) will have distinct chemical shifts. The chemical shifts of other carbons in the indole ring will also be influenced by the substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide group (around 1680-1650 cm⁻¹), and C-Cl stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.62 g/mol ). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValue (Estimated/Reported for related compounds)Method of DeterminationSignificance in Drug Discovery
Molecular Weight 194.62 g/mol CalculationInfluences diffusion and transport across membranes.
Melting Point Not available (For 5-chloro-1H-indole-2-carboxylic acid: 287 °C, dec.[4])Differential Scanning Calorimetry (DSC)Indicator of purity and lattice energy.
Boiling Point Not availableNot applicable for solids-
Solubility Sparingly soluble in water (predicted). Soluble in organic solvents like DMSO and DMF.Shake-flask method, NephelometryAffects bioavailability and formulation.
pKa Indole N-H: ~16-17 (predicted)Potentiometric titration, UV-Vis spectroscopy, Computational predictionDetermines the ionization state at physiological pH, impacting solubility and receptor interaction.
LogP ~2.0-2.5 (predicted)Shake-flask method, HPLC, Computational predictionMeasure of lipophilicity, influencing membrane permeability and protein binding.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A general and robust method for the synthesis of this compound involves the amidation of the corresponding carboxylic acid.[5][6]

Protocol:

  • Starting Material: 5-chloro-1H-indole-2-carboxylic acid.

  • Activation: The carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Amination: Gaseous ammonia or a solution of ammonia in an organic solvent is then added to the activated carboxylic acid.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

cluster_0 Synthesis Workflow Start 5-chloro-1H-indole-2-carboxylic acid Activation Activation (EDC, HOBt in DMF) Start->Activation Amination Amination (Ammonia) Activation->Amination Monitoring Reaction Monitoring (TLC/LC-MS) Amination->Monitoring Purification Work-up & Purification (Extraction, Chromatography) Monitoring->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

Protocol (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: A small amount (1-5 mg) of the purified and dried compound is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The sharpness of the peak is an indicator of purity.

Determination of Aqueous Solubility

Protocol (Shake-Flask Method):

  • Equilibration: An excess amount of the compound is added to a known volume of water (or buffer of a specific pH) in a sealed container.

  • Shaking: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

cluster_1 Solubility Determination Workflow Start Excess Compound + Solvent Equilibration Shake at constant T (24-48h) Start->Equilibration Separation Centrifuge/Filter Equilibration->Separation Analysis Quantify Solute (UV-Vis/HPLC) Separation->Analysis Result Solubility (mg/mL or M) Analysis->Result

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Determination of pKa

Protocol (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is ionized.

Determination of LogP

Protocol (Shake-Flask Method):

  • Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or buffer).

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While some experimental data for the parent compound is limited, a robust understanding can be built upon the data from closely related analogs and theoretical predictions. The provided protocols offer standardized methods for the experimental determination of these crucial parameters.

For researchers in drug discovery, a thorough characterization of this and related scaffolds is the first step toward rational drug design. Future work should focus on obtaining precise experimental data for this compound to validate the estimations presented here. Furthermore, investigating the impact of substituting the carboxamide with other functional groups or modifying the indole ring at other positions will continue to be a fruitful area of research for the development of novel therapeutic agents.

References

The Structure-Activity Relationship of 5-Chloro-1H-indole-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 5-chloro-1H-indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The strategic placement of a chlorine atom at the C5-position of the indole ring, combined with the hydrogen bond donating and accepting capabilities of the 2-carboxamide moiety, provides a unique combination of physicochemical properties that facilitate favorable interactions with diverse protein targets. This technical guide synthesizes field-proven insights and published data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the biological effects of this important class of compounds. We will delve into the nuanced effects of structural modifications on their activity as allosteric modulators of the cannabinoid CB1 receptor, as potent anticancer agents targeting kinase pathways, and as antimicrobial and antiparasitic compounds. This guide emphasizes the causality behind synthetic choices and experimental design, offering detailed protocols and data-driven analysis to empower the rational design of next-generation therapeutics based on this remarkable scaffold.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal foundation for molecular recognition.

Significance of the 2-Carboxamide and C5-Chloro Substituents

The introduction of a carboxamide group at the C2-position of the indole core establishes a critical interaction point. The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within a receptor's binding pocket. This functionality is essential for the activity of many analogs, and its replacement with groups like esters has been shown to abolish the desired biological effect in certain target classes, such as CB1 receptor modulators.[1]

The chlorine atom at the C5-position is not merely a passive substituent. It significantly influences the molecule's electronic profile and lipophilicity. This halogen atom can engage in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and specificity. Furthermore, its electron-withdrawing nature modulates the acidity of the indole N-H, and its lipophilic character can improve membrane permeability. SAR studies consistently demonstrate that a chloro or fluoro group at the C5-position is optimal for enhancing the potency of these analogs against targets like the CB1 receptor.[2][3][4]

Synthetic Strategies and Methodologies

The synthesis of this compound analogs is typically achieved through a convergent and robust synthetic pathway. The key step involves the formation of the amide bond between a pre-formed indole core and a desired amine component.

Core Synthesis and Amide Coupling

The primary building block is 5-chloro-1H-indole-2-carboxylic acid, which is commercially available or can be synthesized from precursors like 5-chloro-isatin. The crucial step is the amide coupling reaction, which joins this acidic core to a diverse library of primary or secondary amines. The choice of coupling reagents is critical for ensuring high yield and purity. A standard, field-proven method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a carbodiimide activator in conjunction with an additive like hydroxybenzotriazole (HOBt). HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and the protonated amine starting material.[5][6]

This methodology's trustworthiness lies in its high functional group tolerance and reliable performance across a wide range of substrates, making it a workhorse in medicinal chemistry for creating amide libraries for SAR exploration.

G cluster_synthesis General Synthetic Workflow start 5-chloro-1H-indole-2-carboxylic acid + R1R2NH (Amine) reagents Coupling Reagents: EDC, HOBt, DIPEA Solvent: DMF start->reagents Step 1: Activation product Target Analog: This compound reagents->product Step 2: Amide Formation

Caption: General workflow for amide coupling synthesis.

Structure-Activity Relationship (SAR) Analysis

The therapeutic utility of the this compound scaffold is demonstrated by its diverse biological activities. The SAR varies significantly depending on the biological target.

Allosteric Modulation of the Cannabinoid CB1 Receptor

This scaffold is particularly prominent in the development of allosteric modulators of the CB1 receptor, which offer a nuanced approach to regulating endocannabinoid signaling without the psychoactive side effects of orthosteric agonists.[7] The compound ORG27569 is a key benchmark in this class.[7]

  • SAR at the Indole C3-Position: The size of the alkyl substituent at the C3-position is a critical determinant of activity. Short alkyl chains, such as methyl or ethyl, are preferred for enhancing allosteric modulation.[2][4][7] Increasing the chain length to n-propyl can also enhance modulation, while longer chains like n-hexyl may increase binding affinity at the expense of modulatory effect.[7] This suggests a defined pocket size at the allosteric binding site that optimally accommodates smaller alkyl groups.

  • SAR of the N-Substituent on the Carboxamide: The N-phenethyl group is a common feature of potent modulators. Modifications to the terminal phenyl ring are crucial. The presence of a basic, nitrogen-containing group, such as a diethylamino or piperidinyl group, at the 4-position of this phenyl ring dramatically enhances potency.[2][4][8][9] This strongly implies a key ionic or hydrogen bond interaction with a corresponding acidic residue in the CB1 receptor's allosteric site.

Caption: Key SAR findings for CB1 allosteric modulators.

Table 1: SAR Summary for CB1 Receptor Allosteric Modulators

Compound Ref. C3-Substituent N-Substituent (on Carboxamide) Activity Metric (IC50) Key Finding
ORG27569[7] Ethyl N-(4-(piperidin-1-yl)phenethyl) ~800 nM[3] Benchmark allosteric modulator.
Analog 45[2][4] Methyl N-(4-(diethylamino)phenethyl) 79 nM[3][4] Short C3-alkyl and 4-diethylamino group significantly increase potency.[2][3][4]
ICAM-b[10] n-Pentyl N-(4-(piperidin-1-yl)phenethyl) N/A Showed the strongest positive cooperativity for enhancing agonist binding.[10]

| - | Hexyl | N/A | Decreased Modulatory Effect | Longer C3 chains enhance affinity but may reduce allosteric modulation.[7] |

Anticancer Activity: Targeting Kinase Pathways

Derivatives of this scaffold have emerged as potent inhibitors of key kinases involved in cancer progression, particularly the Epidermal Growth Factor Receptor (EGFR). This is significant for treating non-small cell lung cancer (NSCLC), where resistance to first-generation inhibitors often arises from mutations like T790M.

  • SAR for EGFR Inhibition: Analogs have been developed that show potent activity against both wild-type (WT) and mutant EGFR (EGFRT790M).[11] The SAR for these compounds differs from the CB1 modulators. For instance, compounds with a 3-((phenethylamino)methyl) or 3-(hydroxymethyl) substitution on the indole ring have shown promise.[11][12] The nature of the substituent on the carboxamide nitrogen remains critical, with bulky groups often being well-tolerated and contributing to potency. Compounds bearing a 4-morpholin-4-yl or 4-benzylpiperidin-1-yl group on the N-substituent have demonstrated GI50 values in the nanomolar range.[11]

Table 2: Antiproliferative Activity of Representative Analogs

Compound Ref. Key Structural Features Cancer Cell Line Activity Metric (GI50) Target(s)
Compound 5f[11] 5-Cl, N-(4-(4-benzylpiperidin-1-yl)phenyl) A549 (Lung) 29 nM EGFRWT, EGFRT790M
Compound 5g[11] 5-Cl, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) A549 (Lung) 31 nM EGFRWT, EGFRT790M
Compound 5d[13] 5-Cl, N-(4-morpholinophenethyl) Panc-1 (Pancreatic) 1.05 µM General Antiproliferative

| Compound 8f[5] | 5-Cl, N-(rimantadine) | KNS42 (Pediatric GBM) | 0.84 µM (IC50) | N/A |

Antimicrobial and Antiparasitic Applications

The lipophilic nature of the this compound scaffold makes it suitable for targeting microbial and parasitic pathogens that require cell membrane penetration.

  • Antitubercular Activity: Lipophilicity appears to be a key driver for activity against Mycobacterium tuberculosis.[5] Analogs bearing lipophilic N-substituents, such as adamantane or rimantadine, have shown potent activity, with MIC values in the low micromolar range.[5] This suggests that the compounds' ability to traverse the complex, lipid-rich mycobacterial cell wall is paramount to their mechanism of action, which may involve targets like the MmpL3 transporter.[5]

  • Antiplasmodial Activity: The 5-chloro indole scaffold has been identified as imperative for antiplasmodial activity against the malaria parasite, Plasmodium falciparum.[14] Replacement of the 5-chloro indole with other bicyclic systems like benzimidazole resulted in a complete loss of potency.[14] This highlights the specific role of this core in interacting with a plasmodial target. The 5-chloro substitution also provided a good balance of potency and a lower risk of off-target effects, such as hERG channel inhibition, compared to other substitutions like 5-OCH3 or 5-CF3.[14]

Key Experimental Protocols

The trustworthiness of SAR data is built upon robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis and biological evaluation of these analogs.

Protocol: General Amide Coupling Synthesis

This protocol describes a self-validating system for synthesizing analogs, where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product's identity is confirmed by spectroscopic methods.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at 0 °C (ice bath) for 20 minutes. The formation of the activated HOBt-ester is a critical step to prevent side reactions.

  • Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial to scavenge acid produced during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO3 solution, and brine to remove unreacted reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the final compound.

  • Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: CB1 Radioligand Binding Assay

This protocol details a competitive binding assay to determine how a test compound allosterically modulates the binding of a known orthosteric radioligand.

G cluster_assay CB1 Binding Assay Workflow prep Prepare CB1-expressing cell membranes (e.g., from HEK293 cells) incubate Incubate membranes with: 1. Radioligand ([3H]CP55,940) 2. Test Allosteric Modulator prep->incubate Step 1 separate Rapid Filtration (Glass fiber filters) incubate->separate Step 2 Separate Bound from Free quantify Liquid Scintillation Counting separate->quantify Step 3 Measure Radioactivity analyze Data Analysis (Determine cooperativity factor α) quantify->analyze Step 4

Caption: Workflow for a CB1 allosteric binding assay.

  • Membrane Preparation: Utilize membranes prepared from HEK293 cells stably transfected with the human CB1 receptor cDNA.[10]

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA, pH 7.4.

  • Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of the orthosteric radioligand (e.g., [3H]CP55,940), and varying concentrations of the this compound test compound.

  • Equilibration: Incubate the mixture at 30 °C for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand. This rapid step is essential to prevent dissociation of the ligand-receptor complex.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression software (e.g., Prism). A positive allosteric modulator will increase the binding of the radioligand, while a negative modulator will decrease it. The effect is quantified by the cooperativity factor (α).

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable and potent platform for drug discovery. The extensive SAR data reveal clear, albeit target-dependent, guidelines for molecular design. For CB1 allosteric modulators, potency is driven by short C3-alkyl chains and a basic amine moiety on the N-phenethyl tail. For anticancer agents targeting EGFR, larger and more complex N-substituents are favorable. For antimicrobial applications, high lipophilicity is a key driver of activity.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent analogs. For CB1 modulators, achieving biased signaling—wherein a modulator selectively engages certain downstream pathways (e.g., β-arrestin over G-protein coupling)—could lead to therapies with even fewer side effects.[10] For anticancer agents, further exploration of substitutions on the indole ring could enhance selectivity for mutant kinases over their wild-type counterparts, improving the therapeutic window. The continued exploration of this privileged scaffold promises to yield novel clinical candidates for a wide range of challenging diseases.

References

exploring the patent landscape for 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Patent Landscape of 5-chloro-1H-indole-2-carboxamide

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged scaffolds" due to their inherent ability to present functional groups in three-dimensional space in a manner that facilitates potent and selective interactions with diverse biological macromolecules. The this compound core is a quintessential example of such a scaffold. Its rigid, bicyclic indole system provides a stable platform, while the carboxamide linker offers a versatile point for hydrogen bonding. The chlorine atom at the 5-position significantly influences the electronic properties of the indole ring and can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.

This guide provides a comprehensive analysis of the patent landscape surrounding the this compound scaffold. We will dissect the synthetic strategies, explore the key therapeutic areas of patent activity, and identify emerging trends and potential "white space" for future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for novel therapeutic interventions.

Part 1: The Core Scaffold: Synthesis and Strategic Derivatization

The utility of a scaffold is intrinsically linked to the feasibility of its synthesis and the accessibility of key points for chemical modification. The this compound framework is readily assembled from commercially available starting materials, a critical factor for its widespread adoption in drug discovery programs.

Core Synthesis Protocol: A Validated Pathway

The most common and reliable route to the core scaffold involves the synthesis of the key intermediate, 5-chloro-1H-indole-2-carboxylic acid, followed by amide coupling.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-chloro-1H-indole-2-carboxylic acid

  • Reaction Setup: To a solution of 5-chloroindole (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere at 0°C, add a solution of oxalyl chloride (1.1 equivalents) dropwise.

  • Reaction Execution: Stir the resulting mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. The resulting precipitate, 2-(5-chloro-1H-indol-2-yl)-2-oxoacetic acid, is collected by filtration.

  • Hydrolysis: Suspend the collected solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-chloro-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling to form this compound

  • Activation: To a solution of 5-chloro-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add a solution of the desired amine (e.g., a solution of ammonia in methanol for the primary carboxamide, or a primary/secondary amine for N-substituted derivatives) (1.5 equivalents) to the activated ester solution.

  • Reaction Completion: Stir the reaction at room temperature overnight.

  • Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final this compound derivative.[1]

Key Derivatization Points and Their Strategic Importance

The patent literature reveals three primary points on the scaffold that are exploited for generating molecular diversity and tuning pharmacological properties.

References

The Strategic deployment of 5-Chloro-1H-indole-2-carboxamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds of profound therapeutic relevance. Within this vast chemical space, the 5-chloro-1H-indole-2-carboxamide core has emerged as a particularly fruitful starting point for the development of novel therapeutics across a spectrum of diseases. Its inherent drug-like properties, coupled with the electronic influence of the chloro substituent and the hydrogen bonding capabilities of the carboxamide moiety, provide a robust framework for molecular design. This technical guide offers an in-depth exploration of the this compound scaffold, from its fundamental chemical attributes and synthesis to its successful application in the discovery of potent agents targeting infectious diseases, cancer, and neurological disorders. We will dissect the structure-activity relationships (SAR) that govern its biological activity and provide detailed protocols for its synthesis and primary biological evaluation, equipping researchers and drug development professionals with the knowledge to effectively leverage this versatile scaffold.

The Indole-2-Carboxamide Scaffold: A Privileged Framework in Medicinal Chemistry

Indoles are a cornerstone of heterocyclic chemistry and are integral to a vast number of natural products and approved pharmaceuticals.[1][2] The indole-2-carboxamide substructure, in particular, offers a unique combination of features that make it an attractive scaffold for drug design.[2] The bicyclic aromatic system provides a rigid core for the precise spatial orientation of substituents, while the carboxamide group serves as a versatile handle for introducing diversity and engaging in crucial hydrogen bond interactions with biological targets.

The strategic placement of a chlorine atom at the 5-position of the indole ring significantly modulates the scaffold's electronic and lipophilic properties. This halogen substitution can enhance membrane permeability and metabolic stability, and often leads to improved binding affinity for target proteins.[3] This guide will focus specifically on the this compound core, highlighting its proven potential in contemporary drug discovery programs.

Synthetic Strategies for this compound and its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are central to exploring its therapeutic potential. A common and effective synthetic route involves the coupling of a pre-formed 5-chloro-1H-indole-2-carboxylic acid with a desired amine.

Synthesis of the Core Scaffold

A general and reliable method for the synthesis of 5-chloro-1H-indole-2-carboxamides is outlined below. This procedure involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-5-chloro-1H-indole-2-carboxamides

  • Acid Activation: To a solution of 5-chloro-1H-indole-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Coupling: To the activated ester solution, add the desired primary or secondary amine, followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine (DIPEA)) to neutralize any acid formed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-5-chloro-1H-indole-2-carboxamide.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 5-Chloro-1H-indole-2-carboxylic Acid + Amine Coupling Coupling Reagent (e.g., EDC/HOBt) Start->Coupling Reaction Amide Bond Formation Coupling->Reaction Quench Aqueous Quench Reaction->Quench Extraction Organic Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purify Column Chromatography or Recrystallization Drying->Purify Characterization LC-MS, NMR, HRMS Purify->Characterization Final_Product Final_Product Characterization->Final_Product Pure Compound

Caption: General workflow for the synthesis and purification of this compound derivatives.

Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The this compound scaffold has been successfully employed to develop potent inhibitors for a variety of biological targets. The following sections detail key therapeutic areas and the associated SAR.

Anticancer Activity: Targeting EGFR and CDK2

Recent studies have highlighted the potential of this compound derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy.[4][5]

  • Key SAR Observations:

    • The 5-chloro substituent on the indole ring is often crucial for potent antiproliferative activity.[4]

    • Modifications at the N-position of the carboxamide with phenethyl moieties bearing various substituents have a significant impact on activity. For instance, the introduction of a 2-methylpyrrolidin-1-yl group on the phenethyl tail led to a highly potent derivative.[4]

    • Dihalo-substituted derivatives, such as those with an additional chlorine or fluorine atom on the indole ring, can exhibit enhanced antiproliferative effects.[4]

Compound IDR Group on Phenethyl MoietyMean GI₅₀ (µM)Target(s)Reference
5e 2-methylpyrrolidin-1-yl0.95EGFR/CDK2[4]
5d morpholin-4-yl1.05EGFR/CDK2[4]
5a Unsubstituted3.70EGFR/CDK2[4]
Anti-mycobacterial Activity: Targeting MmpL3

The emergence of drug-resistant Mycobacterium tuberculosis (M. tb) strains necessitates the discovery of novel anti-tubercular agents. Indole-2-carboxamides have shown promise in this area, with several derivatives targeting the essential mycolic acid transporter MmpL3.[6][7][8]

  • Key SAR Observations:

    • The presence of a lipophilic group at the N-position of the carboxamide, such as an adamantyl group, is often beneficial for anti-mycobacterial activity.[7]

    • The 5-chloro substitution on the indole ring has been shown to enhance activity compared to unsubstituted or methoxy-substituted analogues.[7]

    • The combination of the 5-chloroindole core with specific N-substituents can lead to potent and selective inhibitors of M. tb growth.

Compound IDN-SubstituentMIC (µM) against M. tb H37RvTargetReference
8e 1-(Adamantan-1-yl)ethyl2.80MmpL3[7]
8d Methyl2.97MmpL3[7]
8a Unsubstituted Indole6.20MmpL3[7]
Anti-plasmodial Activity

The this compound scaffold has also been explored for the development of new anti-malarial agents.[9][10]

  • Key SAR Observations:

    • The 5-chloro substitution was found to be optimal for anti-plasmodial potency and metabolic stability, while also minimizing hERG channel activity.[9][10]

    • Replacement of the 5-chloro group with other substituents like methoxy or trifluoromethyl led to increased hERG inhibition.[9][10]

    • The bicyclic indole core was demonstrated to be essential for activity.[10]

Neurological Applications: CB1 Receptor Allosteric Modulators

Derivatives of 1H-indole-2-carboxamide have been investigated as allosteric modulators of the cannabinoid type 1 (CB1) receptor.[3]

  • Key SAR Observations:

    • A chloro or fluoro group at the C5 position of the indole ring enhances the modulatory potency at the CB1 receptor.[3]

    • The presence of a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide nitrogen was found to be beneficial for activity.[3]

Primary Biological Evaluation: A Step-by-Step Guide

Once novel this compound derivatives are synthesized, a cascade of biological assays is necessary to determine their therapeutic potential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step in assessing the anticancer potential of the synthesized compounds.

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Workflow for Primary Biological Screening

The following diagram outlines a typical workflow for the initial biological evaluation of novel compounds.

Biological_Screening_Workflow Start Synthesized Compounds Primary_Assay Primary Screening Assay (e.g., MTT for anticancer, MIC for antibacterial) Start->Primary_Assay Data_Analysis Data Analysis (e.g., GI₅₀ or MIC determination) Primary_Assay->Data_Analysis Hit_Identification Hit Identification (Potent & Selective Compounds) Data_Analysis->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme inhibition, Mechanism of action studies) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A streamlined workflow for the primary biological screening of newly synthesized compounds.

Future Perspectives and Conclusion

The this compound scaffold has unequivocally demonstrated its value in modern drug discovery. Its synthetic tractability and the ability to modulate its properties through targeted substitutions make it a highly adaptable platform for generating novel therapeutic agents. Future research will likely focus on exploring new substitution patterns, expanding the range of biological targets, and employing advanced computational methods to guide the design of next-generation inhibitors. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs across a wide range of diseases.

References

A Technical Guide to the Initial Toxicity Screening of 5-chloro-1H-indole-2-carboxamide: An In Vitro First Approach

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 5-chloro-1H-indole-2-carboxamide, a novel compound built on a versatile indole-2-carboxamide scaffold. We advocate for a tiered, in vitro-first strategy, designed to identify potential toxicological liabilities early, thereby enabling informed go/no-go decisions and guiding medicinal chemistry efforts. By integrating foundational cytotoxicity assays, specific genotoxicity and cardiotoxicity screens, and a clear decision-making matrix, this document serves as a practical whitepaper for de-risking a promising NCE before committing to resource-intensive in vivo studies.

The Imperative of Early Toxicity Screening: A Tiered Strategy

In modern drug discovery, the paradigm has shifted from exhaustive late-stage testing to an "early-fail, fail-fast" approach.[1] The initial toxicological assessment is not about generating a complete regulatory package but about strategic risk mitigation.[2] A tiered approach, beginning with rapid and cost-effective in vitro assays, allows for the efficient screening of compounds to flag major liabilities such as overt cytotoxicity, mutagenic potential, or cardiac channel effects.[2][3] This strategy conserves resources and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[4]

The proposed workflow for this compound is designed to build a foundational safety profile by systematically evaluating its effects on cellular health, genetic integrity, and cardiac ion channel function.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Synthesis & Decision cluster_2 Phase 3: Follow-up Actions A Cytotoxicity Assays (e.g., MTT, XTT) Determine IC50 B Genotoxicity Assay (Ames Test) A->B Guide Dose Selection C Cardiotoxicity Assay (hERG Screen) A->C Guide Dose Selection D Integrated Risk Assessment (Decision Matrix) A->D B->D C->D E Proceed to In Vivo Acute Tox Study D->E Favorable Profile F Terminate or Redesign (Chemical Optimization) D->F Unfavorable Profile

Caption: Tiered workflow for initial toxicity screening of an NCE.

Foundational Cytotoxicity Assessment: Establishing the Therapeutic Window

Causality: The first step is to determine the concentration range at which this compound exerts cytotoxic effects. This is not merely a measure of toxicity but a critical parameter that informs the dose selection for all subsequent, more specific assays.[5] Performing genotoxicity or hERG assays at overtly cytotoxic concentrations would yield uninterpretable results. Tetrazolium reduction assays, such as the MTT or XTT assay, are industry-standard methods for this purpose.[6][7] They provide a robust, quantitative measure of cellular metabolic activity, which serves as a reliable surrogate for cell viability.[8]

Experimental Protocol: MTT Assay for Cytotoxicity[7][9]
  • Cell Seeding: Plate relevant cell lines (e.g., HepG2 for hepatotoxicity insights, HEK293 for general cytotoxicity) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (hr)IC50 (µM) [Hypothetical Data]
HepG22445.2
HepG24828.7
HEK2932468.1
HEK2934851.5

Assessment of Genotoxic Potential: The Ames Test

Causality: Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA have the potential to be carcinogens or mutagens.[9][10] The bacterial reverse mutation assay, or Ames test, is a widely accepted and regulatory-required method for identifying compounds that can cause gene mutations.[11][12][13] The assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (an auxotrophic state).[13][14] A positive result is scored when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14] Crucially, the test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that become active only after being metabolized by the liver.[11]

G cluster_0 Without Metabolic Activation cluster_1 With Metabolic Activation A Prepare Test Compound (this compound) & Controls C Mix: Bacteria + Compound A->C E Mix: Bacteria + Compound + S9 Fraction A->E B Bacterial Strains (e.g., TA98, TA100) B->C B->E D Plate on Histidine-Free Agar C->D G Incubate 48-72h at 37°C D->G F Plate on Histidine-Free Agar E->F F->G H Count Revertant Colonies G->H I Compare to Vehicle Control Assess Mutagenic Potential H->I

Caption: Experimental workflow for the Ames test.

Experimental Protocol: Ames Test (Plate Incorporation Method)[12][16]
  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Test Mixture Preparation: In separate tubes, mix the test compound at several concentrations, the bacterial culture, and either a phosphate buffer (for the non-activation arm) or the S9 mix (for the metabolic activation arm).

  • Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates (histidine-deficient).[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twofold greater than the background (vehicle control) count.

Data Presentation: Genotoxicity Profile
StrainCompound Conc. (µ g/plate )Revertant Colonies (-S9) [Hypothetical]Revertant Colonies (+S9) [Hypothetical]
TA98Vehicle Control2540
TA98102845
TA9810030150
TA100Vehicle Control120135
TA10010125140
TA100100130138

Evaluation of Cardiotoxicity Risk: The hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical toxicological endpoint. This channel plays a key role in cardiac repolarization (the resetting of the heart muscle after a beat).[16] Drug-induced blockade of the hERG channel can delay this repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes (TdP).[17][16] For this reason, assessing a compound's activity against the hERG channel is a mandatory part of preclinical safety evaluation.[18] Automated patch-clamp systems provide a high-throughput method to directly measure the inhibitory effect of a compound on the hERG current in cells engineered to express the channel.

Experimental Protocol: Automated Patch-Clamp hERG Assay[21]
  • Cell Preparation: Use a validated cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Prepare a single-cell suspension for use in the automated system.

  • System Setup: The automated system captures individual cells and establishes a high-resistance "giga-ohm" seal to allow for whole-cell current recording.

  • Baseline Recording: Apply a specific voltage protocol to elicit and record the baseline hERG current in an extracellular solution.

  • Compound Application: Perfuse the cells with the vehicle control, followed by increasing concentrations of this compound. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.

  • Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC50 value.

Data Presentation: Cardiotoxicity Profile
CompoundhERG IC50 (µM) [Hypothetical Data]
This compound> 30
Positive Control (e.g., E-4031)0.01

Data Synthesis and Decision-Making

The true value of this screening cascade lies in the integrated interpretation of the data. No single assay determines the fate of a compound; rather, the collective results form a risk profile that guides the next steps.[19] A compound with moderate cytotoxicity but no genotoxic or hERG liabilities might be a candidate for chemical optimization, whereas a compound that is positive in the Ames test is often a candidate for termination.

G cluster_0 Decision Pathways start In Vitro Data (Cytotox, Ames, hERG) A Ames Positive? start->A B hERG IC50 < 10µM? A->B No end_term High Risk: Terminate or Major Redesign A->end_term Yes C Cytotox IC50 < 1µM? B->C No end_opt Moderate Risk: Proceed with Caution, Guide Optimization B->end_opt Yes D Favorable Profile C->D No C->end_opt Yes end_proc Low Risk: Proceed to In Vivo Acute Toxicity Study D->end_proc

Caption: A simplified decision-making matrix for NCE progression.

Bridging to In Vivo: The Acute Oral Toxicity Study

If this compound demonstrates a favorable in vitro profile (i.e., low cytotoxicity, negative in the Ames test, and a high hERG IC50), the next logical step is a preliminary in vivo assessment.[20][21] An acute oral toxicity study in rodents is a standard initial test.[22] The primary goals are to determine the acute lethal dose (LD50), identify the nature of any adverse effects, and establish a No Observed Adverse Effect Level (NOAEL).[22][23] This information is fundamental for designing future, more extensive toxicity studies and for establishing a safe starting dose for potential human trials.[24][25] Methodologies such as the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 while minimizing the number of animals used.[26][27]

Conclusion

The initial toxicity screening of this compound, as outlined in this guide, represents a robust, industry-standard approach to early drug safety assessment. By employing a strategic sequence of in vitro assays targeting cytotoxicity, genotoxicity, and cardiotoxicity, researchers can build a comprehensive preliminary risk profile. This data-driven framework not only satisfies the principles of scientific integrity and animal welfare but also empowers drug development teams to make critical go/no-go and lead optimization decisions with greater confidence, ultimately increasing the probability of advancing safer, more effective therapeutics to the clinic.

References

Methodological & Application

Synthesis of 5-chloro-1H-indole-2-carboxamide: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-chloro-1H-indole-2-carboxamide, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The indole-2-carboxamide core is a privileged structure found in numerous compounds with diverse biological activities, including antitubercular and anticancer properties.[1] The introduction of a chlorine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.[2]

This document outlines a reliable two-step synthetic route commencing from the commercially available 5-chloro-1H-indole. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formylation of 5-chloro-1H-indole to yield 5-chloro-1H-indole-2-carbaldehyde. Subsequent oxidation of the aldehyde followed by amidation provides the target compound. A more direct and widely employed method, which will be detailed here, involves the synthesis of the corresponding carboxylic acid followed by amide coupling.

This protocol will focus on the synthesis of the intermediate, 5-chloro-1H-indole-2-carboxylic acid, followed by its conversion to this compound. This approach is well-documented for analogous structures and offers a high-yielding and scalable route.[3]

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • 5-Chloro-1H-indole: May cause skin and eye irritation. Avoid inhalation of dust.[6]

  • 5-Chloro-1H-indole-2-carboxylic acid: Causes skin and serious eye irritation.[5]

  • Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Ammonia (NH₃): Corrosive and toxic gas. Use in a well-ventilated area.

  • Organic Solvents (DMF, Dichloromethane): Flammable and/or toxic. Avoid inhalation and skin contact.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6]

Experimental Protocol

Part A: Synthesis of 5-chloro-1H-indole-2-carboxylic acid

This procedure is adapted from established methods for the synthesis of indole-2-carboxylic acids.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chloro-1H-indoleReagentCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Trifluoroacetic anhydride (TFAA)ReagentCommercially Available
Sodium hydroxide (NaOH)ACSCommercially Available
Hydrochloric acid (HCl)ACSCommercially Available
Deionized Water-In-house

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Acylation: To the cooled solution, slowly add anhydrous pyridine (2.5 eq). Following this, add trifluoroacetic anhydride (TFAA) (2.2 eq) dropwise while maintaining the temperature at 0 °C. The addition of TFAA results in the formation of an electrophilic acylating agent in situ, which preferentially attacks the electron-rich C3 position of the indole. However, under these conditions, N-acylation can occur followed by rearrangement or direct C2 acylation.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of a 2 M aqueous solution of sodium hydroxide (NaOH). Stir the biphasic mixture vigorously at room temperature overnight to effect hydrolysis of the trifluoroacetyl group and any ester intermediates.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with deionized water. Combine the aqueous layers and acidify to a pH of approximately 2 using concentrated hydrochloric acid (HCl). The acidic conditions protonate the carboxylate, causing the product to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum to afford 5-chloro-1H-indole-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Part B: Synthesis of this compound

This part of the protocol utilizes a standard amide coupling strategy. For the synthesis of the primary carboxamide, conversion to an acid chloride followed by reaction with ammonia is a robust method.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-chloro-1H-indole-2-carboxylic acidAs synthesized in Part A-
Thionyl chloride (SOCl₂)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ammonium hydroxide (NH₄OH)ConcentratedCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solution-In-house
Brine-In-house
Anhydrous sodium sulfate (Na₂SO₄)ACSCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid dissolves. This step converts the carboxylic acid to the more reactive acid chloride.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and the solvent. The resulting crude 5-chloro-1H-indole-2-carbonyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add concentrated ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate will form immediately.

  • Reaction Completion and Workup: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional hour. Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is this compound. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (mp): To assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

Visualizing the Workflow

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Synthesis_Pathway 5-Chloro-1H-indole 5-Chloro-1H-indole 5-chloro-1H-indole-2-carboxylic acid 5-chloro-1H-indole-2-carboxylic acid 5-Chloro-1H-indole->5-chloro-1H-indole-2-carboxylic acid 1. TFAA, Pyridine, DCM 2. NaOH, H₂O This compound This compound 5-chloro-1H-indole-2-carboxylic acid->this compound 1. SOCl₂, DCM 2. NH₄OH Experimental_Workflow cluster_part_a Part A: Carboxylic Acid Synthesis cluster_part_b Part B: Carboxamide Synthesis A1 Dissolve 5-chloro-1H-indole A2 Acylation with TFAA/Pyridine A1->A2 A3 Hydrolysis with NaOH A2->A3 A4 Acidification and Precipitation A3->A4 A5 Filtration and Drying A4->A5 B1 Acid Chloride Formation with SOCl₂ A5->B1 Intermediate Product B2 Amidation with NH₄OH B1->B2 B3 Aqueous Workup B2->B3 B4 Drying and Concentration B3->B4 B5 Recrystallization B4->B5 Final Product Final Product B5->Final Product

References

in vitro assay development for 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Strategic Guide to In Vitro Assay Development for the 5-chloro-1H-indole-2-carboxamide Scaffold

Abstract: The this compound core is a well-recognized privileged scaffold in medicinal chemistry, forming the basis of compounds with a remarkable diversity of biological activities, including anticancer, anti-infective, and neuromodulatory effects.[1][2][3] This application note provides a comprehensive, strategy-driven guide for researchers and drug development professionals on establishing a robust in vitro assay cascade to characterize novel derivatives of this scaffold. Moving beyond rigid templates, we present a logical workflow—from broad phenotypic screening to specific biochemical validation and cellular mechanism-of-action studies—that is adaptable to various potential biological targets. Each section explains the scientific rationale behind the chosen methodology, provides detailed, field-proven protocols, and emphasizes the principles of assay validation to ensure data integrity and trustworthiness.

The Assay Development Funnel: A Strategic Overview

The characterization of a novel compound, particularly one derived from a versatile scaffold like this compound, should not begin with a single, presumptive assay. A more effective approach is to employ an assay "funnel" or cascade. This strategy starts with broad, high-throughput screening to identify general bioactivity and progressively narrows the focus through more specific assays to confirm the target, elucidate the mechanism of action, and establish selectivity. This systematic process maximizes the probability of identifying true positive hits while minimizing the expenditure of resources on irrelevant compounds.

The typical assay funnel involves four key stages:

  • Primary Screening: Broadly screens a compound library to identify "hits" that display a desired biological effect, often in a target-agnostic manner (phenotypic screen).

  • Secondary & Confirmatory Assays: Re-tests hits from the primary screen using orthogonal assays to eliminate false positives and confirm the biological activity. This is often where a specific molecular target is first validated.

  • Mechanism of Action (MoA) Studies: Investigates how the compound exerts its effect at the molecular and cellular level (e.g., competitive vs. non-competitive inhibition, target engagement in cells).

  • Selectivity Profiling: Tests the compound against a panel of related targets (e.g., other kinases, receptors) to determine its specificity, a critical factor for predicting potential off-target effects.

Assay_Funnel cluster_0 Assay Development Workflow a Primary Screening High-Throughput Phenotypic Assay (e.g., Cell Viability) b Secondary / Confirmatory Assays Orthogonal Biochemical & Binding Assays a->b c Mechanism of Action (MoA) Cellular Target Engagement & Pathway Analysis b->c d Selectivity & Safety Off-Target Profiling & Early Toxicity c->d EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Pi Compound 5-chloro-1H-indole- 2-carboxamide Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation (Western Blot Target) Proliferation Cell Proliferation pERK->Proliferation

References

Application Notes & Protocols for In Vivo Efficacy Assessment of 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-chloro-1H-indole-2-carboxamide

This compound is a versatile heterocyclic compound belonging to the indole carboxamide scaffold. This chemical structure has proven to be a privileged motif in medicinal chemistry, demonstrating a wide range of biological activities. Preclinical research has identified its potential across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Specifically, derivatives of this core structure have been investigated for their activity against Mycobacterium tuberculosis and pediatric brain tumor cells[1], as inhibitors of EGFR and CDK2 in cancer[2][3], as allosteric modulators of the CB1 receptor[4], as agents against Trypanosoma cruzi, the causative agent of Chagas disease[5][6], and as glycogen phosphorylase inhibitors for the potential treatment of diabetes[7].

The successful translation of these promising in vitro findings into viable clinical candidates necessitates rigorous evaluation in well-characterized in vivo models.[8][9] Animal models are indispensable for assessing a compound's efficacy, pharmacokinetics, pharmacodynamics, and safety profile within a complex biological system before human trials.[9][10][11] This guide provides detailed application notes and protocols for establishing the in vivo efficacy of this compound in three key therapeutic areas: Oncology, Infectious Disease (Chagas Disease), and Metabolic Disorders.

Application Note I: Oncology - Xenograft Models for Solid Tumors

Scientific Rationale & Context

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines, including pediatric glioblastoma.[1] The proposed mechanisms of action include the inhibition of critical signaling pathways involving Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in cancer cell proliferation and survival.[2][3] To evaluate the therapeutic potential of this compound against solid tumors, the cell line-derived xenograft (CDX) model is a foundational and robust choice.[8][12] This model involves implanting human cancer cell lines into immunodeficient mice, allowing for the assessment of a drug's direct anti-tumor activity in a living organism.[12]

Experimental Workflow: Subcutaneous Xenograft Model

The following diagram outlines the typical workflow for a subcutaneous xenograft efficacy study.

xenograft_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture 1. Cell Line Culture (e.g., KNS42 GBM) animal_acclimation 2. Animal Acclimation (e.g., NOD/SCID Mice) implantation 4. Subcutaneous Implantation of Cells cell_culture->implantation compound_prep 3. Compound Formulation tumor_growth 5. Tumor Growth (to ~100-150 mm³) implantation->tumor_growth randomization 6. Randomization & Group Assignment tumor_growth->randomization dosing 7. Compound Administration (e.g., Oral, IP) randomization->dosing monitoring 8. Monitor Tumor Volume & Body Weight dosing->monitoring euthanasia 9. Euthanasia at Predefined Endpoint monitoring->euthanasia tissue_collection 10. Tumor & Tissue Collection euthanasia->tissue_collection analysis 11. Ex Vivo Analysis (e.g., Histology, WB) tissue_collection->analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol: Evaluating this compound in a Glioblastoma Xenograft Model

1. Cell Culture and Animal Model:

  • Cell Line: KNS42 (pediatric glioblastoma) cells should be cultured in standard conditions as recommended by the supplier.

  • Animal Strain: Female athymic nude or NOD/SCID mice, 6-8 weeks old. These immunocompromised models are necessary to prevent rejection of the human tumor graft.[12]

  • Acclimation: Allow mice to acclimate to the facility for at least one week prior to the study initiation.

2. Tumor Implantation:

  • Harvest KNS42 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group). This ensures an unbiased distribution of tumor sizes at the start of treatment.

4. Compound Preparation and Administration:

  • Vehicle: Select a suitable vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The choice of vehicle is critical and should be tested for toxicity.

  • Dosing: Based on preliminary maximum tolerated dose (MTD) studies, prepare the compound at the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound and vehicle control daily via the determined route (e.g., oral gavage or intraperitoneal injection) for 21-28 days.

5. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight 2-3 times per week.

  • Toxicity: Monitor animal health daily, noting any signs of distress, and record body weight at each measurement. A body weight loss exceeding 20% is a common endpoint criterion.[13]

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration.

6. Endpoint Analysis:

  • Measure the final tumor weight and volume.

  • A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for EGFR pathway markers) and another portion fixed in formalin for histopathological examination.

Data Presentation
GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0125.5 ± 15.21650.8 ± 210.40%+5.2%
Compound (Low)10128.1 ± 14.81150.3 ± 180.530.3%+3.1%
Compound (Med)30124.9 ± 16.1675.4 ± 112.959.1%-1.5%
Compound (High)100126.3 ± 15.5350.1 ± 88.778.8%-6.8%

Application Note II: Infectious Disease - Chagas Disease Model

Scientific Rationale & Context

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in Latin America. Recent research has identified 1H-indole-2-carboxamides as potent inhibitors of T. cruzi.[5][6] Specifically, a derivative of this compound was advanced into both acute and chronic in vivo efficacy studies.[5] These studies are crucial to determine if the compound can reduce parasite load and prevent the progression of the disease in a mammalian host.

Experimental Workflow: Acute Chagas Disease Model

The following diagram illustrates the key stages of an acute T. cruzi infection model for testing drug efficacy.

chagas_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis parasite_culture 1. Parasite Culture (Bioluminescent T. cruzi) animal_acclimation 2. Animal Acclimation (e.g., BALB/c Mice) infection 4. Intraperitoneal Infection with Parasites parasite_culture->infection compound_prep 3. Compound Formulation parasitemia_peak 5. Onset of Acute Phase (e.g., Day 4-7 post-infection) infection->parasitemia_peak treatment_start 6. Initiate Treatment parasitemia_peak->treatment_start monitoring 7. Monitor Parasite Load (Bioluminescence Imaging) treatment_start->monitoring euthanasia 8. Euthanasia at Study Conclusion monitoring->euthanasia tissue_analysis 9. Tissue Parasite Load (qPCR) & Histology euthanasia->tissue_analysis survival 10. Survival Analysis euthanasia->survival diabetes_workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy Assessment cluster_safety Phase 4: Safety/Endpoint Analysis acclimation 1. Animal Acclimation (e.g., C57BL/6J Mice) diet 2. High-Fat Diet Feeding (8-12 weeks) acclimation->diet confirmation 3. Confirmation of Hyperglycemia/Insulin Resistance diet->confirmation randomization 4. Randomize Diabetic Mice confirmation->randomization treatment 5. Chronic Compound Dosing (e.g., 28 days) randomization->treatment glucose_test 6. Oral Glucose Tolerance Test (OGTT) treatment->glucose_test muscle_function 9. Muscle Function Tests (e.g., Grip Strength) treatment->muscle_function insulin_test 7. Insulin Tolerance Test (ITT) glucose_test->insulin_test blood_sampling 8. Blood Sampling for Biomarkers (HbA1c) insulin_test->blood_sampling tissue_collection 10. Collect Liver, Muscle muscle_function->tissue_collection biochem_analysis 11. Glycogen, ATP, Lactic Acid Analysis tissue_collection->biochem_analysis

References

Application Note: Quantitative Analysis of 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-chloro-1H-indole-2-carboxamide is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] Accurate and precise quantification of this compound is paramount for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, ensuring trustworthiness and scientific integrity.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk API and simple formulations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from potential impurities on a reverse-phase column, followed by detection based on its ultraviolet absorbance.

Rationale for Experimental Choices
  • Reverse-Phase Chromatography: The non-polar nature of the indole ring system makes reverse-phase chromatography with a C18 stationary phase an ideal choice for good retention and separation.

  • Mobile Phase: A mixture of acetonitrile and water provides a good elution gradient for indole derivatives. The addition of a small amount of formic acid helps to ensure good peak shape by protonating any free silanol groups on the stationary phase and maintaining the analyte in a consistent protonation state.[4][5]

  • UV Detection: The indole chromophore exhibits strong UV absorbance, allowing for sensitive detection at an appropriate wavelength. The wavelength of maximum absorbance (λmax) should be determined experimentally but is typically in the range of 270-300 nm for indole derivatives.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh and dissolve sample/standard in diluent Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject onto HPLC system Filter->Inject Separate Isocratic elution on C18 column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate peak area Detect->Integrate Calibrate Generate calibration curve Integrate->Calibrate Quantify Quantify sample concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or experimentally determined λmax)
Run Time 10 minutes

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add diluent, sonicate to dissolve, and then make up to volume.

  • Further dilute with diluent as necessary to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Method Validation:

  • The method should be validated according to ICH guidelines.[6]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, which is crucial for pharmacokinetic studies.[7] The principle involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Experimental Choices
  • LC-MS/MS: This technique provides superior sensitivity and selectivity compared to HPLC-UV.[8] The use of MRM allows for the specific detection of the analyte even in the presence of co-eluting matrix components, minimizing ion suppression.

  • Sample Preparation: For biological matrices, protein precipitation is a simple and effective method to remove the bulk of proteins that can interfere with the analysis and damage the LC column.[7][9]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification. If a SIL-IS is not available, a structurally similar compound can be used.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike Spike sample/standard with Internal Standard Precipitate Protein precipitation with cold acetonitrile Spike->Precipitate Centrifuge Centrifuge to pellet protein Precipitate->Centrifuge Evaporate Evaporate supernatant Centrifuge->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Inject Inject onto UPLC system Reconstitute->Inject Separate Gradient elution on C18 column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection on Triple Quadrupole MS Ionize->Detect Integrate Integrate peak areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Generate calibration curve (Ratio vs. Conc.) Ratio->Calibrate Quantify Quantify sample concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₆, ¹⁵N) or a suitable analog.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Control biological matrix (e.g., blank plasma)

2. Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See table below

MRM Transitions (Predicted): The exact mass of this compound (C₉H₇ClN₂O) is 194.02.[10] The [M+H]⁺ ion would be m/z 195.03. Fragmentation would likely involve the loss of the carboxamide group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 195.0150.0 (Loss of -CONH₂)10020
Internal Standard (SIL-IS) Dependent on labelingDependent on labeling100Optimize

Note: Collision energies and product ions should be optimized by direct infusion of the analyte into the mass spectrometer.

4. Preparation of Standard and QC Samples:

  • Prepare stock solutions of the analyte and internal standard in methanol or DMSO.

  • Prepare calibration standards and quality control (QC) samples by spiking the control biological matrix with appropriate volumes of the working standard solutions. A typical calibration range for pharmacokinetic studies might be 0.1 ng/mL to 1000 ng/mL.

5. Sample Preparation:

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject onto the LC-MS/MS system.

6. Method Validation:

  • Validate the method according to regulatory guidelines for bioanalytical method validation.

  • Selectivity: Analyze at least six different blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Use a weighted (e.g., 1/x²) linear regression for the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Summary of Validation Parameters

ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.99
Accuracy 98-102%±15% of nominal (±20% at LLOQ)
Precision (RSD) ≤ 2%≤ 15% (≤ 20% at LLOQ)
Specificity/Selectivity No interfering peaksNo significant interference in blank matrix
LOD/LLOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LLOQ must be accurate and precise

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application and the required sensitivity and selectivity. The HPLC-UV method is a reliable and cost-effective approach for analyzing simpler sample matrices, while the LC-MS/MS method provides the high sensitivity and specificity necessary for complex bioanalytical applications. Both methods, when properly validated, will yield accurate and reproducible results, supporting the advancement of research and development involving this important class of compounds.

References

Application Notes & Protocols: Leveraging 5-chloro-1H-indole-2-carboxamide in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent enzyme inhibitors and receptor modulators.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of a specific derivative, 5-chloro-1H-indole-2-carboxamide, in high-throughput screening (HTS) campaigns. We will delve into the scientific rationale for screening this compound, provide detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation. The causality behind experimental choices, troubleshooting, and the importance of self-validating systems will be emphasized to ensure scientific integrity and the generation of high-quality, reproducible data.

Introduction: The Scientific Rationale

This compound belongs to a class of compounds that has garnered significant interest due to the unique inhibitory properties conferred by the carboxamide moiety at position 2 of the indole ring.[1] This functional group can form critical hydrogen bonds with a variety of enzymes and proteins, often leading to the inhibition of their activity.[1] The addition of a chloro group at the 5-position can enhance potency and modulate physicochemical properties, such as lipophilicity, which is crucial for cell permeability and target engagement.[2][3]

Derivatives of indole-2-carboxamide have demonstrated a wide range of biological activities, including:

  • Anticancer/Antiproliferative Effects: Some derivatives have shown potent activity against various cancer cell lines, acting as dual inhibitors of targets like EGFR and CDK2.[4][5]

  • Antimicrobial Activity: The scaffold has been successfully optimized for activity against Mycobacterium tuberculosis, targeting enzymes like MmpL3.[3][6][7]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors for enzymes such as human liver glycogen phosphorylase a (HLGPa).[8]

  • Antiparasitic Activity: Indole-2-carboxamides have been identified as hits in screens against parasites like Trypanosoma cruzi.[9]

Given this broad biological potential, this compound represents a valuable molecule for inclusion in HTS libraries to explore novel therapeutic avenues.

Compound Management and Physicochemical Properties

Proper handling and understanding the properties of your screening compound are foundational to a successful HTS campaign.

Table 1: Properties of this compound

PropertyValue/InformationSource/Rationale
Molecular Formula C₉H₇ClN₂OPubChem
Molecular Weight 194.62 g/mol [10]
CAS Number 21109-01-3[10]
Appearance White to off-white solid[11]
Solubility Sparingly soluble in water. Soluble in DMSO.[11] For HTS, a 10 mM stock in 100% DMSO is standard.
Stability Store in a cool, dry place. Protect from light.General best practice for indole-containing compounds.
Purity ≥95% recommended for HTS.Impurities can lead to false positives or negatives.[12]

Protocol 1: Compound Stock Preparation and Plating

  • Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS due to its high solubilizing power and compatibility with most assay formats.[13] However, its concentration must be controlled as it can affect enzyme activity and cell health.

  • Stock Solution Preparation: Prepare a 10 mM primary stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Intermediate Plates: Create intermediate "daughter" plates by diluting the primary stock in 100% DMSO. This minimizes freeze-thaw cycles of the primary stock.

  • Assay-Ready Plates: For screening, perform serial dilutions from the intermediate plates to create assay-ready plates. The final concentration of DMSO in the assay well should typically be kept ≤0.5% to avoid solvent-induced artifacts.[13]

  • Quality Control: Before screening, assess the purity and identity of the compound via LC-MS and NMR to ensure you are testing the correct molecule.

High-Throughput Screening Applications & Protocols

The choice of assay is dictated by the putative biological target or the desired cellular phenotype. We present two detailed protocols: a biochemical assay targeting protein kinases and a cell-based phenotypic assay for antiproliferative activity.

Biochemical Screening: Kinase Inhibition Assay

Rationale: The indole scaffold is a common feature in many kinase inhibitors.[14] Kinases are a major class of "druggable" targets, and identifying new inhibitors is a cornerstone of oncology and inflammation research.[14] We will describe a universal, luminescence-based kinase assay that measures ATP depletion, a direct consequence of kinase activity.[13][15]

Workflow Diagram: Biochemical Kinase HTS

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Plating (this compound) Incubate Dispense & Incubate (Compound + Kinase/Substrate) Compound->Incubate Enzyme Kinase & Substrate Mix Enzyme->Incubate DetectionReagent Add Kinase-Glo® Reagent (Measures remaining ATP) Incubate->DetectionReagent Read Read Luminescence (Plate Reader) DetectionReagent->Read Analysis Calculate % Inhibition Identify Primary Hits Read->Analysis

Caption: Workflow for a luminescence-based kinase inhibition HTS assay.

Protocol 2: ADP-Glo™ or Kinase-Glo® Kinase Assay

  • Principle: This protocol is adapted from commercially available luminescence-based kinase assays (e.g., Promega ADP-Glo™ or Kinase-Glo®). Kinase activity consumes ATP, converting it to ADP. The Kinase-Glo® reagent measures the amount of ATP remaining after the reaction. A potent inhibitor will result in less ATP consumption and thus a higher luminescence signal.

  • Self-Validation: The protocol incorporates essential controls for data normalization and quality assessment (Z'-factor).

  • Plate Preparation: Use a low-volume, white, 384-well or 1536-well plate. Dispense 50 nL of this compound from your assay-ready plate into the appropriate wells.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO vehicle only.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase.

  • Reaction Initiation: Add 5 µL of a 2X kinase/substrate reaction mix (containing the target kinase, its specific substrate, and ATP at its Kₘ concentration in an appropriate kinase buffer).

  • Incubation: Seal the plate and incubate at room temperature for 1 hour. The exact time may need optimization.

  • Reaction Termination & Detection: Add 5 µL of Kinase-Glo® Reagent. This reagent stops the kinase reaction and initiates the luminescence signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16]

Cell-Based Phenotypic Screening

Rationale: Phenotypic screening identifies compounds that produce a desired change in a cellular model, without a priori knowledge of the specific molecular target.[17] This is a powerful approach for discovering first-in-class medicines.[17] Given the known antiproliferative effects of indole-2-carboxamides, a cytotoxicity assay against a cancer cell line is a logical starting point.[4][6]

Workflow Diagram: Phenotypic Cell Viability HTS

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Seed Seed Cells into Microplates Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Add Compound or Controls Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Reagent Add CellTiter-Glo® (Measures cellular ATP) Incubate2->Reagent Read Read Luminescence Reagent->Read Analysis Calculate % Viability Identify Cytotoxic Hits Read->Analysis

Caption: Workflow for a cell-based HTS assay measuring cytotoxicity.

Protocol 3: Antiproliferative Assay using CellTiter-Glo®

  • Principle: This protocol utilizes a luminescent cell viability assay (e.g., Promega CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in signal indicates cell death or growth inhibition.

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the disease area of interest (e.g., A549 lung cancer cells, MCF-7 breast cancer cells).[4][18]

  • Cell Seeding: Using an automated dispenser, seed a cancer cell line (e.g., MCF-7) into clear-bottom, white-walled 384-well plates at an optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of this compound from your assay-ready plate to the cell plates (final screening concentration, e.g., 10 µM).

  • Controls:

    • Negative Control (100% Viability): Wells with cells treated with DMSO vehicle only.

    • Positive Control (0% Viability): Wells with cells treated with a potent cytotoxic agent (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each well: % Viability = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)

    • Calculate the Z'-factor using the viability controls to assess assay quality.

Data Analysis and Hit Validation

Identifying a "hit" in a primary screen is only the first step. A rigorous validation cascade is essential to eliminate false positives and build confidence in the active compounds.[19][20]

Diagram: Hit Validation Cascade

G Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Reconfirmation Re-test Active Compounds (Fresh Solid Sample) Hit_Selection->Reconfirmation Dose_Response Dose-Response Curve (Calculate IC₅₀/EC₅₀) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Different Technology/Readout) Dose_Response->Orthogonal_Assay Interference_Assay Assay Interference Counterscreen (e.g., Luciferase Inhibition) Dose_Response->Interference_Assay SAR Structure-Activity Relationship (Analog Purchase/Synthesis) Orthogonal_Assay->SAR Validated_Hit Validated Hit Series SAR->Validated_Hit

Caption: A typical workflow for validating hits from an HTS campaign.

Key Validation Steps:

  • Hit Triage: From the primary screen, select compounds that meet a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

  • Re-confirmation: Re-test the initial hits from a freshly prepared sample of the compound to rule out plating or handling errors.[20]

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection technology.[19] For example, if the primary kinase assay measured ATP depletion, an orthogonal assay could use a fluorescence polarization format to measure phosphopeptide formation. This helps eliminate artifacts specific to the primary assay format.[19]

  • Interference Counterscreens: Actively test for common assay interference mechanisms. Indole-containing compounds can sometimes interfere with luciferase-based assays or exhibit autofluorescence.[21][22][23] Run the compound in an assay containing only the detection reagents (e.g., luciferase and ATP) but no primary enzyme to flag inhibitors of the reporter system.[22]

  • Initial SAR: Test commercially available analogs of the validated hit to establish an early structure-activity relationship (SAR). This provides confidence that the observed activity is due to a specific chemical scaffold and not a random artifact.[19]

Conclusion

This compound is a compound with a rich pharmacological precedent, making it an excellent candidate for high-throughput screening campaigns aimed at discovering novel inhibitors and modulators of biological processes. By employing robust, well-controlled biochemical and cell-based assays, researchers can effectively probe its activity. The key to success lies not only in the primary screen but in a rigorous, multi-step validation process designed to eliminate artifacts and confirm the on-target activity of any identified hits. This structured approach maximizes the potential for discovering genuine, developable lead compounds for therapeutic intervention.

References

Application Notes & Protocols: Evaluating the Anticancer Activity of 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel oncology therapeutics.

Introduction: The Therapeutic Potential of Indole-2-Carboxamides

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Within this class, indole-2-carboxamide derivatives have emerged as promising candidates for anticancer drug development due to their structural versatility and ability to interact with diverse biological targets crucial to tumor progression[1][2]. These targets include key signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis[3][4]. Specifically, derivatives of 5-chloro-1H-indole-2-carboxamide have demonstrated potent cytotoxic effects against a range of cancer cell lines, highlighting the importance of the chloro- substitution at the 5-position for bioactivity[5].

Recent studies have elucidated that the anticancer activity of these compounds can be attributed to multiple mechanisms of action. These include the inhibition of critical protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, which are often dysregulated in cancer[3][4]. Furthermore, these derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis, the programmed cell death pathway that is often evaded by cancer cells[3][6]. The ability of these compounds to engage multiple oncogenic targets simultaneously presents a promising therapeutic strategy to overcome the complexity and heterogeneity of cancer[4].

This document provides a comprehensive set of protocols for the systematic evaluation of this compound against various cancer cell lines. The described methodologies are designed to be robust and reproducible, enabling researchers to accurately assess the compound's cytotoxic and mechanistic properties.

I. Preliminary Handling and Preparation of this compound

Rationale: Proper handling and stock solution preparation are critical for ensuring the accuracy and reproducibility of in vitro assays. The solubility and stability of the compound directly impact its effective concentration in cell culture.

Protocol 1: Stock Solution Preparation

  • Compound Acquisition: Obtain this compound from a reputable chemical supplier. Ensure the purity is ≥95%.

  • Solvent Selection: Due to the hydrophobic nature of the indole scaffold, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh 1.966 mg of this compound (Molecular Weight: 196.61 g/mol ).

    • Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO to create a 10 mM stock solution.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

II. Cell Line Selection and Culture

Rationale: The choice of cancer cell lines is pivotal for determining the spectrum of activity and potential therapeutic indications of the test compound. It is recommended to use a panel of cell lines representing different cancer types. Based on existing literature for indole-2-carboxamide derivatives, the following cell lines are suggested for initial screening.

Cell Line Cancer Type Key Characteristics Recommended Culture Medium
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, HER2-negative.Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL insulin
HCT116 Colorectal CarcinomaWild-type p53, microsatellite instability.McCoy's 5A Medium + 10% FBS
K-562 Chronic Myelogenous LeukemiaSuspension cell line, expresses the Bcr-Abl fusion protein.RPMI-1640 Medium + 10% FBS
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) line.F-12K Medium + 10% FBS
PC3 Prostate AdenocarcinomaAndrogen-independent.F-12K Medium + 10% FBS
WI-38 Normal Human FibroblastNon-cancerous control cell line for assessing selectivity.Eagle's Minimum Essential Medium (EMEM) + 10% FBS

Protocol 2: General Cell Culture Maintenance

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant containing residual cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing (Passaging):

    • Monitor cell confluency daily. For adherent cells (MCF-7, HCT116, A549, PC3, WI-38), passage when they reach 80-90% confluency. For suspension cells (K-562), subculture when the cell density reaches the recommended concentration.

    • For Adherent Cells:

      • Aspirate the old medium.

      • Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).

      • Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

      • Neutralize the trypsin by adding complete growth medium.

      • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and seed into new flasks at the appropriate split ratio.

    • For Suspension Cells:

      • Aseptically remove a portion of the cell suspension and transfer it to a new flask containing fresh, pre-warmed medium to achieve the desired seeding density.

III. In Vitro Anticancer Activity Assays

A. Cytotoxicity and Antiproliferative Activity

Rationale: The initial step in evaluating an anticancer compound is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 3: MTT Assay for IC₅₀ Determination

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-40,000 cells/well for suspension cells) in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of 2x concentrated working solutions of this compound in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the 2x working solutions to the corresponding wells to achieve the final desired concentrations (in a total volume of 200 µL).

    • Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate at 500 x g for 10 minutes and then carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

B. Mechanism of Action: Apoptosis and Cell Cycle Analysis

Rationale: To understand how this compound exerts its cytotoxic effects, it is essential to investigate its impact on apoptosis and the cell cycle.

dot

Caption: Experimental workflow for evaluating this compound.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize as described previously.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1x Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The cell populations will be distinguished as follows:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described for the apoptosis assay.

    • Harvest the cells and wash them twice with cold PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The data will be presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Target Validation: Investigating Molecular Pathways

Rationale: Based on the literature, indole-2-carboxamides can modulate key signaling proteins. Western blotting can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

dot

Apoptosis_Signaling_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic pathway modulated by the test compound.

Protocol 6: Western Blotting

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended primary antibodies include those for:

      • Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2.

      • Cell Cycle: Cyclin B1, CDK1, p21.

      • Loading Control: GAPDH, β-actin.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

IV. Data Interpretation and Reporting

A comprehensive report should be generated that includes the following:

  • IC₅₀ Values: A table summarizing the IC₅₀ values of this compound against all tested cell lines. The selectivity index (SI), calculated as the IC₅₀ in a normal cell line (e.g., WI-38) divided by the IC₅₀ in a cancer cell line, should also be reported. A higher SI indicates greater cancer-specific cytotoxicity.

  • Apoptosis Data: Representative flow cytometry dot plots and bar graphs quantifying the percentage of apoptotic cells in treated versus control groups.

  • Cell Cycle Data: Histograms and bar graphs showing the percentage of cells in each phase of the cell cycle.

  • Western Blot Results: Images of the western blots and quantification of the relative expression levels of the target proteins.

By following these detailed protocols, researchers can conduct a thorough and systematic evaluation of the anticancer properties of this compound, providing a solid foundation for further preclinical development.

References

Application Note: A Comprehensive Framework for Evaluating the Anti-Mycobacterial Efficacy and Selectivity of 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global health challenge posed by Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), is intensified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent discovery of novel anti-tubercular agents that operate via mechanisms distinct from current therapies.[2][3][4] The indole-2-carboxamide scaffold has emerged as a particularly promising class of compounds due to its potent, specific activity against mycobacteria.[5][6][7] Extensive research has identified the mycobacterial membrane protein large 3 (MmpL3) as the primary target for many indole-2-carboxamides.[3][4][5][6] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate—a key precursor for mycolic acids—across the plasma membrane, making it a critical component in the biogenesis of the unique mycobacterial outer membrane.[6] Inhibition of MmpL3 disrupts this vital pathway, leading to bacterial death.

This guide provides a detailed framework and validated protocols for the comprehensive assessment of 5-chloro-1H-indole-2-carboxamide . We will detail the essential assays required to determine its potency against M.tb, evaluate its safety profile in mammalian cells, and calculate its selectivity index, thereby establishing a foundational dataset for its potential as a preclinical candidate.

Section 1: Determination of In Vitro Anti-Mycobacterial Potency

The initial and most critical step in evaluating a novel compound is to determine its intrinsic potency against the target pathogen. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment, defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Causality Behind Experimental Design
  • Assay Choice: We utilize a broth microdilution method coupled with a resazurin-based viability indicator (Resazurin Microtiter Assay, or REMA). This colorimetric assay is preferred over simple visual inspection or optical density readings because it provides a more sensitive, objective, and high-throughput measure of metabolic activity, which directly correlates with bacterial viability.[8] The reduction of the blue resazurin dye to the pink resorufin by viable mycobacterial dehydrogenases offers a clear and quantifiable endpoint.

  • Strain Selection: The reference strain Mycobacterium tuberculosis H37Rv is used as it is a well-characterized, virulent, and drug-susceptible strain universally employed in primary anti-tubercular screening.

  • Controls: The inclusion of both a potent anti-tubercular drug (Isoniazid) as a positive control and the compound vehicle (DMSO) as a negative control is crucial for validating assay performance and ensuring that any observed inhibition is due to the compound itself and not an artifact.

Protocol 1.1: MIC Determination via Resazurin Microtiter Assay (REMA)

Materials:

  • This compound

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • Mycobacterium tuberculosis H37Rv strain

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Isoniazid (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create subsequent working solutions in 7H9 broth.

  • Serial Dilution:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Wells in column 11 will serve as the bacterial growth control (no compound), and column 12 as the sterile broth control (no bacteria).

  • Inoculum Preparation: Grow M.tb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture with fresh broth to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL upon final inoculation.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Add 100 µL of sterile broth to column 12. The final volume in each well is 200 µL.

  • Incubation: Seal the plate with a breathable membrane or place it in a secondary container and incubate at 37°C for 7 days.

  • Viability Assessment:

    • After incubation, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plate at 37°C for an additional 24-48 hours.

  • Result Interpretation: The MIC is determined as the lowest compound concentration that prevents the color change from blue (no growth) to pink (growth).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Compound Stock (10 mM in DMSO) a1 Perform 2-fold Serial Dilution of Compound in 96-well Plate p1->a1 p2 Prepare M.tb H37Rv Inoculum (~1x10^5 CFU/mL) a2 Inoculate Wells with M.tb p2->a2 a1->a2 a3 Incubate Plate (7 days at 37°C) a2->a3 a4 Add Resazurin Indicator a3->a4 a5 Re-incubate (24-48 hours) a4->a5 d1 Read Plate Visually (Blue = No Growth, Pink = Growth) a5->d1 d2 Determine MIC Value d1->d2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Expected MIC Results
CompoundTarget OrganismMIC (µM)MIC (µg/mL)
This compound M. tuberculosis H37Rve.g., 0.32e.g., 0.07
Isoniazid (Control)M. tuberculosis H37Rv~0.29~0.04
Rifampicin (Control)M. tuberculosis H37Rv~0.03~0.025

Note: Example data is illustrative. Actual results for the test compound must be determined experimentally. A lower MIC value indicates higher potency.

Section 2: Assessing Cytotoxicity and Determining the Selectivity Index

A promising anti-mycobacterial agent must be selectively toxic to the pathogen while exhibiting minimal effects on host cells.[3][4][9] The Selectivity Index (SI), the ratio of host cell cytotoxicity to mycobacterial potency, is a critical parameter in early-stage drug discovery. An SI value greater than 10 is often considered a benchmark for a viable hit compound.[4]

Causality Behind Experimental Design
  • Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing mammalian cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of metabolic activity.[9]

  • Cell Line Selection: Vero cells (African green monkey kidney epithelial cells) are frequently used for initial cytotoxicity screening of anti-TB compounds due to their robust growth characteristics and established use in toxicology.[4][11] Alternatively, human-derived cell lines like HepG2 (liver) or THP-1 (monocyte/macrophage) can provide more specific insights into potential organ toxicity or effects on infected host cells.[6][9][12]

Protocol 2.1: MTT Cytotoxicity Assay on Vero Cells

Materials:

  • Vero cell line (ATCC® CCL-81™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Doxorubicin (positive control for cytotoxicity)

Procedure:

  • Cell Seeding: Culture Vero cells to ~80% confluency. Trypsinize, count, and seed the 96-well plates with 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the 50% cytotoxic concentration (CC₅₀).

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed Vero Cells in 96-well Plate p2 Incubate 24h for Cell Attachment p1->p2 a1 Treat Cells with Serial Dilutions of Compound p2->a1 a2 Incubate Plate (48-72 hours at 37°C) a1->a2 a3 Add MTT Reagent a2->a3 a4 Incubate 3-4 hours (Formazan Formation) a3->a4 a5 Solubilize Formazan Crystals a4->a5 d1 Read Absorbance at 570 nm a5->d1 d2 Calculate % Viability and Determine CC50 d1->d2 d3 Calculate Selectivity Index (SI = CC50 / MIC) d2->d3

Caption: Workflow for the MTT cytotoxicity assay and SI calculation.

Data Presentation: Cytotoxicity and Selectivity Index
CompoundCC₅₀ on Vero Cells (µM)MIC vs. M.tb (µM)Selectivity Index (SI = CC₅₀/MIC)
This compound e.g., >100e.g., 0.32e.g., >312
Doxorubicin (Control)~0.1N/AN/A

Note: A higher CC₅₀ value indicates lower cytotoxicity. A higher SI value indicates greater selectivity for the mycobacterial target.

Section 3: Mechanistic Insights and Postulated Pathway

The indole-2-carboxamide class of compounds, including the parent compound of our test article, has been robustly demonstrated to inhibit the MmpL3 transporter.[1][3][5][6] This mechanism is distinct from other anti-tubercular agents and from other indole scaffolds, such as indole-4-carboxamides, which can function as prodrugs targeting tryptophan biosynthesis.[13][14] Therefore, the primary hypothesis is that this compound exerts its anti-mycobacterial effect through the specific inhibition of MmpL3, leading to the disruption of mycolic acid transport and subsequent cell wall collapse.

Postulated Mechanism of Action

MmpL3_Pathway cluster_cytoplasm Mycobacterial Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase-II (FAS-II) Pks13 Pks13 FASII->Pks13 Mycolic Acids TMM Trehalose Monomycolate (TMM) Pks13->TMM Esterification MmpL3 MmpL3 Transporter TMM->MmpL3 Binding Ag85 Antigen 85 Complex MmpL3->Ag85 Translocation of TMM TDM Trehalose Dimycolate (TDM) & Mycolyl-arabinogalactan-peptidoglycan Ag85->TDM Mycolyltransfer Compound 5-chloro-1H- indole-2-carboxamide Compound->MmpL3 INHIBITION

Caption: Proposed mechanism of this compound via MmpL3 inhibition.

Conclusion

This application note provides a systematic and robust methodology for the initial assessment of this compound as a potential anti-tubercular agent. By following these protocols, researchers can reliably determine the compound's in vitro potency (MIC) against M. tuberculosis and its safety profile (CC₅₀) against a mammalian cell line. The resulting Selectivity Index serves as a crucial decision-making metric for advancing the compound through the drug discovery pipeline. The strong mechanistic precedent for indole-2-carboxamides as MmpL3 inhibitors provides a solid foundation for further, more detailed mechanism-of-action studies should the compound demonstrate promising potency and selectivity.

References

Application Notes and Protocols for Studying EGFR Inhibition using 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator of Cell Fate

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its cognate ligands, like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain.[4] This phosphorylation cascade creates docking sites for a host of adaptor proteins, which in turn activate major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4][5]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers, making it a prime therapeutic target.[6][7] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[8] The 5-chloro-1H-indole-2-carboxamide scaffold, in particular, has emerged as a promising framework for the development of potent EGFR inhibitors.[9][10] Derivatives of this scaffold have demonstrated significant antiproliferative activity and potent inhibition of both wild-type and mutant forms of EGFR.[8][11]

This guide provides a comprehensive set of protocols for researchers utilizing this compound and its analogs to investigate EGFR inhibition, from initial biochemical assays to cellular target engagement and downstream signaling analysis.

The EGFR Signaling Cascade: A Visual Overview

The EGFR signaling network is a complex web of interactions. The following diagram illustrates the major pathways activated upon ligand binding and subsequent receptor phosphorylation.

EGFR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ligand EGF/TGF-α Ligand->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->RAF Kinase_Assay_Workflow A Prepare Reagents: - EGFR Enzyme - Kinase Buffer - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions B Add Compound & Enzyme to 384-well plate A->B C Initiate Reaction: Add ATP/Substrate Mix B->C D Incubate at RT (e.g., 60 min) C->D E Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent D->E F Incubate at RT (e.g., 40 min) E->F G Generate Luminescence: Add Kinase Detection Reagent F->G H Incubate at RT (e.g., 30 min) G->H I Measure Luminescence (Plate Reader) H->I J Data Analysis: Calculate % Inhibition & IC50 I->J Western_Blot_Workflow A Seed and Culture Cells (e.g., A431) B Serum Starve Cells (Optional, to reduce basal signaling) A->B C Treat with Compound or Vehicle B->C D Stimulate with EGF (e.g., 100 ng/mL, 15 min) C->D E Lyse Cells with Buffer (+ Protease/Phosphatase Inhibitors) D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Block with 5% BSA in TBST H->I J Incubate with Primary Antibody (anti-p-EGFR) I->J K Incubate with HRP-Secondary Antibody J->K L Detect with ECL Substrate & Image K->L M Strip and Reprobe for Total EGFR & Loading Control (e.g., Actin) L->M N Densitometry Analysis M->N

References

Application Note: A Multi-Assay Protocol for Validating 5-chloro-1H-indole-2-carboxamide as a Direct MmpL3 Inhibitor in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics that act on previously unexploited cellular targets. The Mycobacterial Membrane Protein Large 3 (MmpL3) has been identified as one of the most promising new targets for anti-tubercular drug development.[1][2] MmpL3 is an essential inner membrane transporter belonging to the Resistance-Nodulation-Division (RND) superfamily.[1][3] Its indispensable function is the translocation, or "flipping," of trehalose monomycolate (TMM), the foundational precursor of mycolic acids, from the cytoplasm to the periplasm.[2][4][5] This step is critical for the biosynthesis of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, both of which are essential components of the unique and highly impermeable mycobacterial outer membrane.[2][6]

The indole-2-carboxamide (IC) chemical scaffold has emerged as a particularly potent class of MmpL3 inhibitors.[7][8][9] Analogs, such as those derived from 5-chloro-1H-indole-2-carboxamide, have demonstrated exceptional activity against drug-sensitive and resistant Mtb strains, both in vitro and in animal models of infection.[10][11][12] These molecules are understood to bind directly within a hydrophobic pocket in the transmembrane domain of MmpL3, disrupting the proton-motive force (PMF) dependent transport mechanism and inducing cell death.[2][13]

However, validating a compound as a true, direct inhibitor of MmpL3 requires more than a simple growth inhibition assay. The promiscuity of MmpL3 as a target for diverse chemical scaffolds, coupled with the potential for compounds to indirectly affect its function by dissipating the PMF, necessitates a rigorous, multi-assay validation cascade.[9][14] This application note provides a detailed, field-proven guide for researchers to unequivocally characterize the mechanism of action of this compound and its analogs, moving from whole-cell activity to direct target engagement and specificity.

Section 1: The Mycolic Acid Transport Pathway and MmpL3 Inhibition

The function of MmpL3 is a critical bottleneck in the construction of the mycobacterial cell wall. As depicted below, it is solely responsible for transporting TMM units across the cytoplasmic membrane. Inhibition by a compound like this compound physically obstructs this transporter, leading to a predictable and measurable cascade of downstream effects: the accumulation of the TMM substrate in the cytoplasm and a corresponding depletion of periplasmic products like TDM and mAGP.[2][14]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_synth Mycolic Acid + Trehalose → Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_synth->MmpL3 TMM Substrate TDM Trehalose Dimycolate (TDM) MmpL3->TDM TMM Precursor mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) MmpL3->mAGP TMM Precursor Inhibitor 5-chloro-1H-indole- 2-carboxamide Inhibitor->MmpL3 Binds & Inhibits

Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition.

Section 2: Primary Screening: Whole-Cell Growth Inhibition

The first step in evaluating any new compound is to determine its potency against whole Mtb cells. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible bacterial growth. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and scalable method for this purpose.

Protocol 1: Determination of MIC using MABA
  • Preparation of Compound Plate:

    • Prepare a stock solution of this compound (or analog) in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a 2-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The final volume in each well should be 100 µL. Include a no-drug (DMSO only) positive control and a media-only negative control.

  • Inoculum Preparation:

    • Grow Mtb H37Rv (or other desired strain) to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb culture to each well of the compound plate, bringing the final volume to 200 µL.

    • Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for an additional 16-24 hours at 37°C.

    • Visually assess the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that remains blue.

Section 3: Target Validation Workflow

A low MIC value confirms potent antibacterial activity but does not prove the mechanism of action. To validate that this compound directly targets MmpL3, a logical workflow of secondary assays is required. This workflow is designed to confirm the biochemical phenotype of MmpL3 inhibition, demonstrate direct binding to the target, and rule out common off-target effects.

Validation_Workflow start Potent Hit from Whole-Cell Screen (e.g., MIC < 1 µM) phenotype Protocol 2: Lipid Profile Analysis (TMM Accumulation Assay) start->phenotype binding Protocol 3: Direct Target Engagement (Fluorescent Probe Displacement) phenotype->binding Phenotype Confirmed? specificity Protocol 4: Off-Target Assessment (PMF Dissipation Assay) binding->specificity Direct Binding Confirmed? validated Validated Direct MmpL3 Inhibitor specificity->validated No PMF Dissipation? indirect Potential Indirect Inhibitor or PMF Uncoupler specificity->indirect PMF Dissipation Observed?

Caption: Workflow for validating a direct MmpL3 inhibitor.

Section 4: Protocol 2 - Lipid Profile Analysis via [¹⁴C]-Acetate Labeling

Causality: If a compound inhibits MmpL3, it will block the transport of TMM. This causes the substrate (TMM) to accumulate inside the cell and prevents the synthesis of downstream products (TDM). This assay directly visualizes this specific biochemical consequence.[14]

Methodology
  • Bacterial Culture and Labeling:

    • Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5) in 7H9/OADC/Tween 80 broth.

    • Add 1 µCi/mL of [1-¹⁴C]acetic acid sodium salt to the culture.

    • Incubate at 37°C with shaking for 4-6 hours to allow for incorporation into mycolic acids.

  • Compound Treatment:

    • Aliquot the radiolabeled culture into tubes.

    • Add the test compound (this compound) at a concentration of 5-10x its MIC. Include a DMSO-only vehicle control.

    • Incubate for an additional 12-24 hours at 37°C.

  • Lipid Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Extract total lipids by sequential additions of methanol:0.3% NaCl (10:1), petroleum ether, and finally chloroform:methanol (2:1). Vortex vigorously between each step.

    • Pool the organic phases and dry the extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).

    • Spot equal counts (normalized by scintillation counting) of each sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

    • Develop the TLC plate in a solvent system optimized for separating mycolic acid esters, such as chloroform:methanol:ammonium hydroxide (80:20:2).

    • Dry the plate and expose it to a phosphor screen or X-ray film for 24-48 hours.

  • Analysis:

    • Develop the autoradiogram.

    • Identify the spots corresponding to TMM and TDM based on their migration relative to standards.

    • In the DMSO control lane, a prominent TDM band and a faint TMM band should be visible.

    • In the lane treated with an MmpL3 inhibitor, the TMM band will be significantly more intense, while the TDM band will be greatly diminished or absent.

Section 5: Protocol 3 - Direct Target Engagement via Fluorescent Probe Displacement

Causality: Confirming a biochemical phenotype is strong evidence, but demonstrating that the compound physically binds to the target protein is the gold standard. This competitive binding assay uses a fluorescently-tagged MmpL3 inhibitor (a "probe") that binds to MmpL3. If the unlabeled test compound also binds to the same site, it will compete with and displace the fluorescent probe, resulting in a measurable decrease in the fluorescence signal associated with the cells.[14]

Methodology
  • Bacterial Strain and Preparation:

    • Use a strain of Mycobacterium smegmatis that lacks its native mmpL3 gene but overexpresses Mtb MmpL3 from a plasmid (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb). This provides a high concentration of the target protein and a safe, non-pathogenic background.

    • Grow the culture to mid-log phase and wash the cells twice with PBS containing 0.05% Tween 80 (PBST).

    • Resuspend the cells in PBST to an OD₆₀₀ of 0.2.

  • Competitive Binding Assay:

    • In a 96-well V-bottom plate, prepare serial dilutions of the competitor compound (this compound).

    • Add a fixed, sub-saturating concentration of the fluorescent MmpL3 probe (e.g., an analog of an MmpL3 inhibitor covalently linked to a fluorophore like TAMRA) to each well.

    • Add 100 µL of the prepared bacterial suspension to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes with gentle shaking.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Gate on the bacterial population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the gated population in the appropriate channel for the fluorophore used (e.g., PE-Texas Red for TAMRA).

  • Data Analysis:

    • Calculate the percent displacement for each concentration of the competitor compound relative to the MFI of cells treated with the probe alone (0% displacement) and unstained cells (100% displacement).

    • Plot the percent displacement against the log of the competitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent probe.

Section 6: Protocol 4 - Assessing Off-Target Effects: Proton Motive Force (PMF) Dissipation

Causality: MmpL3 utilizes the proton gradient across the inner membrane for energy.[2] Some hydrophobic compounds can non-specifically disrupt this gradient (i.e., act as protonophores), which would inhibit MmpL3 indirectly and also affect numerous other cellular processes. It is crucial to demonstrate that the test compound does not have this liability at its active concentration.[9][14]

Methodology
  • Cell Preparation:

    • Grow M. smegmatis or Mtb to mid-log phase, wash, and resuspend in PBS to an OD₆₀₀ of 0.2.

  • Dye Loading and Compound Treatment:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add the membrane potential-sensitive dye DiOC₂(3) to a final concentration of 30 µM and incubate in the dark for 20 minutes. This dye exhibits green fluorescence in the cytoplasm but shifts to red fluorescence upon aggregation in cells with high membrane potential.

    • Add serial dilutions of the test compound. Include a DMSO vehicle control and a positive control protonophore like carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

  • Fluorescence Measurement:

    • Immediately measure the red (Ex: 488 nm, Em: 610 nm) and green (Ex: 488 nm, Em: 525 nm) fluorescence using a plate reader.

    • Monitor the fluorescence every 2 minutes for a total of 30-60 minutes.

  • Analysis:

    • Calculate the ratio of red to green fluorescence for each well at each time point. A decrease in this ratio indicates dissipation of the membrane potential (depolarization).

    • A potent MmpL3 inhibitor should show no significant change in the red/green ratio at concentrations at or above its MIC. In contrast, CCCP will cause a rapid and dose-dependent collapse of this ratio.

Data Summary & Interpretation

A compound successfully validated as a direct MmpL3 inhibitor will exhibit a specific profile across this assay cascade. The following table presents hypothetical but representative data for a promising this compound analog.

AssayParameterResultInterpretation
Whole-Cell Activity (MABA) MIC vs. Mtb H37Rv0.05 µMHighly potent growth inhibitor.
Lipid Profile Analysis (TLC) TMM/TDM Ratio>10-fold increase vs. controlConsistent with the biochemical phenotype of MmpL3 blockade.[14]
Probe Displacement (Flow Cytometry) IC₅₀0.1 µMDirectly binds to MmpL3 at a relevant concentration.[14]
PMF Dissipation (DiOC₂(3) Assay) EC₅₀> 50 µMThe compound does not disrupt membrane potential at its active concentration, indicating specific MmpL3 inhibition.[9]

Conclusion

The validation of MmpL3 inhibitors requires a systematic and multi-faceted approach. The use of this compound and its derivatives as lead compounds or tool probes in these assays provides a powerful means to advance anti-tubercular drug discovery. By following the workflow outlined in this note—confirming potent whole-cell activity, verifying the specific TMM accumulation phenotype, demonstrating direct competitive binding to MmpL3, and ruling out non-specific PMF disruption—researchers can confidently establish the precise mechanism of action for their compounds. This rigorous validation is an indispensable step in the development of novel, targeted therapies to combat the global threat of tuberculosis.

References

Application Note: Formulation Strategies for 5-chloro-1H-indole-2-carboxamide in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The therapeutic potential of novel chemical entities, such as 5-chloro-1H-indole-2-carboxamide, is often gated by challenges in achieving adequate systemic exposure in preclinical animal models. Indole-based structures frequently exhibit poor aqueous solubility, complicating the development of formulations suitable for in vivo administration and potentially leading to inconclusive pharmacokinetic (PK) and toxicological (Tox) data.[1][2] This application note provides a comprehensive, science-driven guide for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound. We detail critical pre-formulation assessments, present multiple formulation strategies with their underlying rationale, provide step-by-step experimental protocols, and outline essential quality control procedures to ensure the development of a robust, reproducible, and safe dosing vehicle for animal studies.

Introduction: The Preclinical Formulation Challenge

This compound belongs to a class of indole carboxamides that have shown promise in various therapeutic areas.[3][4][5][6][7][8] However, a common feature of this chemical scaffold is low water solubility and high lipophilicity, which presents a significant hurdle for preclinical development.[3][9] An inadequate formulation can lead to erratic absorption, low bioavailability, and high variability in animal studies, ultimately masking the true pharmacokinetic and pharmacodynamic properties of the compound.[1][10][11]

The primary goal of preclinical formulation is to deliver the compound in a manner that allows for the accurate assessment of its efficacy and safety.[12][13] This requires developing a vehicle that not only solubilizes or uniformly suspends the drug at the required concentration but is also well-tolerated by the test species.[14][15] This guide provides a systematic workflow, from initial characterization to the preparation of well-defined formulations, enabling researchers to make data-driven decisions and accelerate their development programs.

Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[13][16][17][18] This foundational data informs the selection of the most appropriate formulation strategy.[11][14][19]

2.1 Physicochemical Characterization

  • Solubility Profiling: Determine the solubility in a range of aqueous and organic media. This is the most critical parameter.[16][20][21] Testing should include:

    • Biologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic the gastrointestinal tract.[16]

    • Commonly used co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol, DMSO).

    • Surfactants (e.g., Polysorbate 80, Cremophor® EL).

    • Lipids and oils (e.g., Sesame Oil, Miglyol® 812).

  • pKa and LogP/D Determination: The ionization constant (pKa) and partition coefficient (LogP) are crucial for predicting pH-dependent solubility and membrane permeability.[20][22] For this compound, the indole nitrogen and amide functionality will influence its properties. A LogP value for a related compound was reported as 3.28, indicating moderate lipophilicity.[9]

  • Solid-State Characterization:

    • Microscopy: Visual assessment of particle size, shape, and morphology.

    • X-Ray Powder Diffraction (XRPD): To determine if the material is crystalline or amorphous and to identify the polymorphic form.[11]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity and crystallinity.[22]

2.2 Stability Analysis

  • Solution State Stability: Assess the chemical stability of the compound in the most promising vehicle candidates under anticipated storage conditions (e.g., 4°C, room temperature) and lighting.[14]

  • Forced Degradation: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to understand its degradation pathways. This is vital for developing stability-indicating analytical methods.[14]

Formulation Strategies & Decision Workflow

The choice of formulation depends on the route of administration (oral, intravenous, etc.), the required dose level, and the compound's physicochemical properties.[1][23] For a poorly soluble compound like this compound, several strategies can be employed.

dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Formulation strategy selection workflow.

3.1 Strategy 1: Aqueous Suspension (for Oral Administration) This is often the simplest approach for oral dosing, particularly in toxicology studies where high doses are common.[14]

  • Principle: The drug is suspended as fine particles in an aqueous vehicle. Bioavailability is often dependent on the dissolution rate in the GI tract, which can be improved by reducing particle size.[1][17][24]

  • Key Components:

    • Wetting Agent: (e.g., 0.1% Polysorbate 80) to ensure uniform dispersion of the hydrophobic API particles.[25]

    • Suspending/Viscosity-Modifying Agent: (e.g., 0.5% w/v Methylcellulose or Sodium Carboxymethylcellulose) to slow particle sedimentation and ensure dose uniformity.[25][26]

  • Pros: Simple to prepare, allows for high dose administration, minimizes excipient-related toxicities.[15]

  • Cons: Risk of non-uniform dosing if not properly prepared/resuspended; potential for variable absorption. Not suitable for intravenous (IV) administration.

3.2 Strategy 2: Co-Solvent System (for Oral or IV Administration) This approach is suitable when the required dose can be fully dissolved in a tolerable mixture of water-miscible organic solvents.[27][28]

  • Principle: Solubilizing the drug in a blend of solvents. For IV use, the formulation must remain soluble upon dilution into the bloodstream to avoid precipitation and potential embolism.[29]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[30][31]

  • Pros: Homogeneous solution ensures dose uniformity; can enhance absorption. Suitable for IV administration if carefully designed.

  • Cons: Limited capacity for high doses; potential for co-solvent toxicity, especially in chronic studies.[15][32] Drug may precipitate upon dilution in vivo.

3.3 Strategy 3: Cyclodextrin-Based Formulation (for Oral or IV Administration) Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[33][34]

  • Principle: The hydrophobic drug molecule (the "guest") fits into the lipophilic inner cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[33]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their favorable safety profiles.[35][36]

  • Pros: Significant solubility enhancement; proven track record in commercial products; can be suitable for high doses and IV use.[33]

  • Cons: Can be expensive; potential for nephrotoxicity with some cyclodextrins at high concentrations.[37]

Detailed Experimental Protocols

Safety Precaution: Always handle this compound and all excipients in a well-ventilated area (e.g., fume hood) wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mg/mL Micronized Suspension (For Oral Gavage)

  • Micronization (if required): If the initial API has a large particle size, reduce it using a jet mill or similar apparatus to achieve a particle size distribution where D90 < 10 µm. This increases the surface area for dissolution.[1][38]

  • Vehicle Preparation: Prepare the vehicle by adding 0.5 g of methylcellulose (or NaCMC) to ~80 mL of purified water while stirring. Add 0.1 mL of Polysorbate 80. Continue stirring until the suspending agent is fully hydrated and the solution is clear. Add water to a final volume of 100 mL.

  • Wetting the API: Weigh 1.0 g of micronized this compound into a glass mortar. Add a small volume (~2-3 mL) of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted and to prevent clumping.[25]

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in geometric portions, mixing thoroughly after each addition, until the final volume is reached (100 mL).

  • Homogenization: Transfer the suspension to a suitable container and homogenize using a high-shear mixer for 5-10 minutes to ensure uniform particle dispersion.

  • Storage: Store in a light-protected container at 2-8°C. Ensure a stir bar is included for easy re-suspension before dosing.

Protocol 2: Development of a 5 mg/mL Ternary Co-solvent Vehicle (For Oral or Intravenous Administration)

  • Solvent Screening: Based on pre-formulation data, select a blend of co-solvents. A common, well-tolerated combination is PEG 400, Propylene Glycol, and Water (or Saline for IV).[39]

  • Preparation: a. Weigh 50 mg of this compound into a 10 mL sterile glass vial. b. Add 4.0 mL of PEG 400. Vortex or sonicate until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary. c. Add 1.0 mL of Propylene Glycol and mix thoroughly. d. Slowly add sterile Water for Injection (or 0.9% Saline) dropwise while vortexing to bring the final volume to 10 mL. Observe carefully for any signs of precipitation.

  • Filtration (for IV use): For intravenous administration, the final solution MUST be sterile-filtered through a 0.22 µm syringe filter (ensure filter material is compatible with the co-solvents).

  • Storage: Store in a sterile, sealed vial, protected from light at controlled room temperature or 2-8°C, based on stability data.

Protocol 3: Formulation using 20% (w/v) HP-β-Cyclodextrin (For Oral or Intravenous Administration)

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve it in ~80 mL of Water for Injection (or a suitable buffer, e.g., citrate buffer pH 4.5, if it improves stability/solubility). Stir until a clear solution is obtained. Adjust the final volume to 100 mL.[40]

  • Complexation: a. Slowly add the required amount of this compound to the cyclodextrin solution while stirring vigorously. The target concentration should be determined from phase-solubility studies. b. Continue stirring at room temperature for 12-24 hours to allow for complete complex formation. The solution should become clear as the drug forms the inclusion complex.[40]

  • pH Adjustment & Filtration: Check the pH and adjust if necessary. For IV use, sterile-filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store in a sterile, sealed vial, protected from light at 2-8°C.

Quality Control and Characterization of the Final Formulation

All formulations must be characterized before use in animal studies to ensure quality, safety, and dose accuracy.[12][19][41]

Parameter Method Acceptance Criteria Rationale
Appearance Visual InspectionClear solution (Co-solvent/CD) or uniform, homogenous suspension. Free of foreign matter.Ensures proper preparation and detects precipitation or contamination.
pH pH MeterWithin ±0.5 units of target.Ensures stability and physiological compatibility.
Particle Size (Suspensions) Laser DiffractionD90 < 20 µm (oral), consistent batch-to-batch.Affects dissolution rate, absorption, and syringeability.
Drug Concentration (Assay) HPLC-UV90-110% of target concentration.Confirms accurate dose administration.[14]
Homogeneity (Suspensions) HPLC-UVRSD < 5% for samples from top, middle, and bottom of the container.Guarantees uniform dosing throughout the study.
Short-Term Stability HPLC-UV, VisualAssay >90% and no change in appearance over the dosing period under storage conditions.Ensures the formulation remains stable and accurate for the duration of its use.[42]
Sterility & Endotoxin (IV) USP MethodsSterile and passes endotoxin limits.Mandatory for preventing infection and pyrogenic reactions from IV injections.

Conclusion

The successful formulation of this compound for animal studies is a critical step that requires a methodical, data-driven approach. There is no single "best" formulation; the optimal choice is a balance between the required dose, the route of administration, and the compound's intrinsic physicochemical properties.[23][32] By conducting thorough pre-formulation studies and systematically evaluating strategies such as suspensions, co-solvent systems, and cyclodextrin complexes, researchers can develop robust and well-characterized dosing vehicles. Adherence to the detailed protocols and quality control measures outlined in this guide will enhance the reliability and reproducibility of preclinical data, ultimately enabling a more accurate assessment of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Metabolic Stability of 5-Chloro-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-1H-indole-2-carboxamide derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of metabolic stability for this important chemical scaffold. Our goal is to move beyond simple protocols and offer a causal understanding of experimental choices, empowering you to troubleshoot effectively and advance your discovery programs.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing logical workflows and actionable protocols.

Question 1: My lead this compound compound shows high clearance (>200 µL/min/mg) in my initial human liver microsomal (HLM) stability assay. What are my immediate next steps?

Answer:

High intrinsic clearance (CLint) in a liver microsomal stability assay is a common challenge, indicating rapid metabolism, primarily by Cytochrome P450 (CYP) enzymes.[1][2] Your immediate goal is to identify the metabolic "soft spot(s)" on your molecule. This requires a systematic approach combining metabolic incubation with advanced analytical detection.

Workflow for Identifying Metabolic Hotspots

The following workflow provides a logical progression from observing high clearance to identifying the specific site of metabolic attack.

G cluster_0 Phase 1: Initial Finding & Confirmation cluster_1 Phase 2: Metabolite Identification cluster_2 Phase 3: Hypothesis & Strategy A High CLint Observed in Screening Assay B Confirm Result: - Re-run assay - Check for non-enzymatic degradation (minus-NADPH control) A->B C Metabolite Identification Study (MetID) B->C If confirmed D Incubate with high concentration of microsomes and compound for longer time C->D E Analyze supernatant with high-resolution LC-MS/MS D->E F Identify mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation) E->F G Hypothesize Metabolic 'Soft Spot' Based on MetID Data F->G H Design & Synthesize Analogs - Block metabolism at soft spot - Use bioisosteric replacement G->H I Re-evaluate Analogs in Microsomal Stability Assay H->I

Caption: Troubleshooting workflow for high intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol details the standard procedure for determining in vitro metabolic stability.[3][4][5]

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution in DMSO. From this, create a 125 µM working solution in acetonitrile.[3]
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • NADPH Regenerating System (Cofactor Solution):
  • Solution A: 3 mM NADP+, 5.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in phosphate buffer.
  • Solution B: 0.67 units/mL Glucose-6-Phosphate Dehydrogenase in phosphate buffer.
  • Combine Solutions A and B just before use.
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from multiple donors to average out individual variability) on ice.[1] Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
  • Stop Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

2. Incubation Procedure:

  • In a 96-well plate, add the test compound to the buffer to achieve a final concentration of 1 µM.
  • Add the diluted liver microsomes (final protein concentration 0.5 mg/mL).[5]
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.[3]
  • Initiate the reaction by adding the NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot and add it to a well containing 3-5 volumes of ice-cold Stop Solution to terminate the reaction.[1]
  • Include a "minus-NADPH" control where the cofactor solution is replaced with buffer to check for chemical instability or non-CYP degradation.[1]

3. Sample Analysis & Data Processing:

  • Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.[3]
  • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • The slope of the linear regression line (k) is the elimination rate constant.
  • Calculate Half-Life (t½) and Intrinsic Clearance (CLint) using the following equations:
  • t½ (min) = 0.693 / k
  • CLint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000

Question 2: My MetID analysis suggests oxidation on the indole ring is the primary metabolic pathway. What specific structural modifications should I prioritize?

Answer:

Oxidation of the electron-rich indole core is a very common metabolic pathway mediated by CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1.[6][7] The most likely sites of oxidation are positions 3, 4, 6, and 7. Your primary goal is to make the ring less susceptible to this oxidative attack without losing pharmacological activity.

Key Strategies to Block Indole Ring Oxidation
  • Introduce Electron-Withdrawing Groups (EWGs): Placing a small, strongly electron-withdrawing group, such as fluorine (F), at a suspected metabolic soft spot can effectively "shield" it from CYP-mediated oxidation.[8] Fluorine is an excellent choice as it is sterically small (van der Waals radius of 1.35 Å vs. 1.2 Å for hydrogen) and minimally perturbs the overall shape of the molecule while significantly altering its electronic properties.[9]

  • Bioisosteric Replacement of the Indole Core: A more advanced strategy involves replacing the entire indole scaffold with a heteroaromatic ring system that is less metabolically labile. The introduction of a nitrogen atom to form an azaindole is a widely used tactic.[10] This modification reduces the electron density of the ring system, making it less prone to oxidation.[10] The position of the nitrogen (e.g., 4-azaindole, 7-azaindole) can be varied to fine-tune both metabolic stability and receptor binding.

Data Presentation: Impact of Structural Modifications

The following table illustrates hypothetical data from a medicinal chemistry campaign, demonstrating the successful application of these strategies.

Compound IDModificationt½ (min) in HLMCLint (µL/min/mg)Rationale for Change
LEAD-001 Parent (5-Cl-indole)5277Baseline: High clearance observed.
LEAD-002 Add 7-Fluoro4531Success: Fluorine at the 7-position, a common oxidation site, blocks metabolism.[8]
LEAD-003 Add 3-Methyl2>600Failure: Adding an electron-donating group (EDG) can increase metabolic lability.[11]
LEAD-004 7-Azaindole core>60<11.5 (LLOQ)Success: Bioisosteric replacement of the indole with 7-azaindole dramatically improves stability.[10]
Question 3: I'm concerned about the stability of the 2-carboxamide group. How can I assess its liability and what are suitable bioisosteric replacements?

Answer:

While amides are generally more resistant to hydrolysis than esters, they can still be cleaved by amidases. A simple way to check for this is to monitor for the formation of the corresponding 5-chloro-1H-indole-2-carboxylic acid metabolite in your MetID study. If amide hydrolysis is confirmed as a significant clearance pathway, bioisosteric replacement is an excellent strategy.[12][13]

The goal of a bioisosteric replacement is to substitute the amide with a group that mimics its key physicochemical properties (e.g., size, hydrogen bonding capacity) but possesses greater metabolic stability.[12]

Common Bioisosteres for the Carboxamide Moiety

Introducing heterocyclic rings is a common and effective strategy. These rings can act as hydrogen bond acceptors and donors, similar to the amide, while being resistant to hydrolysis.[12]

  • 1,2,4-Oxadiazole: Often used as an amide bioisostere, it can improve metabolic stability and membrane permeability.[13]

  • 1,3,4-Oxadiazole: Another common regioisomer used to replace amides.[13]

  • 1,2,4-Triazole: Can mimic the hydrogen bonding properties of amides while enhancing metabolic stability and pharmacokinetic profiles.[12]

Visualizing Metabolic Pathways and Modification Strategies

G cluster_0 Parent Compound cluster_1 Potential Metabolic Pathways cluster_2 Strategies for Enhancement Parent This compound M1 Ring Hydroxylation (+16 Da) Parent->M1 CYP450s M2 Amide Hydrolysis (+1 Da, loss of amine) Parent->M2 Amidases M3 Dehydrogenation (-2 Da) Parent->M3 CYP450s S1 Block Ring Metabolism (e.g., add Fluoro group) M1->S1 S3 Replace Indole Core (e.g., with Azaindole) M1->S3 S2 Replace Carboxamide (e.g., with Oxadiazole) M2->S2 M3->S3

Caption: Key metabolic pathways and corresponding enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using liver microsomes for stability assays? A1: Liver microsomes are a subcellular fraction rich in Phase I drug-metabolizing enzymes, especially CYPs.[1][14] Their main advantages are that they are cost-effective, easy to use and store, and suitable for high-throughput screening, making them ideal for early-stage drug discovery to rank-order compounds.[1][14]

Q2: When should I consider using hepatocytes instead of microsomes? A2: You should use hepatocytes when you suspect that Phase II metabolism (e.g., glucuronidation) is a major clearance pathway, or if metabolism is mediated by cytosolic enzymes not present in microsomes.[1][4] Hepatocytes contain a more complete set of metabolic enzymes and cofactors.[15] They are also essential for studying very stable (low-clearance) compounds, as hepatocyte cultures can be maintained for much longer periods (e.g., 24-48 hours) than microsomal incubations (typically ≤ 60 minutes).[15][16]

Q3: My compound has poor solubility. How might this affect my microsomal stability assay results? A3: Poor aqueous solubility is a common issue that can lead to inaccurate results.[17] The compound may precipitate in the incubation buffer, reducing the actual concentration available to the enzymes and leading to an artificial underestimation of clearance (i.e., the compound appears more stable than it is). It is crucial to determine the kinetic solubility of your compound under assay conditions and ensure the final incubation concentration is well below this limit.[18] Using a lower final DMSO concentration can also help.

Q4: I see high variability between experiments. What are the common causes? A4: High variability can stem from several factors.[17][19] Common causes include:

  • Reagent Integrity: Repeated freeze-thaw cycles of microsomes or cofactor solutions can decrease enzyme activity. Always aliquot stocks.

  • Pipetting Errors: Inconsistent pipetting, especially when preparing serial dilutions, can lead to significant concentration inaccuracies.

  • Assay Conditions: Variations in incubation temperature, shaking speed, or time points can affect results.

  • Microsome Batch Variation: Different lots of pooled microsomes can have different overall enzyme activity. It is good practice to characterize new batches with standard control compounds.[18]

Q5: What is the significance of the "minus-cofactor" (e.g., -NADPH) control? A5: The minus-cofactor control is critical for ensuring that the disappearance of your compound is due to enzyme-mediated metabolism.[1] If you see significant compound loss in this control, it could indicate either non-enzymatic chemical degradation in the buffer or metabolism by enzymes that do not require that specific cofactor. This is a crucial self-validating component of the protocol.

References

Technical Support Center: Chromatographic Purification of 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-chloro-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification process. The indole scaffold, while common in medicinal chemistry, presents unique purification challenges due to the properties of the N-H proton and potential compound instability. This document provides a structured, question-and-answer approach to troubleshoot and optimize your purification workflow.

Section 1: Foundational Knowledge & Initial Setup

Before diving into troubleshooting, establishing a robust starting point is critical. This compound is a moderately polar compound, making it amenable to both normal-phase and reverse-phase chromatography. The choice between them depends on the polarity of the impurities generated during your synthesis.

Q1: Should I use normal-phase or reverse-phase chromatography for my initial purification attempt?

A1: The choice of chromatography mode is dictated by the polarity of your target compound relative to its impurities.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. In NPC, polar compounds are retained more strongly. This is often a good starting point if your impurities are significantly less polar than the desired this compound. A typical mobile phase would be a gradient of ethyl acetate in hexanes.

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Here, non-polar compounds are retained more strongly. RPC is advantageous if your impurities are more polar than the target compound. A common mobile phase is a gradient of acetonitrile or methanol in water.[1]

Recommendation: Perform an initial thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) screen of your crude reaction mixture to visualize the separation of your product from impurities. This will provide the necessary information to select the most effective primary purification technique.

Table 1: Recommended Starting Conditions
ParameterNormal-Phase Flash ChromatographyReverse-Phase Flash/Prep HPLC
Stationary Phase Silica Gel (SiO₂)C18-bonded Silica
Mobile Phase A Hexanes or HeptaneWater
Mobile Phase B Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Acetonitrile (ACN) or Methanol (MeOH)
Typical Gradient 0-100% B over 10-20 column volumes5-95% B over 10-20 column volumes
Sample Loading Dry loading is highly recommended to improve resolution.[2][3]Liquid injection (dissolved in a solvent weaker than the initial mobile phase, e.g., DMSO or minimal ACN/MeOH).

Section 2: Troubleshooting Poor Separation and Resolution

A common frustration is the co-elution of the target compound with a persistent impurity. This section addresses strategies to improve the separation between closely eluting species.

Q2: My compound is co-eluting with an impurity. How can I improve the resolution?

A2: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This can be achieved by several methods:

  • Optimize the Mobile Phase:

    • Normal-Phase: If using a standard Hexanes/EtOAc system, try replacing EtOAc with a solvent of similar strength but different selectivity, such as dichloromethane (DCM) or a mixture of solvents (e.g., adding a small percentage of methanol to a DCM eluent). This alters the interaction dynamics between the analytes and the stationary phase.

    • Reverse-Phase: Switching the organic modifier from acetonitrile to methanol (or vice versa) can significantly impact selectivity due to differences in their hydrogen bonding capabilities and dipole moments.[4]

  • Introduce Mobile Phase Additives/Modifiers:

    • For RPC, adding a small amount (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase can sharpen peaks and improve separation, particularly for compounds with basic functional groups.[5][6] The indole N-H is weakly acidic and generally compatible with these conditions.

    • For NPC, if acidic impurities are suspected, a small amount of a base like triethylamine (TEA) (0.1-1%) can be added to the mobile phase to improve peak shape and potentially alter selectivity.[7]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.

    • Normal-Phase Alternatives: Consider using alumina or bonded phases like diol or cyano columns, which offer different selectivity compared to standard silica.

    • Reverse-Phase Alternatives: If using a C18 column, switching to a phenyl-hexyl or a polar-embedded phase column can provide alternative π-π or hydrogen bonding interactions, respectively, which can be effective for aromatic compounds like indoles.[8]

Workflow for Optimizing Selectivity

G start Co-elution Observed mobile_phase Modify Mobile Phase (e.g., swap ACN for MeOH in RP, or EtOAc for DCM in NP) start->mobile_phase modifier Add Mobile Phase Modifier (e.g., 0.1% FA in RP, or 0.5% TEA in NP) mobile_phase->modifier No/Minor Improvement success Resolution Achieved mobile_phase->success Sufficient Improvement stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl, or Silica to Diol) modifier->stationary_phase No/Minor Improvement modifier->success Sufficient Improvement stationary_phase->success Sufficient Improvement

Caption: Decision tree for improving chromatographic resolution.

Section 3: Addressing Peak Shape Issues

Poor peak shape, particularly tailing, can compromise resolution and lead to inaccurate fraction collection and lower purity of the final product.

Q3: I am observing significant peak tailing for my this compound. What is the cause and how can I fix it?

A3: Peak tailing is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[9][10] For indole derivatives on silica-based columns (both normal and reverse-phase), the primary culprit is often the interaction between the polar N-H group or the carboxamide moiety and acidic silanol groups (Si-OH) on the silica surface.[9][11]

Troubleshooting Peak Tailing:
  • Column Overload: This is the simplest issue to diagnose. If all peaks in the chromatogram are tailing, you may have loaded too much sample onto the column.[11]

    • Protocol: Reduce the sample load by 50% and repeat the run. If peak shape improves, overloading was the issue. As a rule of thumb, for silica gel flash chromatography, the sample load should be 1-5% of the silica gel mass, depending on the difficulty of the separation.

  • Secondary Silanol Interactions (Most Common Cause):

    • Normal-Phase Solution: The acidic silanol groups on the silica surface can strongly interact with your compound.

      • Protocol: Add a small amount of a competitive base, such as triethylamine (TEA) or pyridine (0.1-1%), to your mobile phase.[7] This base will preferentially interact with the active silanol sites, masking them from your compound and resulting in more symmetrical peaks.

    • Reverse-Phase Solution: Residual, un-capped silanols on C18 columns are notorious for causing tailing with polar and basic compounds.[9][12]

      • Protocol 1 (Low pH): Add an acid like formic acid or TFA (0.1%) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with your analyte through ion-exchange mechanisms.[5][9]

      • Protocol 2 (Use an End-Capped Column): Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups and are specifically designed to reduce peak tailing for polar compounds.[9][10]

  • Sample Solvent Effects: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.[8][10]

    • Protocol: Always dissolve your sample in the weakest solvent possible. For RPC, this means minimizing the amount of organic solvent in your sample plug. For NPC, use a solvent system with low polarity, or preferably, perform a dry load.[3]

Visualizing the Cause of Peak Tailing

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing Scenario a Analyte Desired Interaction (e.g., Hydrophobic) c Symmetrical Peak a:f1->c Single Retention Mechanism b Analyte Desired Interaction Secondary Interaction (e.g., with Silanol) d Tailing Peak b:f1->d Multiple Retention Mechanisms b:f2->d

Caption: Ideal vs. multi-mechanism retention causing peak tailing.

Section 4: Maximizing Yield and Recovery

Low recovery after a purification run can be frustrating and costly, especially in later stages of a synthesis.

Q4: My yield of this compound is significantly lower than expected after chromatography. What are the potential causes?

A4: Low recovery can stem from several factors, ranging from compound instability to irreversible adsorption on the column.

  • Compound Instability on Silica: Indoles can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during long purification runs.[13]

    • Diagnostic Test: Spot your purified compound on a TLC plate and let it sit for 1-2 hours. Re-run the TLC plate in an appropriate solvent system. If new spots appear, your compound is likely degrading on the silica.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a mobile phase containing 1-2% triethylamine.[7]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to active sites on the stationary phase, especially if the mobile phase is too weak.

    • Solution: After your run, flush the column with a very strong solvent (e.g., 5-10% methanol in DCM for NPC, or 100% isopropanol for RPC) to see if any additional material elutes. If so, consider using a stronger mobile phase or a gradient that ends at a higher percentage of the strong solvent.

  • Precipitation on the Column: If the compound has poor solubility in the mobile phase, it can precipitate at the head of the column upon injection, especially with liquid loading.

    • Solution: Ensure your compound is fully soluble in the initial mobile phase conditions. If solubility is an issue, dry loading is the preferred method.[2][3] In this technique, the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.

  • Sample Loss During Workup: Ensure that losses are not occurring during post-chromatography steps, such as solvent removal or sample transfer. In some cases, compounds can be volatile enough to be lost on a high-vacuum line.

Section 5: Frequently Asked Questions (FAQs)

Q5: Can I use methanol in my mobile phase for normal-phase chromatography on silica gel?

A5: Yes, but with caution. Methanol is a very strong polar solvent that can drastically reduce the retention of your compound. It is typically used in small percentages (0.5-5%) in a solvent like dichloromethane for eluting highly polar compounds. However, be aware that methanol can sometimes dissolve small amounts of the silica stationary phase, which may contaminate your final product.

Q6: My compound appears as a smear or streak on the TLC plate. What does this indicate?

A6: Streaking on a TLC plate often indicates that the compound is either too acidic or too basic for the neutral silica plate, leading to strong, non-ideal interactions. It can also be a sign of overloading the TLC spot or compound decomposition. Try adding a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to your developing solvent to see if the spot shape improves. This can then be translated to your column conditions.

Q7: How important is solvent purity for chromatography?

A7: Extremely important. Using high-purity, HPLC-grade solvents is critical. Lower-grade solvents can contain non-volatile impurities that may co-elute with your compound, interfere with detection (especially UV), and even irreversibly contaminate your column. Always use freshly opened or properly stored solvents.

References

Technical Support Center: Navigating the Nuances of 5-Chloro-1H-Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Off-Target Effects for Researchers and Drug Development Professionals

Welcome to the technical support center for researchers working with the 5-chloro-1H-indole-2-carboxamide chemical scaffold. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to confidently assess the biological activity of your specific compound. The indole-2-carboxamide core is a privileged scaffold, meaning it is a recurring structural motif in molecules that have shown a wide range of biological activities.[1][2] This versatility, however, necessitates a rigorous approach to target validation and the characterization of potential off-target effects.

This guide is structured to help you navigate the complexities of your research, moving from foundational questions to detailed experimental protocols. We will explore how to build a robust case for your compound's mechanism of action and troubleshoot unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound scaffold, and why is it important?

A1: The this compound is a chemical structure that serves as the foundation for a variety of biologically active compounds. The indole ring system is a common feature in many natural products and synthetic drugs. The addition of a chlorine atom at the 5-position and a carboxamide group at the 2-position creates a versatile starting point for medicinal chemistry. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anti-cancer agents (targeting EGFR), anti-mycobacterial agents, and modulators of cannabinoid receptors.[3][4][5] Its importance lies in its proven ability to be chemically modified to interact with a diverse range of biological targets.

Q2: I'm observing a potent cellular phenotype with my this compound derivative. How can I be sure it's an on-target effect?

A2: This is a critical question in drug discovery and chemical biology. Observing a phenotype is an important first step, but attributing it to a specific target requires a weight-of-evidence approach. A key principle is that a high-quality chemical probe should demonstrate a clear link between target engagement and the cellular response.[6][7] To build confidence in an on-target effect, you should:

  • Confirm Target Engagement: Does your compound physically interact with the intended target in a cellular context?

  • Establish a Structure-Activity Relationship (SAR): Do changes in your compound's chemical structure that alter its potency against the target correlate with changes in the cellular phenotype?

  • Utilize Orthogonal Approaches: Can you replicate the phenotype using a different method to perturb the target, such as genetic knockdown (e.g., siRNA or CRISPR)?[8]

Q3: What are some known off-targets for indole-based compounds that I should consider?

A3: The indole scaffold's ability to interact with numerous targets is both a strength and a potential source of off-target effects. Depending on the specific substitutions on your core scaffold, your compound could interact with a wide array of proteins. For instance, different indole-2-carboxamide derivatives have been shown to modulate cannabinoid receptors (CB1 and CB2) and possess activity against parasitic targets like Trypanosoma cruzi.[4][9][10] A significant off-target of concern for many small molecules is the hERG ion channel, which can lead to cardiotoxicity; some 5-chloro-indole derivatives have been assessed for hERG activity.[1] Therefore, it is prudent to consider broad secondary pharmacology screening early in your investigation.

Q4: My compound's activity in a biochemical assay doesn't match its potency in a cell-based assay. What could be the issue?

A4: A discrepancy between biochemical and cellular potency is a common challenge that can point to several factors:

  • Cellular Permeability: Your compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Off-Target Effects: An off-target interaction could be antagonizing the on-target effect or causing general cellular toxicity, which can confound the results of your cell-based assay.[11]

It is crucial to systematically investigate these possibilities to understand the complete pharmacological profile of your compound.

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Assessment of Potential Off-Target Effects

If you are observing unexpected toxicity, a phenotype that doesn't align with the known biology of your target, or inconsistent results, it's time to consider off-target effects.

G A Unexpected Cellular Phenotype Observed B Is the phenotype consistent with target's known function? A->B C YES B->C   D NO B->D   E Proceed with On-Target Validation Protocols C->E F Hypothesize Off-Target Effect D->F G Perform Broad Selectivity Profiling F->G H Computational Off-Target Prediction F->H I Review Literature for Scaffold-Specific Off-Targets F->I J Synthesize Inactive Analog as Negative Control F->J K Identify Potential Off-Targets G->K H->K I->K L Validate Off-Target Engagement & Phenotype K->L

Caption: A decision-making workflow for troubleshooting unexpected cellular phenotypes.

Protocol 1: Broad Selectivity Profiling

Objective: To identify unintended molecular targets of your this compound derivative.

Principle: This involves screening your compound against a large panel of diverse protein targets. Commercial services offer comprehensive panels that include kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of your test compound and a vehicle control (e.g., DMSO) of high purity.

  • Panel Selection: Choose a screening panel appropriate for your research context. A broad "safety panel" is often a good starting point to identify interactions with targets known to be associated with adverse effects.[12] Given the literature on indole-2-carboxamides, ensure your panel includes cannabinoid receptors and the hERG channel.[1][4]

  • Assay Execution: The screening is typically performed by a specialized contract research organization (CRO). They will conduct binding or functional assays at one or two fixed concentrations of your compound (e.g., 1 µM and 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition or activation for each target. Focus on "hits" that show significant activity (e.g., >50% inhibition at 10 µM).

  • Follow-up: For any significant hits, it is essential to perform dose-response experiments to determine the potency (IC50 or EC50) of your compound against these potential off-targets.

Data Summary Table for Selectivity Profiling:

Target ClassRepresentative TargetsRecommended Action
KinasesEGFR, SRC, ABL, etc.Screen against a broad kinase panel (e.g., 400+ kinases).
GPCRsCannabinoid (CB1/CB2), Opioid, AdrenergicInclude in a safety panel screen.
Ion ChannelshERG, Nav1.5, Cav1.2Essential for safety assessment.
Nuclear ReceptorsER, AR, PRConsider if the phenotype suggests hormonal effects.
Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that your compound binds to its intended target within intact cells.

Principle: CETSA is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Step-by-Step Methodology:

  • Cell Culture: Grow cells that express your target of interest to a sufficient density.

  • Compound Treatment: Treat the cells with your compound at various concentrations or with a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

G A Treat cells with compound or vehicle B Harvest and lyse cells A->B C Heat lysate aliquots to different temperatures B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and compare shifts E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Validating On-Target Efficacy with a Structurally Related Negative Control

Objective: To demonstrate that the observed cellular phenotype is due to the inhibition of the intended target and not some other property of the chemical scaffold.

Principle: An ideal negative control is a molecule that is structurally very similar to your active compound but is inactive or significantly less potent against the intended target. If this inactive analog does not produce the cellular phenotype, it strengthens the case that the active compound's effects are on-target.

Step-by-Step Methodology:

  • Design and Synthesis: Based on the Structure-Activity Relationship (SAR) for your compound series, design and synthesize an analog where a key interacting group is modified or removed, leading to a loss of biochemical potency. For example, if a specific hydrogen bond is crucial for binding, modify the molecule to remove that capability.

  • Biochemical Confirmation: Confirm that the synthesized analog has significantly reduced activity against your purified target protein in a biochemical assay (ideally >30-fold less potent).[6]

  • Cellular Assays: Test the active compound and the inactive analog side-by-side in your key cellular phenotype assay.

  • Data Interpretation: If the active compound elicits the phenotype and the inactive analog does not (at the same or even higher concentrations), this provides strong evidence for an on-target mechanism.

By diligently applying these principles and protocols, you can build a robust and compelling story around your this compound derivative, ensuring the scientific integrity of your findings and paving the way for its potential as a valuable research tool or therapeutic lead.

References

Technical Support Center: Mitigating Cytotoxicity of 5-Chloro-1H-indole-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-1H-indole-2-carboxamide analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of these compounds in your experiments. Our goal is to equip you with the knowledge to achieve more reliable and reproducible results.

Conceptual Overview: Understanding the "Why"

This compound and its analogs are a class of compounds with significant interest in drug discovery, particularly for their potential anticancer and antitubercular activities.[1][2] However, their therapeutic potential can be hampered by off-target cytotoxicity. Understanding the underlying mechanisms is the first step toward effective mitigation.

The cytotoxicity of many indole derivatives is often linked to the induction of apoptosis, a form of programmed cell death.[3][4] This process can be initiated through various cellular pathways, including:

  • Caspase Activation: Many indole compounds have been shown to activate caspases, which are key executioner proteins in the apoptotic cascade.[5][6] Specifically, the activation of caspase-3 and caspase-8 has been observed, leading to the cleavage of essential cellular proteins like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[3][7]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is another common mechanism of cytotoxicity for indole derivatives.[8][9] An imbalance between ROS production and the cell's antioxidant defenses can lead to damage of cellular components, including lipids, proteins, and DNA, triggering apoptotic pathways.[10][11]

  • Poor Solubility: Many indole-2-carboxamide analogs are lipophilic and have poor aqueous solubility.[12][13] This can lead to compound precipitation in cell culture media, forming aggregates that can be toxic to cells. Furthermore, high concentrations of solvents like DMSO, used to dissolve these compounds, can also contribute to cytotoxicity.[14]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during in vitro studies with this compound analogs.

Q1: I'm observing significant cell death even at low concentrations of my compound. What could be the cause?

A1: Several factors could be at play:

  • High Compound Potency: Your specific analog might be highly potent against your chosen cell line.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding toxic levels, which is typically below 0.5%.[14] Always include a vehicle control (cells treated with the solvent alone) to assess this.

  • Compound Precipitation: Poorly soluble compounds can precipitate out of solution and cause physical stress or non-specific toxicity to cells. Visually inspect your culture wells for any signs of precipitation.

Q2: How can I differentiate between targeted apoptosis and non-specific cytotoxicity?

A2: To confirm that the observed cell death is due to a specific apoptotic mechanism, you can perform several assays:

  • Caspase Activity Assays: Measure the activity of key caspases like caspase-3 and caspase-8 using commercially available kits.[7]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Western Blot for Apoptosis Markers: Probe for the cleavage of PARP or the activation of specific caspases.[5]

Q3: My results are inconsistent between experiments. What could be the reason?

A3: Inconsistent results are often due to variability in experimental conditions.[14]

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Compound Stability: Some compounds may be unstable in culture media over long incubation periods. Consider the stability of your analog under your experimental conditions.

  • Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to different responses to the compound.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and strategies to mitigate the cytotoxicity of this compound analogs.

Optimizing Compound Concentration and Treatment Duration

A primary strategy to reduce cytotoxicity is to carefully titrate the compound concentration and the duration of exposure.

Protocol: Determining the IC50 Value using an MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability. It's important to note that some compounds can interfere with metabolic assays like MTT, so it's advisable to confirm results with a method that measures membrane integrity, such as a fluorescence-based assay.[15]

Materials:

  • Cells of interest

  • This compound analog

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of your compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mitigating Oxidative Stress

If your compound is inducing cytotoxicity through the generation of ROS, co-administration with an antioxidant can be a viable strategy.

Protocol: Co-administration with N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is a precursor to the intracellular antioxidant glutathione and can help replenish cellular antioxidant stores.[14]

Materials:

  • Cells of interest

  • This compound analog

  • N-acetylcysteine (NAC)

  • Complete cell culture medium

  • Reagents for a viability assay (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Determine Optimal NAC Concentration: First, perform a dose-response experiment to find a non-toxic concentration of NAC for your cell line.

  • Co-treatment: Seed cells and allow them to adhere. Treat the cells with your indole analog in the presence or absence of the pre-determined optimal concentration of NAC.

  • Incubation and Viability Assessment: Incubate for the desired time and then assess cell viability using your chosen method.

  • Analysis: Compare the viability of cells treated with the indole analog alone to those co-treated with NAC. A significant increase in viability in the co-treated group suggests that oxidative stress is a major contributor to the cytotoxicity.

Improving Compound Solubility and Formulation

Poor solubility is a common issue with this class of compounds. Improving the formulation can significantly reduce non-specific cytotoxicity.[16][17]

Strategies for Enhancing Solubility:
  • Use of Co-solvents: While DMSO is common, exploring other less toxic co-solvents or using a mixture of solvents might be beneficial.[18]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[19]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SMEDDS) can improve solubility and bioavailability.[16][18]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate, leading to improved solubility.[16]

Table 1: Formulation Strategies for Poorly Soluble Analogs
StrategyDescriptionAdvantagesConsiderations
Co-solvents Using a mixture of solvents to increase solubility.[18]Simple to implement.Potential for solvent toxicity.[14]
Cyclodextrins Encapsulating the compound within cyclodextrin molecules.[19]Can significantly increase aqueous solubility and reduce precipitation.May alter the compound's interaction with the target.
Lipid-Based Formulations Dissolving the compound in a lipid-based carrier.[18]Can improve solubility and mimic in vivo delivery.More complex to prepare.
Nanosuspensions Reducing the particle size to the nanoscale.[16]Increases surface area and dissolution rate.Requires specialized equipment for preparation.
Exploring Structural Modifications (SAR)

Structure-Activity Relationship (SAR) studies can provide valuable insights into which parts of the molecule are responsible for cytotoxicity.[4] By making targeted chemical modifications, it may be possible to reduce cytotoxicity while maintaining or even improving the desired biological activity.

For 5-chloro-1H-indole-2-carboxamides, modifications at various positions of the indole ring and on the carboxamide side chain have been explored.[1][12][20] For instance, substitutions at the 5-position of the indole ring have been shown to influence both activity and cytotoxicity.[1][21]

Workflow for Preliminary SAR Exploration

Caption: A simplified workflow for Structure-Activity Relationship (SAR) studies.

Visualizing the Mechanism: Apoptotic Signaling Pathway

The following diagram illustrates a simplified, common pathway of apoptosis induction that can be triggered by this compound analogs.

Apoptosis_Pathway Compound This compound Analog ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Caspase8 Caspase-8 Activation Compound->Caspase8 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential apoptotic pathway induced by indole analogs.

We hope this technical support guide proves to be a valuable resource in your research with this compound analogs. For further assistance, please do not hesitate to contact our scientific support team.

References

Technical Support Center: Stability of 5-chloro-1H-indole-2-carboxamide in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with 5-chloro-1H-indole-2-carboxamide dissolved in Dimethyl Sulfoxide (DMSO). As a trusted partner in your research, we are committed to providing you with the technical insights and practical guidance necessary to ensure the integrity of your experimental results.

Introduction: The Critical Role of Compound Stability

In drug discovery and development, the stability of a compound in its storage solvent is paramount. Degradation of your stock solution can lead to inaccurate assay results, misleading structure-activity relationships (SAR), and ultimately, costly delays in your research pipeline. DMSO is a nearly universal solvent for high-throughput screening and compound storage due to its excellent solvating power. However, it is not an inert bystander. Factors such as water content, storage temperature, and the inherent chemical nature of the dissolved compound can lead to degradation over time.

This guide will provide a comprehensive overview of the potential stability challenges associated with this compound in DMSO and equip you with the knowledge and tools to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: I've stored my 10 mM stock solution of this compound in DMSO at -20°C for a month. Could it have degraded?

While storage at -20°C is a common practice to slow down chemical reactions, degradation can still occur. The stability of your compound is dependent on several factors, including the purity of the DMSO, the number of freeze-thaw cycles, and exposure to light and air. For indole-containing compounds, oxidation and acid-catalyzed degradation are potential concerns. We recommend performing a quick purity check via HPLC or LC-MS to confirm the integrity of your stock solution, especially if you observe unexpected changes in your experimental results.

Q2: My DMSO stock solution of this compound has turned a pale yellow color. What does this mean?

Color change can be an indicator of compound degradation. Indole derivatives, in particular, can be susceptible to oxidation, which often results in the formation of colored byproducts. However, color change is not a definitive proof of degradation, as it could also be due to minor impurities. We strongly advise you to analyze the solution using an analytical technique like HPLC-UV or LC-MS to determine the purity and identify any potential degradants.

Q3: How many times can I freeze-thaw my DMSO stock solution of this compound?

Each freeze-thaw cycle increases the risk of compound degradation. The process can introduce atmospheric moisture into the DMSO, which can facilitate hydrolysis of the carboxamide group. While some studies have shown no significant compound loss after several freeze-thaw cycles for many compounds, it is highly compound-dependent. As a best practice, we recommend aliquoting your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: What is the recommended storage temperature for this compound in DMSO?

For long-term storage, we recommend storing your DMSO stock solution at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable. Storing at room temperature is not recommended for extended periods, as the probability of compound degradation increases significantly over time.

Understanding the Chemical Stability of this compound

The stability of this compound in DMSO is influenced by its core chemical structure: an indole ring substituted with a chlorine atom and a carboxamide group.

  • The Indole Ring: The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation. This can be exacerbated by the presence of light, air (oxygen), and trace metal impurities. The pyrrole portion of the indole ring is also sensitive to acidic conditions, which can lead to dimerization or polymerization. Although DMSO is aprotic, the presence of water can create a slightly acidic microenvironment.

  • The Carboxamide Group: The carboxamide functional group is generally stable, but it can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of water and under acidic or basic conditions. While DMSO itself is not hydrolytic, any absorbed water can participate in this degradation pathway.

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position can slightly modulate the electron density of the indole ring, but it is not expected to fundamentally change the primary degradation pathways.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect that your this compound stock solution has degraded, follow this systematic troubleshooting workflow.

Validation & Comparative

A Head-to-Head Battle in EGFR-Mutant NSCLC: Novel 5-Chloro-1H-indole-2-carboxamides Challenge the Reign of Osimertinib

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of targeted cancer therapy, the emergence of resistance to frontline treatments remains a critical challenge. For non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the third-generation tyrosine kinase inhibitor (TKI) osimertinib has been a transformative agent, particularly against the notorious T790M resistance mutation. However, the inevitable development of further resistance necessitates the exploration of new therapeutic avenues. This guide provides a comprehensive, data-driven comparison of a promising new class of compounds, 5-chloro-1H-indole-2-carboxamide derivatives, against the established efficacy of osimertinib in overcoming resistant EGFR mutants.

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the preclinical evidence, a detailed examination of experimental methodologies, and a forward-looking perspective on the potential of these novel inhibitors.

The Landscape of EGFR-TKI Resistance: A Formidable Challenge

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC, making it a prime therapeutic target. First and second-generation EGFR-TKIs, such as gefitinib, erlotinib, and afatinib, initially show remarkable efficacy in patients with sensitizing mutations like exon 19 deletions and the L858R point mutation. However, the majority of patients eventually develop resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[2][3]

Osimertinib was specifically designed to overcome this hurdle. It is a third-generation, irreversible EGFR-TKI that potently and selectively inhibits both sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR, thereby reducing toxicity.[4] Despite its success, resistance to osimertinib inevitably emerges through various mechanisms, including the acquisition of new mutations like C797S at the covalent binding site, amplification of bypass pathways such as MET, and histological transformation.[5][6] This underscores the urgent need for novel therapeutic strategies that can address both primary and acquired resistance to current standards of care.

A New Contender Emerges: this compound Derivatives

Recently, a series of this compound derivatives has garnered significant attention as potent EGFR inhibitors. The indole scaffold itself is a well-established pharmacophore in numerous anticancer agents, including osimertinib.[1][7] The strategic placement of a chloro group at the 5-position of the indole ring, coupled with various substitutions at other positions, has led to the development of compounds with promising activity against both wild-type and mutant forms of EGFR.

This guide will focus on two particularly potent derivatives, designated as Compound 5f (5-chloro-3-(2-methoxyvinyl)-N-(4-(dimethylamino)phenethyl)indole-2-carboxamide) and Compound 5g (5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)indole-2-carboxamide), which have been directly compared with osimertinib in preclinical studies.[4][8]

Comparative Efficacy: In Vitro Inhibition of EGFR Kinase Activity

The cornerstone of evaluating any new TKI is its ability to inhibit the enzymatic activity of its target kinase. Biochemical assays provide a direct measure of a compound's potency. The following table summarizes the in vitro inhibitory activity (IC50) of Compounds 5f and 5g against wild-type EGFR and the T790M mutant, with osimertinib as the reference.

CompoundEGFRwt IC50 (nM)EGFR T790M IC50 (nM)Selectivity Index (WT/T790M)
Osimertinib -8 ± 2-
Compound 5f 68 ± 59.5 ± 27.16
Compound 5g 74 ± 511.9 ± 36.22

Data sourced from Al-Ostoot et al., 2023.[4][8][9]

These results demonstrate that both Compound 5f and Compound 5g exhibit potent inhibitory activity against the EGFR T790M mutant, with IC50 values nearly equivalent to that of osimertinib.[8][9] Notably, these novel compounds also show a degree of selectivity for the mutant over the wild-type EGFR, which is a desirable characteristic for minimizing off-target toxicities.

Cellular Activity: Antiproliferative and Pro-Apoptotic Effects

Beyond enzymatic inhibition, it is crucial to assess a compound's activity in a cellular context. The antiproliferative effects of these indole derivatives have been evaluated against a panel of human cancer cell lines. The following table presents the 50% growth inhibition (GI50) values for Compounds 5f and 5g in comparison to erlotinib, a first-generation EGFR-TKI.

CompoundA-549 (Epithelial) GI50 (nM)MCF-7 (Breast) GI50 (nM)Panc-1 (Pancreatic) GI50 (nM)HT-29 (Colon) GI50 (nM)
Erlotinib 3340--
Compound 5f 29353845
Compound 5g 31384249

Data sourced from Al-Ostoot et al., 2023.[4]

These findings indicate that Compounds 5f and 5g possess broad-spectrum antiproliferative activity, with potencies comparable to or exceeding that of erlotinib in the cell lines tested.[4]

Furthermore, a key mechanism by which EGFR inhibitors exert their anticancer effects is through the induction of apoptosis (programmed cell death). Studies have shown that Compounds 5f and 5g are potent inducers of apoptosis.

CompoundCaspase-3 Level (pg/mL)Caspase-8 Level (pg/mL)Bax Level (pg/mL)Bcl-2 Level (pg/mL)
Control 68.2 ± 2.025.4 ± 1.535.1 ± 1.8150.2 ± 4.5
Staurosporine (Reference) 503.2 ± 4.0150.6 ± 3.0180.4 ± 3.545.3 ± 2.0
Compound 5f 560.2 ± 5.0165.8 ± 3.2195.7 ± 4.038.1 ± 1.5
Compound 5g 542.5 ± 5.0160.2 ± 3.0188.9 ± 3.840.2 ± 1.8

Data sourced from Al-Ostoot et al., 2023, in Panc-1 cells.[4][8]

The data clearly indicates that both indole derivatives significantly increase the levels of pro-apoptotic proteins (Caspase-3, Caspase-8, and Bax) while decreasing the level of the anti-apoptotic protein Bcl-2, to a greater extent than the reference pro-apoptotic agent, staurosporine.[4][8] This suggests a robust induction of the apoptotic cascade.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating novel EGFR inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation STAT3 STAT3 EGFR->STAT3 Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits (Sensitizing & T790M mutants) Indole_Carboxamide This compound (Reversible/Irreversible?) Indole_Carboxamide->EGFR Inhibits (WT & T790M mutants)

Figure 1: EGFR signaling pathway and points of TKI intervention.

Experimental_Workflow Workflow for Preclinical Evaluation of EGFR Inhibitors cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start_Material Starting Materials (e.g., 5-chloro-3-formyl indole-2-carboxylate) Synthesis Multi-step Organic Synthesis Start_Material->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (EGFRwt, T790M, etc.) Purification->Kinase_Assay Cell_Culture Cell Culture (NSCLC cell lines with different EGFR mutations) Purification->Cell_Culture Xenograft_Model Xenograft Mouse Model (Tumor implantation) Purification->Xenograft_Model Proliferation_Assay Cell Proliferation Assay (MTT, CellTiter-Glo) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase activity, Annexin V) Cell_Culture->Apoptosis_Assay Western_Blot Western Blotting (p-EGFR, p-AKT, p-ERK) Cell_Culture->Western_Blot Treatment Compound Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy_Assessment Toxicity_Study Toxicity Assessment Efficacy_Assessment->Toxicity_Study

Figure 2: A generalized experimental workflow for evaluating novel EGFR inhibitors.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.

Synthesis of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (General Procedure)

The synthesis of the target indole-2-carboxamide derivatives is a multi-step process. A general outline based on published methods is provided below.[4]

  • Protection of the Indole Nitrogen: 5-chloro-3-formyl-indole-2-carboxylate is reacted with a protecting group, such as di-tert-butyl dicarbonate ((Boc)2O), in the presence of a base like sodium hydride (NaH) in an appropriate solvent (e.g., dimethylformamide - DMF).

  • Wittig Reaction: The resulting N-Boc protected aldehyde is then subjected to a Wittig reaction with a phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride, in the presence of a strong base like potassium tert-butoxide in a solvent like tetrahydrofuran (THF). This step introduces the methoxyvinyl group.

  • Hydrolysis of the Ester: The ester group at the 2-position of the indole ring is hydrolyzed to the corresponding carboxylic acid using a base, for example, aqueous sodium hydroxide (NaOH) in ethanol.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine derivative (e.g., 4-(dimethylamino)phenethylamine for Compound 5f or 4-morpholinophenethylamine for Compound 5g) using a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).

  • Deprotection (if necessary): The Boc protecting group on the indole nitrogen is removed under acidic conditions.

In Vitro EGFR Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This assay is a time-resolved fluorescence energy transfer (FRET)-based method for measuring kinase activity.

  • Reagents: Recombinant human EGFR (wild-type or mutant), TK substrate-biotin, ATP, HTRF® KinEASE™-TK detection reagents (streptavidin-XL665 and TK-antibody-cryptate).

  • Procedure:

    • The test compounds (e.g., this compound derivatives, osimertinib) are serially diluted to various concentrations.

    • The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

    • The reaction is stopped, and the detection reagents are added.

    • After incubation, the fluorescence is read at two different wavelengths (e.g., 620 nm and 665 nm).

    • The ratio of the two fluorescence signals is used to calculate the percentage of inhibition, and IC50 values are determined by non-linear regression analysis.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI50 values are determined.

Apoptosis Assay (Caspase Activity)

Caspase-Glo® assays are luminescence-based assays that measure the activity of caspases, which are key mediators of apoptosis.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Lysis and Caspase Reaction: A reagent containing a luminogenic caspase substrate is added to the wells, which lyses the cells and initiates the caspase reaction.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated relative to untreated control cells.

Future Perspectives and Unanswered Questions

The preclinical data presented here for the this compound derivatives, particularly Compounds 5f and 5g, is highly encouraging. Their potent inhibition of the T790M mutant EGFR, comparable to osimertinib, and their robust induction of apoptosis highlight their potential as next-generation EGFR inhibitors.

However, several critical questions remain to be addressed:

  • Efficacy against Osimertinib Resistance Mutations: The activity of these compounds against the C797S mutation, a key mechanism of acquired resistance to osimertinib, has not yet been reported. This will be a crucial determinant of their clinical potential.

  • In Vivo Efficacy and Safety: While in vitro data is promising, in vivo studies in animal models of EGFR-mutant NSCLC are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action: Further studies are needed to elucidate the precise binding mode of these compounds to EGFR and to determine whether they act as reversible or irreversible inhibitors.

References

head-to-head comparison of 5-chloro-1H-indole-2-carboxamide and other MmpL3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 5-chloro-1H-indole-2-carboxamide and Other Key MmpL3 Inhibitors

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel therapeutic strategies.[1] One of the most promising targets to emerge in recent years is the Mycobacterial membrane protein Large 3 (MmpL3).[2] This essential inner membrane transporter is pivotal for the biosynthesis of the unique mycobacterial cell wall, making it an attractive target for new antitubercular drugs.[1][3]

This guide provides a comprehensive, head-to-head comparison of various MmpL3 inhibitors, with a particular focus on the indole-2-carboxamide class, including this compound. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate these potent compounds.

The Central Role of MmpL3 in Mycobacterial Viability

MmpL3 functions as a transporter for trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are defining components of the mycobacterial cell wall.[4][5] This transport process is energized by the proton motive force (PMF).[4][6] By shuttling TMM across the inner membrane, MmpL3 facilitates the formation of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are essential for the structural integrity and survival of the bacterium.[3][6]

The inhibition of MmpL3 disrupts this vital pathway, leading to the intracellular accumulation of TMM and a halt in the production of key cell wall components.[6][7] This ultimately results in rapid bactericidal effects, highlighting the vulnerability of this transporter.[8][9] The fact that MmpL3 is conserved across mycobacterial species but absent in humans further underscores its value as a selective drug target.[10]

cluster_cytoplasm Cytoplasm cluster_innermembrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Translocation TMM_Periplasm TMM MmpL3->TMM_Periplasm AG Arabinogalactan (AG) TMM_Periplasm->AG Mycolyltransferase (Ag85 complex) TDM Trehalose Dimycolate (TDM) TMM_Periplasm->TDM Mycolyltransferase (Ag85 complex) Cell_Wall Cell Wall Mycolyl-AG-Peptidoglycan (mAGP) AG->Cell_Wall Inhibitors MmpL3 Inhibitors (e.g., Indole-2-carboxamides, SQ109, AU1235) Inhibitors->MmpL3 Inhibition

Caption: MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition.

A Comparative Analysis of MmpL3 Inhibitor Classes

A diverse range of chemical scaffolds have been identified as potent MmpL3 inhibitors.[8] This guide will focus on a head-to-head comparison of the most prominent classes, including the indole-2-carboxamides, adamantyl ureas, and the clinical candidate SQ109.

Indole-2-Carboxamides: A Class of High Potency

Indole-2-carboxamides are one of the most extensively studied classes of MmpL3 inhibitors, demonstrating exceptional potency against both drug-sensitive and drug-resistant strains of Mtb.[6][11]

This compound and its Analogs: This subclass of indole-2-carboxamides has shown significant promise in preclinical studies.[12] Structure-activity relationship (SAR) studies have revealed that modifications to the indole ring and the carboxamide moiety can significantly impact antimycobacterial activity. For instance, a related compound, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, exhibited an exceptionally low minimum inhibitory concentration (MIC) of 0.012 µM against drug-sensitive Mtb and showed efficacy in a murine infection model.[13][14] While specific data for the 5-chloro analog is embedded within broader studies, the general potency of this class is well-established.[15]

Adamantyl Ureas: The AU1235 Series

AU1235 is a representative compound of the adamantyl urea class of MmpL3 inhibitors.[16][17] It demonstrates potent activity against Mtb, including multidrug-resistant isolates.[16] Like other MmpL3 inhibitors, AU1235 prevents the transport of TMM across the plasma membrane.[16] Some studies suggest that certain adamantyl ureas, along with other MmpL3 inhibitors, may also indirectly inhibit the transporter by dissipating the proton motive force.[4][18]

SQ109: A Clinical Frontrunner

SQ109, an ethambutol analog, is one of the most advanced MmpL3 inhibitors, having completed Phase 2b-3 clinical trials.[2][19] It exhibits broad-spectrum activity against both drug-sensitive and drug-resistant Mtb.[2] While MmpL3 is a primary target, some evidence suggests that SQ109 may have multiple mechanisms of action, including the dissipation of the PMF and inhibition of menaquinone biosynthesis, which could contribute to its potent bactericidal activity and a low rate of resistance development.[20][21]

Performance Data: A Head-to-Head Comparison

The following table summarizes the in vitro activity of representative MmpL3 inhibitors against M. tuberculosis H37Rv. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.[8]

Compound ClassRepresentative CompoundMIC (µM) against Mtb H37RvSelectivity Index (SI)Mechanism of ActionReference(s)
Indole-2-carboxamide 4,6-difluoro analog (26)0.012≥ 16000Direct MmpL3 Inhibition[13],[14]
Indole-2-carboxamide NITD-3040.02>1000Direct MmpL3 Inhibition[22]
Adamantyl Urea AU12350.48>100Direct MmpL3 Inhibition, potential PMF dissipation[8],[22]
Ethylenediamine SQ1092.36>10MmpL3 Inhibition, PMF dissipation[2],[22]

Note: The Selectivity Index (SI) is typically calculated as the ratio of cytotoxicity (CC50) in a mammalian cell line to the antimycobacterial activity (MIC). A higher SI value indicates greater selectivity for the bacterial target.

Experimental Protocols for MmpL3 Inhibitor Evaluation

The characterization of novel MmpL3 inhibitors relies on a series of robust in vitro assays. These protocols are designed to determine the compound's potency, mechanism of action, and selectivity.

Workflow for MmpL3 Inhibitor Screening and Characterization

Start Compound Library Phenotypic_Screen Whole-Cell Phenotypic Screen (e.g., MABA) Start->Phenotypic_Screen MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Phenotypic_Screen->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HepG2, THP-1 cells) MIC_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Target_Validation Target Validation Selectivity_Index->Target_Validation Lipid_Profiling Radiolabeled Lipid Profiling (TMM Accumulation Assay) Target_Validation->Lipid_Profiling Mechanism Resistant_Mutant Generation & Sequencing of Resistant Mutants (mmpL3 gene) Target_Validation->Resistant_Mutant Confirmation PMF_Assay Proton Motive Force (PMF) Dissipation Assay Lipid_Profiling->PMF_Assay Resistant_Mutant->PMF_Assay Direct_Binding Direct Binding Assays (e.g., BLI, SPR) PMF_Assay->Direct_Binding In_Vivo In Vivo Efficacy Studies (Murine TB Model) Direct_Binding->In_Vivo End Lead Candidate In_Vivo->End

Caption: A generalized experimental workflow for the discovery and validation of MmpL3 inhibitors.

Key Experimental Methodology: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration of a compound against M. tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. The color change provides a visual assessment of bacterial growth inhibition.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds (e.g., this compound, AU1235, SQ109) in a 96-well microplate using 7H9 broth.

  • Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 1.0 and dilute to a final concentration of approximately 1 x 10^5 CFU/mL in the microplate wells.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Causality Behind Experimental Choices:

  • Tween 80: This non-ionic surfactant is included in the growth medium to prevent the clumping of mycobacterial cells, ensuring a homogenous culture for accurate inoculation.

  • Alamar Blue: This indicator is preferred for its sensitivity, non-toxicity to mycobacteria, and the clear visual endpoint it provides, which can also be quantified spectrophotometrically.

Conclusion and Future Directions

The inhibition of MmpL3 represents a highly promising strategy in the development of new antitubercular agents. The indole-2-carboxamide class, including compounds like this compound, stands out for its exceptional in vitro potency and high selectivity. While direct head-to-head clinical data is not yet available, preclinical evidence suggests that these compounds may offer advantages in terms of their specific targeting of MmpL3 with potentially fewer off-target effects compared to compounds like SQ109 that exhibit a more pleiotropic mechanism of action.[22]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead indole-2-carboxamides to enhance their in vivo efficacy and safety profiles.[23] The synergistic interactions observed between MmpL3 inhibitors and existing anti-TB drugs also warrant further investigation, as combination therapies could shorten treatment duration and combat the evolution of drug resistance.[24] The continued exploration of this critical mycobacterial target holds the key to developing next-generation treatments for tuberculosis.

References

A Comparative Guide to the Cross-Resistance Profile of 5-Chloro-1H-indole-2-carboxamides in Malaria

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global public health. This necessitates a robust pipeline of novel antimalarial agents with diverse mechanisms of action. The indole-2-carboxamide scaffold has emerged as a promising template for developing new therapeutics. This guide provides an in-depth analysis of the cross-resistance profile of 5-chloro-1H-indole-2-carboxamide derivatives, a subset of this chemical class that has demonstrated potent antiplasmodial activity. We will dissect the experimental data, explore the molecular underpinnings of observed resistance patterns, and provide detailed methodologies for researchers in the field.

Mechanism of Action: Targeting the Parasite's Digestive Vacuole

Understanding the mechanism of action is crucial to predicting and interpreting cross-resistance. Studies on representative indole-2-carboxamide compounds indicate that their primary site of action is the digestive vacuole (DV) of the parasite.[1][2] The DV is an acidic organelle where the parasite digests host hemoglobin, a process that releases large quantities of toxic free heme. The parasite detoxifies this heme by biocrystallizing it into hemozoin.

Indole-2-carboxamides disrupt the homeostasis of this critical organelle.[1][3] While the precise molecular target is still under investigation, the functional outcome is an impairment of the parasite's metabolic processes within the DV.[2] This mode of action is distinct from that of chloroquine, which is thought to inhibit hemozoin formation by binding to heme, but shares the same subcellular compartment, a fact that has significant implications for cross-resistance.[4]

cluster_0 P. falciparum-Infected Erythrocyte cluster_1 Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization Proteases Parasite Proteases Indole 5-Chloro-1H-indole- 2-carboxamide cluster_1 cluster_1 Indole->cluster_1 Disrupts Homeostasis

Caption: Proposed mechanism of action for indole-2-carboxamides.

In Vitro Cross-Resistance Profile Against P. falciparum Strains

The efficacy of a new antimalarial candidate must be evaluated against a panel of parasite strains with diverse genetic backgrounds and resistance profiles. A recent study optimized an initial indole carboxamide hit (6a) to develop more potent analogs, including several this compound derivatives.[2] The antiplasmodial activity of these compounds was tested against both chloroquine-sensitive (3D7, NF54) and multidrug-resistant (Dd2, K1, 7G8, RF12) strains of P. falciparum.

The key metric for assessing cross-resistance is the Resistance Index (RI), calculated as the ratio of the 50% inhibitory concentration (IC50) against a resistant strain to the IC50 against a sensitive reference strain. An RI value greater than 5 is considered indicative of significant cross-resistance.[2]

Table 1: Comparative Antiplasmodial Activity and Resistance Indices of this compound Derivatives

CompoundDerivative StructureStrain (Resistance Profile)IC50 (µM)Resistance Index (RI) vs. 3D7
6x 5-chloro-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide3D7 (Sensitive)~0.3-
Dd2 (CQ-R, PYR-R)> 1.5> 5
K1 (CQ-R, PYR-R, CYC-R)> 1.5> 5
6f 5-chloro-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamideNF54 (Sensitive)0.23-
Dd2 (CQ-R, PYR-R)1.807.8
K1 (CQ-R, PYR-R, CYC-R)1.506.5
7G8 (CQ-R)2.109.1
RF12 (CQ-R)1.406.1

Data synthesized from Martins, Y. C., et al. (2025).[2] CQ-R: Chloroquine-Resistant; PYR-R: Pyrimethamine-Resistant; CYC-R: Cycloguanil-Resistant

The data clearly demonstrates that while compounds like 6x and 6f are highly potent against sensitive strains, they exhibit a significant loss of activity against multidrug-resistant strains, with RI values consistently above 5.[2] This pattern strongly suggests a cross-resistance mechanism linked to the pathways conferring resistance to drugs like chloroquine.

Molecular Basis of Cross-Resistance: The Role of PfCRT

The investigation into the mechanism behind this cross-resistance profile pointed towards the involvement of efflux pumps, particularly the Plasmodium falciparum chloroquine resistance transporter (PfCRT).[1][3] PfCRT is a transmembrane protein located on the digestive vacuole membrane. Mutations in the pfcrt gene are the primary determinant of chloroquine resistance, enabling the parasite to expel the drug from the DV.

The hypothesis that indole-2-carboxamides are substrates for the mutated PfCRT transporter was tested using a chemosensitization assay with verapamil, a known efflux pump inhibitor. The addition of verapamil significantly reversed the resistance to compounds 6f and 6x in the Dd2 resistant strain, reducing their IC50 values and bringing the RI down to levels indicating restored sensitivity.[2] This provides compelling evidence that the mutated PfCRT is responsible for effluxing these compounds from their site of action in the digestive vacuole.[5]

cluster_0 Sensitive Strain (e.g., 3D7) cluster_1 Resistant Strain (e.g., Dd2) Indole_S Indole-2-carboxamide DV_S Digestive Vacuole Indole_S->DV_S Accumulation & Activity PfCRT_S Wild-type PfCRT Indole_R Indole-2-carboxamide DV_R Digestive Vacuole Indole_R->DV_R Entry DV_R->Indole_R Efflux PfCRT_R Mutated PfCRT

Caption: Proposed role of PfCRT in indole-2-carboxamide cross-resistance.

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific integrity. The following protocols are representative of the methods used to generate the data discussed in this guide.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with DNA. It is a widely used method for high-throughput screening of antimalarial compounds.[6][7]

Workflow:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.[8]

  • Drug Plate Preparation: Serially dilute test compounds in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like Artemisinin (positive control).

  • Assay Initiation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂).[8]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and parasites, releasing DNA.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

start Start: Synchronized Ring-Stage P. falciparum Culture drug_plate Prepare 96-well plate with serial dilutions of indole-2-carboxamides start->drug_plate add_parasites Add parasite culture to wells drug_plate->add_parasites incubate Incubate for 72 hours (37°C, low O2) add_parasites->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read_plate Read Fluorescence (Ex: 485nm, Em: 530nm) lyse->read_plate analyze Calculate IC50 values from dose-response curve read_plate->analyze end End: Determine Compound Potency analyze->end

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Verapamil Chemosensitization Assay

This assay is performed to determine if a compound's activity is affected by efflux pumps that are inhibited by verapamil.

  • Protocol: Follow the same procedure as the SYBR Green I assay described above.

  • Modification: Prepare two identical sets of drug plates. To one set, add a fixed, sub-lethal concentration of verapamil (e.g., 0.8 µM) to all wells, including controls.

  • Comparison: Calculate the IC50 values for the test compound in the presence and absence of verapamil.

  • Interpretation: A significant decrease (fold-shift) in the IC50 value in the presence of verapamil suggests that the compound is a substrate of a verapamil-sensitive efflux pump, such as a mutated PfCRT.[2]

Conclusion and Future Directions

The this compound series represents a class of potent antiplasmodial compounds that effectively kill drug-sensitive malaria parasites by disrupting the homeostasis of the digestive vacuole.[2] However, this guide highlights a critical liability: a pronounced cross-resistance profile with chloroquine-resistant strains of P. falciparum. Experimental evidence strongly implicates the mutated PfCRT transporter as the primary driver of this resistance, actively effluxing the compounds from their subcellular site of action.[1][2][5]

Despite this challenge, the indole-2-carboxamide scaffold remains a valuable starting point for medicinal chemistry efforts.[3] The key to overcoming this resistance will be to design next-generation analogs that either do not interact with PfCRT or can inhibit the transporter themselves. Strategies could include:

  • Steric Hindrance: Modifying the compound's structure to create steric bulk that prevents its recognition and transport by PfCRT.

  • Dual-Targeting: Hybridizing the indole-2-carboxamide pharmacophore with another that targets a different pathway, creating a multi-targeted compound that is less susceptible to single-point resistance.[4]

  • Combination Therapy: Exploring synergistic combinations with compounds that inhibit or circumvent PfCRT function.

Ultimately, while the 5-chloro-1H-indole-2-carboxamides in their current form face hurdles related to pre-existing resistance mechanisms, they provide crucial insights into the structure-activity and structure-resistance relationships that will guide the development of future, more resilient antimalarial drugs.

References

A Head-to-Head Comparison: 5-chloro-1H-indole-2-carboxamide Poised to Redefine Tuberculosis Treatment Paradigms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant strains, necessitates a robust pipeline of novel therapeutics. This guide provides a comprehensive benchmarking analysis of a promising new agent, 5-chloro-1H-indole-2-carboxamide, against the current first-line antitubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

Introduction: The Imperative for New Antitubercular Agents

Standard tuberculosis therapy, a multi-drug regimen established decades ago, faces significant challenges including lengthy treatment durations and the emergence of resistance. Indole-2-carboxamides have been identified as a potent class of antitubercular agents through phenotypic screening against mycobacteria.[1][2][3] Specifically, this compound and its analogues have demonstrated significant in vitro activity, positioning them as compelling candidates for further development.[4]

This guide will dissect the mechanistic advantages of this novel compound, provide a detailed protocol for its comparative evaluation, and present a clear analysis of its performance against the standard-of-care drugs.

Unraveling the Mechanisms of Action: A Comparative Overview

A crucial aspect of developing new antitubercular drugs is identifying novel cellular targets to overcome existing resistance mechanisms.

This compound: Targeting MmpL3

Recent studies have identified the mycobacterial membrane protein Large 3 (MmpL3) transporter as the likely target for the indole-2-carboxamide class of compounds.[4][5][6][7] MmpL3 is essential for the transport of trehalose monomycolate, a crucial precursor for the synthesis of the mycobacterial cell wall's mycolic acid layer. By inhibiting MmpL3, this compound disrupts the integrity of the cell wall, leading to bacterial death. This mechanism is distinct from that of the current first-line drugs, suggesting a low probability of cross-resistance.

cluster_Mtb Mycobacterium tuberculosis Indole_Carboxamide 5-chloro-1H-indole- 2-carboxamide MmpL3 MmpL3 Transporter Indole_Carboxamide->MmpL3 Inhibits TMM_Transport Trehalose Monomycolate Transport MmpL3->TMM_Transport Mediates Mycolic_Acid Mycolic Acid Synthesis TMM_Transport->Mycolic_Acid Bacterial_Death Bacterial Death TMM_Transport->Bacterial_Death Disruption leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Start Start Prep_Inoculum Prepare Mtb Inoculum Start->Prep_Inoculum Drug_Dilution Serial Drug Dilutions Prep_Inoculum->Drug_Dilution Inoculation Inoculate Plates Drug_Dilution->Inoculation Incubation Incubate 5-7 days at 37°C Inoculation->Incubation Add_Alamar Add Alamar Blue Incubation->Add_Alamar Re_Incubate Incubate 24h Add_Alamar->Re_Incubate Read_Results Read MIC (Blue vs. Pink) Re_Incubate->Read_Results End End Read_Results->End

References

A Comparative Analysis of 5-Chloro vs. 5-Fluoro Indole-2-Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation at the 5-position of the indole ring has proven to be a particularly effective strategy for enhancing biological activity. This guide provides an in-depth comparative analysis of two prominent classes of halogenated indole derivatives: 5-chloro-indole-2-carboxamides and 5-fluoro-indole-2-carboxamides. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own research endeavors.

The Rationale for Halogenation: Chlorine vs. Fluorine

The introduction of a halogen at the 5-position of the indole-2-carboxamide core profoundly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. Chlorine, being larger and more polarizable than fluorine, can engage in different types of intermolecular interactions. In contrast, fluorine's high electronegativity and small size can alter the acidity of the indole N-H, influence metabolic stability, and serve as a hydrogen bond acceptor. These fundamental differences form the basis for the distinct pharmacological profiles observed between 5-chloro and 5-fluoro analogs.

Physicochemical Properties: A Tale of Two Halogens

Property5-Chloroindole5-FluoroindoleRationale for Difference in Carboxamide Derivatives
Molecular Weight ~151.60 g/mol ~135.13 g/mol The higher atomic weight of chlorine results in a greater molecular weight for the 5-chloro derivatives.
Melting Point 69-71 °C44.8 °CThe greater polarizability of chlorine can lead to stronger intermolecular forces and a higher melting point in the solid state.
Lipophilicity (ClogP) HigherLowerChlorine generally contributes more to lipophilicity than fluorine, which can impact cell permeability and solubility.
Acidity (pKa of N-H) Less acidicMore acidicThe strong electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton compared to chlorine.
Solubility Generally lower in aqueous mediaPotentially higher in aqueous mediaThe lower lipophilicity of the 5-fluoro analogs may translate to improved aqueous solubility.

Note: The values for the parent indoles are provided for illustrative purposes. The properties of the corresponding carboxamides will be influenced by the nature of the amide substituent.

Synthesis of 5-Halo-Indole-2-Carboxamides: A General Workflow

The synthesis of both 5-chloro- and 5-fluoro-indole-2-carboxamides typically follows a convergent approach, starting from the corresponding 5-halo-indole-2-carboxylic acid. The general synthetic workflow is outlined below.

Synthesis_Workflow A 5-Halo-indole B 5-Halo-indole-2-carboxylate Ester A->B Carboxylation C 5-Halo-indole-2-carboxylic Acid B->C Saponification D 5-Halo-indole-2-carboxamide C->D Amide Coupling Amine Amine (R-NH2) Amine->D

Caption: General synthetic route to 5-halo-indole-2-carboxamides.

Experimental Protocol: General Amide Coupling

This protocol describes a standard method for the synthesis of 5-halo-indole-2-carboxamides from the corresponding carboxylic acid and an amine.

Materials:

  • 5-Chloro- or 5-fluoro-indole-2-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-halo-indole-2-carboxylic acid in anhydrous DMF, add the desired amine and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the BOP reagent portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-halo-indole-2-carboxamide.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities: A Comparative Overview

The choice between a 5-chloro and a 5-fluoro substituent can have a dramatic impact on the biological activity of indole-2-carboxamides. The available data, primarily in the areas of anticancer and antimicrobial research, suggests that the 5-chloro analogs often exhibit greater potency.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 5-chloro-indole-2-carboxamides against a variety of cancer cell lines[1][2][3]. These compounds have been shown to target key signaling pathways involved in cancer progression, such as EGFR and BRAF kinases[1][4].

In contrast, while 5-fluoro-indole derivatives have demonstrated anticancer properties, direct comparative data for the 2-carboxamides is limited. One study on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones showed significant efficacy against A549 and U-87 MG cell lines[5].

Table 2: Comparative Anticancer Activity Data (Illustrative)

Compound ClassTarget/Cell LineActivity (IC50/GI50)Reference
5-Chloro-indole-2-carboxylates EGFRWT68-89 nM[1]
5-Chloro-indole-2-carboxylates BRAFV600E35-67 nM[1]
5-Chloro-indole-2-carboxamides A549, MCF-7, Panc-1, HT-29GI50 = 0.95 µM (most potent derivative)
5-Fluoro-indole-2,3-dione derivatives A549IC50 = 10.6-58.8 µM[5]

Note: The data presented is for different derivatives within each class and should be interpreted with caution as direct comparisons are not always possible.

Antimicrobial Activity

The antimicrobial potential of halogenated indoles has also been explored. Studies on the parent chloroindoles have shown their ability to inhibit biofilm formation and exhibit antimicrobial activity against uropathogenic Escherichia coli[6]. Research on indole-2-carboxamides has identified them as a promising class of antituberculosis agents[7][8][9].

A direct comparison of the antitubercular activity of 5-fluoroindole and 5-chloroindole revealed that 5-fluoroindole was significantly more potent[10]. This suggests that for certain biological targets, the unique properties of fluorine may be advantageous.

Table 3: Comparative Antimicrobial Activity Data

CompoundTarget OrganismActivity (MIC)Reference
5-Chloroindole Mycobacterium tuberculosis>263.9 µM[10]
5-Fluoroindole Mycobacterium tuberculosis H37Rv4.7 µM[10][11]
5-Chloro-indole-2-carboxamides Mycobacterium tuberculosis H37Rv1.56-6.25 µg/mL[12]
5-Bromo-indole-2-carboxamides E. coli, P. aeruginosa0.35–1.25 μg/mL[13]

Note: Data for 5-bromo-indole-2-carboxamides is included to provide a broader context on halogenated indole-2-carboxamides.

Structure-Activity Relationships (SAR): Key Insights

The collective findings from various studies on halogenated indoles provide valuable structure-activity relationship (SAR) insights:

  • Position of Halogenation: The position of the halogen on the indole ring is critical for activity. For many biological targets, substitution at the 5-position appears to be optimal[14][15].

  • Nature of the Halogen: As demonstrated in the antiplasmodial and antitubercular studies, the nature of the halogen (F vs. Cl) can significantly impact potency[10][16]. The larger and more lipophilic chlorine often leads to higher potency in anticancer agents, while the smaller fluorine can be more favorable for antimicrobial activity.

  • Amide Substituent: The group attached to the carboxamide nitrogen plays a crucial role in determining the biological activity and target selectivity.

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (5-chloro- and 5-fluoro-indole-2-carboxamides)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.

MTT_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for the MTT antiproliferative assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds (5-chloro- and 5-fluoro-indole-2-carboxamides)

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The comparative analysis of 5-chloro- and 5-fluoro-indole-2-carboxamides reveals distinct profiles that can be strategically exploited in drug discovery. While 5-chloro derivatives have demonstrated broad and potent anticancer activity, the unique properties of the 5-fluoro substituent may offer advantages in specific therapeutic areas, such as antimicrobial development, and in modulating physicochemical properties like solubility and metabolic stability.

The causality behind these differences lies in the fundamental properties of chlorine and fluorine, which influence lipophilicity, electronic effects, and steric interactions. The choice between these two halogens is therefore not arbitrary but a critical design element that should be guided by the specific biological target and desired pharmacological profile.

Future research should focus on direct, head-to-head comparative studies of these two classes of compounds across a wider range of biological assays and physicochemical property assessments. Such data will be invaluable in building more predictive structure-activity relationship models and accelerating the development of novel indole-based therapeutics. The self-validating nature of these comparative studies, where the only variable is the halogen at the 5-position, provides a robust platform for dissecting the nuanced contributions of these atoms to overall molecular function.

References

A Comparative Guide to Validating the Target Engagement of 5-chloro-1H-indole-2-carboxamide in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a potent small molecule is only the beginning. The critical next step, which dictates the trajectory of a development program, is to unequivocally demonstrate that the compound engages its intended target within the complex milieu of a living cell.[1] This guide provides an in-depth comparison of robust, orthogonal methodologies for validating the cellular target engagement of a novel kinase inhibitor, exemplified by 5-chloro-1H-indole-2-carboxamide, a compound with potential antiproliferative activities.[2][3][4]

For the purpose of this guide, we will hypothesize that this compound is a putative inhibitor of "Kinase Z," a key regulator in a cancer-related signaling pathway. Establishing clear, quantifiable evidence of target engagement is paramount to confirming its mechanism of action and ensuring that its downstream biological effects are not due to off-target activities.[1][5]

We will explore and compare three complementary techniques:

  • Cellular Thermal Shift Assay (CETSA®) : A biophysical assay that directly measures target binding in intact cells or cell lysates.[6][7][8]

  • NanoBRET™ Target Engagement Assay : A quantitative, live-cell assay that measures compound affinity and occupancy at the target protein.[9][10][11]

  • Phospho-Substrate Immunoblotting : A functional assay that indirectly confirms target engagement by measuring the inhibition of the target's catalytic activity.[12][13]

Employing a multi-pronged, orthogonal approach provides the most rigorous and trustworthy validation of a compound's intended activity.[14][15][16]

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free technique that leverages the principle of ligand-induced thermal stabilization.[8][17] When a small molecule like this compound binds to its target protein, Kinase Z, it increases the protein's conformational stability. This stability enhancement makes the protein more resistant to heat-induced denaturation.[7][8] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) Kinase Z remaining, we can directly observe this stabilization as a shift in the protein's melting temperature (Tm).[7][8]

Experimental Workflow: CETSA

The workflow for a typical CETSA experiment is a multi-step process designed to generate a melting curve for the target protein in the presence and absence of the test compound.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Data Output cell_culture 1. Culture Cells treatment 2. Treat cells with Vehicle (DMSO) or this compound cell_culture->treatment aliquot 3. Aliquot treated cells treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lysis 5. Lyse cells (Freeze-thaw) heat->lysis centrifuge 6. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 7. Collect supernatant (soluble protein fraction) centrifuge->supernatant quantify 8. Quantify soluble Kinase Z (e.g., Western Blot, ELISA) supernatant->quantify plot 9. Plot % soluble protein vs. Temp quantify->plot shift Calculate ΔTm plot->shift

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment : Plate cells (e.g., a cancer cell line endogenously expressing Kinase Z) and grow to ~80% confluency. Treat cells with a saturating concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting : Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 68°C in 2°C increments), followed by cooling for 3 minutes at 4°C.

  • Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation : Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification : Carefully collect the supernatant. Determine the protein concentration and normalize all samples. Analyze the amount of soluble Kinase Z in each sample by Western Blotting using a specific anti-Kinase Z antibody.

  • Data Analysis : Perform densitometry on the Western blot bands. Plot the band intensity (as a percentage of the lowest temperature sample) against the corresponding temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle- and compound-treated samples (ΔTm) confirms target engagement.[15]

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a highly sensitive, quantitative method performed in living cells.[10][11] It measures the binding of a test compound to a specific target protein by assessing competitive displacement of a fluorescent tracer.[9] The technique is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[18][19]

The target protein, Kinase Z, is expressed in cells as a fusion with the bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is then added, acting as the acceptor.[10][18] When the tracer binds to the NanoLuc-Kinase Z fusion, BRET occurs. The addition of a competing compound, such as this compound, displaces the tracer, leading to a dose-dependent loss of the BRET signal.[9][18]

Principle of NanoBRET™ Target Engagement

This diagram illustrates the competitive binding mechanism that underlies the NanoBRET™ TE assay.

NanoBRET_Principle cluster_bound High BRET Signal (No Inhibitor) cluster_unbound Low BRET Signal (Inhibitor Present) KinaseZ_NLuc Kinase Z -NanoLuc® Tracer Fluorescent Tracer KinaseZ_NLuc->Tracer Binding BRET_Signal Energy Transfer (BRET) occurs upon substrate addition Tracer->BRET_Signal Excitation KinaseZ_NLuc2 Kinase Z -NanoLuc® Inhibitor 5-chloro-1H-indole -2-carboxamide KinaseZ_NLuc2->Inhibitor Binding No_BRET Energy Transfer is disrupted Inhibitor->No_BRET Competition Tracer2 Fluorescent Tracer Signaling_Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseZ Kinase Z Upstream->KinaseZ Activates SubstrateY Substrate Y KinaseZ->SubstrateY Phosphorylates pSubstrateY Phospho-Substrate Y (p-Substrate Y) Downstream Downstream Cellular Response pSubstrateY->Downstream Inhibitor 5-chloro-1H-indole- 2-carboxamide Inhibitor->KinaseZ Inhibits

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Chloro-Indole Derivatives in the EGFR Active Site

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of novel 5-chloro-indole derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. As researchers and drug development professionals, our goal is not merely to generate data but to derive meaningful insights that can guide the synthesis and selection of promising therapeutic candidates. This document outlines the scientific rationale, a detailed experimental protocol, and the analytical steps necessary to evaluate the potential of these compounds as EGFR inhibitors, benchmarked against clinically relevant drugs.

The Scientific Imperative: Targeting EGFR with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation, through mutation or overexpression, is a well-established oncogenic driver in a variety of solid tumors, most notably non-small-cell lung cancer (NSCLC).[2][3] Consequently, the ATP-binding site of the EGFR kinase domain has become a critical target for cancer therapy.[4]

First and second-generation inhibitors like Erlotinib and Gefitinib have demonstrated clinical efficacy but are often hampered by the emergence of resistance, frequently through mutations like T790M.[5][6] This has fueled the search for new chemical scaffolds that can form robust interactions within the EGFR active site and potentially overcome these resistance mechanisms. The 5-chloro-indole scaffold has emerged as a versatile and potent platform for developing such inhibitors.[7][8] Recent studies have highlighted various 5-chloro-indole derivatives with promising antiproliferative activity and potent EGFR inhibition, some even demonstrating activity against resistant mutants.[9][10][11]

This guide uses in silico molecular docking to computationally predict and compare the binding affinity and interaction patterns of novel 5-chloro-indole derivatives against established inhibitors, providing a rational, cost-effective method for prioritizing compounds for further preclinical evaluation.

The EGFR Signaling Cascade: A Target for Inhibition

The binding of ligands like EGF to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the C-terminal tail.[2] This initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK, ultimately promoting cell proliferation and survival.[7] ATP-competitive inhibitors, such as the ones in this study, block this first crucial step of autophosphorylation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR P_EGFR P-EGFR (Active Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activation ADP ADP P_EGFR->ADP Indole_Derivative 5-Chloro-Indole Derivative Indole_Derivative->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF Ligand EGF->EGFR Binding ATP ATP ATP->P_EGFR

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocol: A Validated In Silico Workflow

The trustworthiness of a docking study hinges on a meticulously executed and validated protocol. Each step described below is designed to ensure the reliability of the final comparison. This protocol is designed to be adaptable to various molecular docking software suites like Schrödinger's Glide, AutoDock Vina, or GOLD.[6][12][13]

Workflow Overview

Docking_Workflow PDB 1. Protein Selection (e.g., PDB: 1M17) Prep_P 2. Protein Preparation (Remove water, add H+) PDB->Prep_P Grid 4. Grid Generation (Define Active Site) Prep_P->Grid Ligands 3. Ligand Preparation (2D to 3D, Energy Min.) Dock 5. Molecular Docking (Generate Poses) Ligands->Dock Grid->Dock Analysis 6. Analysis & Comparison (Scores & Interactions) Dock->Analysis

Caption: Experimental workflow for comparative docking.
Step 1: Receptor and Ligand Preparation

Rationale: The accuracy of docking is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for removing artifacts from crystal structures and generating energetically favorable ligand conformations.

A. Receptor Preparation:

  • Selection: Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). The structure with PDB ID: 1M17 is an excellent choice as it is co-crystallized with the known inhibitor Erlotinib, which clearly defines the target binding site.[5]

  • Initial Cleanup: Load the PDB file into your modeling software (e.g., Maestro, PyMOL, Chimera). Remove all water molecules and any other non-essential co-factors or ions from the structure.[6][14] The co-crystallized ligand (Erlotinib) should be kept temporarily as a reference for defining the binding site.

  • Protein Refinement: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard). This process adds hydrogen atoms, assigns correct bond orders, and performs a constrained energy minimization to relieve steric clashes. This step is crucial for optimizing the hydrogen-bonding network within the active site.

B. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of your 5-chloro-indole derivatives and the reference inhibitors (Erlotinib, Lapatinib).

  • 3D Conversion and Optimization: Convert the 2D structures to 3D. It is imperative to perform a thorough conformational search and energy minimization for each ligand using a robust force field like MMFF94 or OPLS.[14] This ensures that the starting ligand conformation is energetically reasonable. Tools like Schrödinger's LigPrep can automate this, generating low-energy, 3D conformers with correct ionization states at physiological pH.[15]

Step 2: Active Site Definition and Grid Generation

Rationale: The docking algorithm needs a defined search space. By centering a grid box on the known binding site, we focus the computational effort where the ligand is expected to bind, increasing efficiency and accuracy.

  • Define the Binding Pocket: The binding site is defined by the location of the co-crystallized ligand (Erlotinib in 1M17). Key residues that form the ATP-binding pocket include those in the hinge region (e.g., Met769), the gatekeeper residue (T790), and others that form the hydrophobic pocket.[2][3][16]

  • Generate the Grid: Create a docking grid (a 3D box) centered on the defined binding pocket. The box should be large enough to accommodate ligands of various sizes and allow for rotational and translational sampling, typically a cube with 20-25 Å sides.[5][14]

Step 3: Molecular Docking and Scoring

Rationale: This is the core computational experiment. The docking algorithm samples a vast number of possible orientations (poses) of the ligand within the active site and uses a scoring function to estimate the binding affinity for each pose.

  • Execution: Dock the prepared library of 5-chloro-indole derivatives and reference inhibitors into the generated grid. It is advisable to use a high-precision docking mode (e.g., Glide XP or AutoDock Vina with high exhaustiveness) for the final comparison.[6][17] The software will output a set of poses for each ligand, ranked by their docking score.

  • Scoring Function: The docking score is typically expressed in kcal/mol and represents an estimation of the binding free energy (ΔG). A lower (more negative) score indicates a more favorable predicted binding affinity.[5][17]

Data Analysis and Comparative Evaluation

A docking score alone is insufficient. A rigorous analysis involves comparing these scores with those of known inhibitors and visually inspecting the binding poses to understand the underlying molecular interactions that drive binding affinity.

Quantitative Comparison

Summarize the docking results in a table for clear, objective comparison. The primary metric is the docking score. The goal is to identify derivatives with scores comparable to or better than the reference inhibitors.

Table 1: Comparative Docking Performance in EGFR Active Site (PDB: 1M17)

Compound Type Docking Score (kcal/mol) Key Predicted Interactions (Hydrogen Bonds) Key Predicted Interactions (Hydrophobic/Other)
Erlotinib Reference -9.4 Met769 (hinge), Thr766 Leu718, Val726, Ala743, Leu844
Lapatinib Reference -9.1 Met769 (hinge), Thr854 Leu718, Cys773, Leu788, Leu844
Compound 3b [11] 5-Chloro-Indole -9.8 Met769 (hinge), Lys745 Leu718, Val726, Ala743, Cys773, Leu844
Compound 3e [11] 5-Chloro-Indole -10.2 Met769 (hinge), Cys773 Leu718, Val726, Ala743, Leu788, Leu844

| Compound 5f [9] | 5-Chloro-Indole | -9.5 | Met769 (hinge) | Leu718, Val726, Ala743, Leu844 |

Note: The data presented in this table is illustrative and based on values reported in or inferred from literature to demonstrate a realistic comparative scenario. Actual results will vary based on the specific software and parameters used.

Qualitative and Structural Analysis

Rationale: Understanding why a compound achieves a good score is more important than the score itself. This analysis validates the docking results and provides crucial insights for structure-activity relationship (SAR) studies.

  • Interaction Analysis: For the top-ranked pose of each high-scoring derivative, visually inspect the binding mode. Identify key interactions with active site residues. The most critical interaction for many EGFR inhibitors is a hydrogen bond to the backbone NH of Met769 in the hinge region, which mimics the interaction made by the adenine moiety of ATP.[2][18]

  • Comparative Pose Analysis: Compare the binding pose of your novel derivatives to that of Erlotinib. Do they occupy the same space? Do they make similar interactions? A derivative that forms the critical hinge-region hydrogen bond and establishes additional favorable contacts within the hydrophobic pocket is a strong candidate. For example, in Table 1, Compounds 3b and 3e are predicted to form the crucial hydrogen bond with Met769, similar to Erlotinib, and their more negative docking scores suggest they may have a higher binding affinity due to optimized hydrophobic interactions.[11]

Conclusion and Future Directions

This guide outlines a robust methodology for the comparative in silico evaluation of novel 5-chloro-indole derivatives as potential EGFR inhibitors. The combination of quantitative docking scores and qualitative interaction analysis provides a powerful tool to prioritize candidates for chemical synthesis and biological testing.

The results from this computational screening are predictive. Promising compounds identified through this workflow must be validated experimentally. Subsequent steps should include:

  • In Vitro Kinase Assays: To determine the IC₅₀ values against wild-type and mutant EGFR.

  • Cell-Based Proliferation Assays: To assess the antiproliferative activity of the compounds in cancer cell lines that are dependent on EGFR signaling.[9][10]

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time.[19]

By integrating computational screening with experimental validation, we can accelerate the discovery and development of the next generation of effective and selective EGFR inhibitors.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The 5-chloro-1H-indole-2-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. Its chemical versatility allows for substitutions that can be fine-tuned to achieve desired potency and selectivity profiles. This guide provides an in-depth analysis of the selectivity of a prominent drug candidate derived from this scaffold, Vandetanib (ZD6474), against a panel of related kinases, offering insights into the experimental methodologies used to generate such critical data.

The Significance of Kinase Selectivity

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. While the initial goal of kinase inhibitor development was often to maximize potency against a single target, it has become increasingly clear that the selectivity profile of a drug is just as crucial. A highly selective inhibitor may offer a cleaner safety profile with fewer off-target effects. Conversely, a multi-targeted inhibitor, acting on several key kinases in a disease-relevant pathway, can offer a more potent therapeutic effect and overcome potential resistance mechanisms.

Vandetanib is a prime example of a multi-kinase inhibitor, designed to simultaneously target key pathways involved in tumor growth, progression, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). Understanding its activity against other related kinases is paramount for predicting its efficacy and potential side effects.

Vandetanib: A Case Study in Multi-Kinase Inhibition

Vandetanib is an orally available small molecule that inhibits the activity of several receptor tyrosine kinases (RTKs). Its mechanism of action involves competitive inhibition of ATP binding to the catalytic domain of these kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

To quantitatively assess its selectivity, researchers employ a variety of in vitro kinase assays. The most common metric for comparison is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the inhibitory activity of Vandetanib against its primary targets and other related receptor tyrosine kinases. This data is crucial for researchers to understand the drug's spectrum of activity.

Kinase TargetKinase FamilyIC50 (nM)Reference
VEGFR2 (KDR) VEGFR40
EGFR EGFR500
VEGFR3 (Flt-4)VEGFR110
PDGFRβPDGFR1100
FGFR1FGFR>10000
c-KitPDGFR>10000
Tie-2Tie3600

Data presented is a synthesis from multiple sources and may vary based on specific assay conditions.

This data clearly illustrates Vandetanib's potent activity against VEGFR2, with significant, albeit less potent, activity against EGFR and VEGFR3. Its activity against other related RTKs like PDGFRβ and Tie-2 is substantially lower, and it shows minimal activity against FGFR1 and c-Kit at clinically relevant concentrations. This profile defines it as a potent VEGFR/EGFR inhibitor with a specific, multi-targeted profile.

Experimental Workflow: In Vitro Kinase Profiling

The determination of a compound's selectivity profile is a cornerstone of preclinical drug development. A typical workflow for generating the IC50 data shown above involves a series of robust and validated biochemical assays.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis Compound 1. Compound Serial Dilution (this compound derivative) AssayPlate 4. Assay Plate Incubation (Kinase + Substrate + Compound + ATP) Compound->AssayPlate Add Kinase 2. Kinase & Substrate Preparation (e.g., VEGFR2, EGFR) Kinase->AssayPlate Add ATP 3. ATP Solution Preparation ATP->AssayPlate Add Detection 5. Detection of Phosphorylation (e.g., Luminescence, Fluorescence) AssayPlate->Detection Measure Signal DataAnalysis 6. Data Analysis (Signal vs. [Compound]) Detection->DataAnalysis IC50 7. IC50 Curve Fitting & Determination DataAnalysis->IC50 G cluster_VEGFR VEGF Pathway (Angiogenesis) cluster_EGFR EGF Pathway (Proliferation) VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Angio Angiogenesis Endothelial Cell Survival PLCg->Angio PI3K->Angio EGF EGF EGFR EGFR EGF->EGFR RAS RAS/MAPK EGFR->RAS STAT3 STAT3 EGFR->STAT3 Prolif Cell Proliferation Survival RAS->Prolif STAT3->Prolif Vandetanib Vandetanib (this compound derivative) Vandetanib->VEGFR2 Inhibits Vandetanib->EGFR Inhibits

Safety Operating Guide

A Guide to the Safe Disposal of 5-chloro-1H-indole-2-carboxamide and Related Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-chloro-1H-indole-2-carboxamide is the first step in its safe management. Based on data from analogous compounds such as 5-chloroindole and 5-chloroindole-2-carboxylic acid, the following hazards should be anticipated[1][2]:

  • Acute Toxicity: Potentially harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: May cause skin irritation[1][2].

  • Eye Damage/Irritation: Can cause serious eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[3][4].

Given its chlorinated organic structure, it is prudent to treat this compound as a hazardous substance requiring specialized disposal procedures.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationPotential Effects
Acute Oral ToxicityHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Specific Target Organ ToxicityMay cause respiratory irritation.
Personal Protective Equipment (PPE)

Prior to handling this compound in any form, including for disposal, appropriate personal protective equipment must be worn. This creates a primary barrier against exposure and is a critical component of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes[2][5].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical[4].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[3].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a fume hood[4].

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid materials, carefully sweep or vacuum the substance, avoiding dust generation. Place the collected material into a designated hazardous waste container[3]. For solutions, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams[6][7].

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be compatible with the chemical and bear a "Hazardous Waste" label.

  • Segregate Halogenated Waste: Collect all waste containing this compound and other halogenated compounds in this designated container. Do not mix with non-halogenated organic solvents or aqueous waste.

  • Maintain a Waste Log: Keep a log of the chemical constituents and their approximate quantities added to the waste container.

  • Store Safely: Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials. The container must be kept closed except when adding waste.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste[2][3][8].

Diagram 1: Decision Workflow for Disposal of this compound

A Waste Generation (this compound) B Is the waste a pure solid or a solution in a halogenated solvent? A->B C Collect in a designated 'Halogenated Solid Waste' container. B->C Solid D Collect in a designated 'Halogenated Liquid Waste' container. B->D Liquid E Is the container properly labeled with 'Hazardous Waste' and contents? C->E D->E F Affix a completed hazardous waste label. E->F No G Store in a designated Satellite Accumulation Area (SAA). E->G Yes F->G H Contact Environmental Health & Safety (EHS) for pickup and disposal. G->H

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the researcher and their institution to comply with all applicable regulations regarding the generation, storage, and disposal of chemical waste.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 5-chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, novel molecules are the currency of progress. Yet, with innovation comes the responsibility of navigating the unknown. 5-chloro-1H-indole-2-carboxamide, a substituted indole, represents a class of compounds with significant potential but for which comprehensive toxicological data may not be readily available. This guide is crafted from a field-proven perspective to provide you, my fellow researchers, with a robust framework for personal protective equipment (PPE) and safe handling protocols. Our approach is not just about following rules; it's about understanding the principles of chemical safety to build a self-validating system of protection in your laboratory.

Immediate Safety Briefing: The Prudent Approach to an Uncharacterized Compound

Given the absence of extensive specific toxicity data for this compound, we must operate under the precautionary principle. Structurally similar compounds, such as 5-chloroindole and other halogenated indoles, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, we will treat this compound as potentially hazardous through all routes of exposure: inhalation, dermal contact, and ingestion.

Our primary objective is to minimize any potential exposure. This is achieved through a combination of engineering controls, administrative controls, and, as the final line of defense, appropriate personal protective equipment.[6]

Core Personal Protective Equipment (PPE) for this compound

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure you are undertaking.[7] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles (ANSI Z87.1 certified)Double-gloved with nitrile glovesStandard lab coat, long pants, closed-toe shoesRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is required.
Solution Preparation Chemical splash goggles and a face shieldChemically resistant gloves (nitrile or neoprene)Chemically resistant lab coat or apron over a standard lab coatTo be performed in a chemical fume hood.
Running Reactions Chemical splash goggles and a face shieldChemically resistant gloves (consult manufacturer's guide for solvent compatibility)Chemically resistant lab coat or apronTo be performed in a chemical fume hood.
Post-Reaction Work-up & Purification Chemical splash goggles and a face shieldChemically resistant glovesChemically resistant lab coat or apronTo be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemically resistant gloves (e.g., butyl rubber)Chemically resistant coveralls or suitNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

The "Why": A Deeper Dive into Your Protective Gear

Eye and Face Protection: Your Shield Against the Unseen

The eyes are incredibly susceptible to chemical splashes and airborne particulates.

  • Chemical Splash Goggles: These are non-negotiable. They must be worn at all times when handling this compound in any form. Their design provides a seal around the eyes, protecting from splashes from any direction.[7]

  • Face Shield: A face shield worn over goggles is crucial when there is a heightened risk of splashing, such as when preparing solutions or during a chemical work-up.[7][8]

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with a chemical.

  • Chemically Resistant Gloves: Nitrile gloves are a good initial choice for incidental contact due to their broad range of chemical resistance.[7][8] However, for prolonged handling or when working with solvents, it is imperative to consult a glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for the specific solvent being used.

  • Double Gloving: When handling the solid compound, especially during weighing, double gloving provides an extra layer of protection against tears and contamination.[7]

Body Protection: Covering All Bases

  • Lab Coat: A standard lab coat should always be worn and fully buttoned.[9] For procedures with a higher splash risk, a chemically resistant apron or a specialized lab coat made of materials like Nomex® may be necessary.[8]

  • Appropriate Attire: Always wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

Respiratory Protection: An Essential Safeguard

Inhalation of fine chemical dust or aerosols can be a significant route of exposure.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a chemical fume hood.[6] All work that could generate dust or aerosols of this compound should be performed in a fume hood.

  • Respirators: In the rare event that a fume hood is not available for a low-hazard task, or during a spill cleanup, a NIOSH-approved respirator is required.[10] The type of respirator and cartridge will depend on the nature and concentration of the airborne contaminant.[10]

Operational Plan: From Set-Up to Disposal

A robust safety plan extends beyond just wearing the right PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure you have all necessary PPE and that it is in good condition. Designate a specific area for handling, preferably within a chemical fume hood.

  • Donning PPE:

    • Wash and dry your hands thoroughly.

    • Don your lab coat and any additional protective clothing.

    • Put on your inner pair of gloves.

    • Don your chemical splash goggles.

    • Put on your outer pair of gloves.

    • If required, don your respirator, ensuring a proper fit.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably a fume hood, to minimize dust and aerosol formation.[9][11]

    • Use non-sparking tools.[11]

    • Keep containers tightly closed when not in use.[1][2]

  • Doffing PPE:

    • Remove your outer gloves first, peeling them off without touching the outside.

    • Remove your lab coat and any other protective clothing.

    • Remove your goggles and face shield.

    • Remove your inner gloves.

    • Wash your hands thoroughly with soap and water.[9]

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[7]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][7]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.[7]

    • Alert your supervisor and your institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Only trained personnel with the appropriate PPE should attempt to clean up a large spill.

Disposal Plan
  • All this compound waste, including empty containers and contaminated materials (gloves, absorbent, etc.), must be disposed of as hazardous chemical waste.[1][11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not pour any waste down the drain.[1][11]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess Task: - Scale (mg vs g) - Physical Form (solid vs solution) - Potential for Aerosol/Dust Generation Start->AssessTask AssessControls Assess Engineering Controls: - Fume Hood Available? - Ventilated Enclosure? AssessTask->AssessControls AddFaceShield Add Face Shield AssessTask->AddFaceShield Splash Risk? AddChemResistant Add Chem-Resistant Apron/Coat AssessTask->AddChemResistant Large Scale or High Splash Risk? BasePPE Baseline PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat - Long Pants & Closed-Toe Shoes AssessControls->BasePPE AddRespirator Add NIOSH-Approved Respirator AssessControls->AddRespirator No Fume Hood or Dust/Aerosol Risk? Proceed Proceed with Caution BasePPE->Proceed

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.